molecular formula C18H17ClF2N4O3 B560100 JNJ-42165279 CAS No. 1346528-50-4

JNJ-42165279

Cat. No.: B560100
CAS No.: 1346528-50-4
M. Wt: 410.8 g/mol
InChI Key: YWGYNGCRVZLMCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Jnj-42165279 is under investigation in clinical trial NCT02498392 (An Efficacy, Safety and Tolerability Study of this compound in Participants With Major Depressive Disorder With Anxious Distress).
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
a potent, selective, and orally bioavailable inhibitor of fatty acid amide hydrolase

Properties

IUPAC Name

N-(4-chloropyridin-3-yl)-4-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF2N4O3/c19-13-3-4-22-10-14(13)23-17(26)25-7-5-24(6-8-25)11-12-1-2-15-16(9-12)28-18(20,21)27-15/h1-4,9-10H,5-8,11H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGYNGCRVZLMCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OC(O3)(F)F)C(=O)NC4=C(C=CN=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501045937
Record name JNJ-42165279
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501045937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346528-50-4
Record name N-(4-Chloro-3-pyridinyl)-4-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-1-piperazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346528-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JNJ-42165279
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346528504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-42165279
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15173
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name JNJ-42165279
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501045937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-CHLOROPYRIDIN-3-YL)-4-[(2,2-DIFLUORO-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name JNJ-42165279
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH2E5UQ11Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

JNJ-42165279: A Deep Dive into its Mechanism of Action on Fatty Acid Amide Hydrolase (FAAH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-42165279 is a potent, selective, and orally bioavailable inhibitor of fatty acid amide hydrolase (FAAH), an enzyme pivotal in the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[1][2] Developed by Janssen Pharmaceutica, this compound has been investigated for its therapeutic potential in anxiety and mood disorders.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound on FAAH, detailing its inhibitory activity, pharmacodynamic effects, and the experimental methodologies used in its characterization.

Introduction to FAAH and the Endocannabinoid System

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a plethora of physiological processes. A key component of the ECS is the enzyme Fatty Acid Amide Hydrolase (FAAH), which terminates the signaling of N-arachidonoylethanolamine, more commonly known as anandamide (AEA), by hydrolyzing it into arachidonic acid and ethanolamine.[3] FAAH also metabolizes other bioactive fatty acid amides like palmitoylethanolamide (PEA) and oleoylethanolamide (OEA).[4] By inhibiting FAAH, the endogenous levels of these signaling lipids are elevated, leading to enhanced activation of cannabinoid receptors and other downstream targets, which is hypothesized to produce therapeutic effects such as anxiolysis and analgesia.[5][6]

Mechanism of Action of this compound

This compound acts as a covalent, but slowly reversible, inhibitor of the FAAH enzyme.[1][2] This mechanism involves the compound binding to the active site of FAAH, leading to the inactivation of the enzyme.[2] The slow reversibility of this binding allows for a prolonged duration of action.[5]

In Vitro Inhibitory Activity

The potency of this compound against FAAH has been quantified in vitro, demonstrating high affinity for both human and rat forms of the enzyme.

Parameter Species Value (nM) Reference
IC50 Human (hFAAH)70 ± 8[4]
IC50 Rat (rFAAH)313 ± 28[4]

Table 1: In vitro inhibitory activity of this compound against FAAH.

Pharmacodynamic Effects of this compound

The inhibition of FAAH by this compound leads to measurable changes in the levels of its endogenous substrates, both peripherally and centrally.

Impact on Endocannabinoid Levels

Clinical studies in healthy volunteers have demonstrated a dose-dependent increase in the plasma and cerebrospinal fluid (CSF) concentrations of anandamide (AEA) following administration of this compound.

Dose Matrix Analyte Fold Increase (Mean) Reference
10 mg (single dose)PlasmaAEA≥10-fold[5]
10-100 mg (single dose)PlasmaAEA5.5–10-fold[5]
10-100 mg (single dose)PlasmaOEA & PEA4.3–5.6-fold[5]
10 mg (7 days)CSFAEA~45-fold[5]
25 mg (7 days)CSFAEA~41-fold[5]
75 mg (7 days)CSFAEA~77-fold[5]
10 mg (7 days)CSFOEA~6.6-fold[5]
25 mg (7 days)CSFOEA~5.8-fold[5]
75 mg (7 days)CSFOEA~7.4-fold[5]

Table 2: Effect of this compound on endocannabinoid and related fatty acid amide levels.

Brain FAAH Occupancy

Positron Emission Tomography (PET) studies using the FAAH-specific tracer [11C]MK3168 have been conducted to determine the extent of FAAH engagement in the human brain following this compound administration.

Dose Timing Brain FAAH Occupancy (%) Reference
2.5 mg (single dose)At Cmax>50%[5]
5 mg (single dose)At CmaxAppreciable[5]
10 mg (single dose)At Cmax96–98%[5]
25 mg (single dose)At Cmax96–98%[5]
50 mg (single dose)At Cmax96–98%[5]
10 mg (single dose)At trough>80%[5]

Table 3: Brain FAAH occupancy by this compound as measured by PET.

Experimental Protocols

In Vitro FAAH Inhibition Assay

The inhibitory potency of this compound on recombinant human and rat FAAH was determined using an in vitro assay. While the specific proprietary assay details are not fully disclosed, a general protocol for such an assay involves:

  • Enzyme Source: Recombinant human or rat FAAH expressed in a suitable cell line (e.g., HEK293).

  • Substrate: A fluorescent or radiolabeled substrate of FAAH, such as anandamide.

  • Incubation: The enzyme, substrate, and varying concentrations of the inhibitor (this compound) are incubated for a defined period (e.g., 1 hour).[4]

  • Detection: The product of the enzymatic reaction is quantified using a method appropriate for the substrate (e.g., fluorescence detection or liquid scintillation counting).

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Animal Model of Neuropathic Pain: Spinal Nerve Ligation (SNL)

The efficacy of this compound in a preclinical model of neuropathic pain was assessed using the spinal nerve ligation (SNL) model in rats.[4]

  • Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are tightly ligated.[7]

  • Behavioral Testing: Mechanical allodynia (pain response to a normally non-painful stimulus) is assessed using von Frey filaments. The paw withdrawal threshold is measured before and after drug administration.

  • Drug Administration: this compound is administered orally (p.o.).[4]

  • Efficacy Measurement: The dose-dependent reversal of tactile allodynia is measured and expressed as the percentage of the maximum possible effect (%MPE). The ED90 (the dose required to produce 90% of the maximum effect) was determined to be 22 mg/kg.[4]

Human PET Imaging for Brain FAAH Occupancy

To quantify the engagement of this compound with its target in the human brain, a PET study was conducted.[5]

  • Radiotracer: [11C]MK3168, a selective and reversible radiolabeled FAAH inhibitor, was used.[5]

  • Study Design: A baseline PET scan was performed to measure the baseline FAAH levels. Following administration of single or multiple doses of this compound, subsequent PET scans were conducted.[5]

  • Image Acquisition and Analysis: Dynamic PET scans were acquired, and the total distribution volume (VT) of the radiotracer in different brain regions was calculated.

  • Occupancy Calculation: FAAH occupancy was determined by the percentage reduction in [11C]MK3168 binding (VT) after this compound administration compared to the baseline scan.

Signaling Pathway and Experimental Workflow Visualizations

FAAH_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AEA_out Anandamide (AEA) (extracellular) CB1_receptor CB1 Receptor AEA_out->CB1_receptor Activates AEA_in Anandamide (AEA) (intracellular) AEA_out->AEA_in Transport FAAH FAAH Enzyme AEA_in->FAAH Hydrolysis by Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Produces Ethanolamine Ethanolamine FAAH->Ethanolamine Produces JNJ This compound JNJ->FAAH Inhibits

Caption: FAAH Signaling and Inhibition by this compound.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation invitro In Vitro FAAH Inhibition Assay (IC50 Determination) invivo_pkpd In Vivo PK/PD Studies (Rat) invitro->invivo_pkpd Informs pain_model Neuropathic Pain Model (SNL in Rat) invivo_pkpd->pain_model Guides Dosing phase1 Phase I Clinical Trial (Healthy Volunteers) pain_model->phase1 Supports Clinical Translation pet_study PET Imaging Study (Brain FAAH Occupancy) phase1->pet_study Provides PK Data for phase2 Phase II Clinical Trials (Patient Populations) phase1->phase2 Informs Dose Selection pet_study->phase2 Confirms Target Engagement

References

JNJ-42165279: A Technical Overview of Target Engagement and Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement and binding affinity of JNJ-42165279, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). The information presented herein is compiled from preclinical and clinical research to support further investigation and development in related fields.

Core Mechanism and Target Engagement

This compound is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endogenous fatty acid amides (FAAs) such as anandamide (AEA), palmitoylethanolamide (PEA), and N-oleoylethanolamide (OEA)[1][2]. By inhibiting FAAH, this compound potentiates endocannabinoid signaling, a pathway with therapeutic potential for mood and anxiety disorders, as well as pain management[1][3].

The compound acts as a covalently binding but slowly reversible selective inhibitor of FAAH[4]. Preclinical studies describe it as a substrate of the enzyme that inhibits its activity by covalent binding to the catalytic site. The enzyme's activity is restored through the slow hydrolysis of the drug fragment from the active site, leading to the regeneration of FAAH[5].

Quantitative Analysis of Binding Affinity and Target Engagement

The binding affinity and in vivo target engagement of this compound have been quantified across various studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity of this compound

TargetSpeciesIC50Reference
FAAHHuman (recombinant)70 ± 8 nM[6][7]
FAAHRat (recombinant)313 ± 28 nM[6][7]

Table 2: In Vivo Target Engagement and Pharmacodynamic Effects in Humans

ParameterDoseEffectReference
Brain FAAH OccupancySingle 2.5 mg dose>50% at trough[1]
Brain FAAH OccupancySingle 5 mg doseAppreciable occupancy[1]
Brain FAAH OccupancySingle 10 mg dose>80% at trough, 96-98% at Cmax[1]
Brain FAAH OccupancySingle 25 mg dose96-98% at Cmax[1]
Brain FAAH OccupancySingle 50 mg dose96-98% at Cmax[1]
Plasma AEA IncreaseSingle 10-100 mg dose5.5–10-fold higher than placebo[1]
Plasma OEA and PEA IncreaseSingle 10-100 mg dose4.3–5.6-fold higher than placebo[1]
CSF AEA Increase (7 days)10 mg daily~45-fold increase[1]
CSF AEA Increase (7 days)25 mg daily~41-fold increase[1]
CSF AEA Increase (7 days)75 mg daily~77-fold increase[1]
CSF OEA Increase (7 days)10 mg daily~6.6-fold increase[1]
CSF OEA Increase (7 days)25 mg daily~5.8-fold increase[1]
CSF OEA Increase (7 days)75 mg daily~7.4-fold increase[1]

Signaling Pathway and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of FAAH, which leads to an increase in the levels of endogenous fatty acid amides. These lipids, in turn, modulate various downstream signaling pathways.

FAAH_Inhibition_Pathway cluster_pre Pre-Synaptic Neuron cluster_post Post-Synaptic Neuron AEA_pre Anandamide (AEA) (and other FAAs) AEA_post AEA AEA_pre->AEA_post Release into Synapse FAAH FAAH Enzyme Degradation AEA Degradation FAAH->Degradation Increased_AEA Increased AEA Levels FAAH->Increased_AEA CB1R CB1 Receptor Signaling Downstream Signaling (e.g., Mood, Pain Regulation) CB1R->Signaling JNJ This compound JNJ->FAAH Increased_AEA->CB1R Activates AEA_post->FAAH

FAAH Inhibition Signaling Pathway

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound.

In Vitro FAAH Inhibition Assay

The inhibitory activity of this compound on recombinant human and rat FAAH was quantified to determine its IC50 values[7].

Workflow:

in_vitro_workflow start Start recombinant Prepare Recombinant human and rat FAAH start->recombinant incubate Incubate FAAH with varying concentrations of this compound recombinant->incubate add_substrate Add FAAH substrate (e.g., radiolabeled AEA) incubate->add_substrate measure Measure enzyme activity (product formation) add_substrate->measure calculate Calculate IC50 values measure->calculate end End calculate->end

In Vitro FAAH Inhibition Assay Workflow
Quantification of this compound and Fatty Acid Amides

The concentrations of this compound and FAAs (AEA, OEA, PEA) in plasma and cerebrospinal fluid (CSF) were determined using a validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method[1].

Protocol Outline:

  • Sample Collection: Plasma and CSF samples were collected from study participants at specified time points.

  • Sample Preparation: Proteins were precipitated from the samples, and the supernatant was extracted.

  • LC/MS/MS Analysis: The extracted samples were injected into an LC/MS/MS system for separation and quantification.

  • Data Analysis: The concentrations of this compound and FAAs were determined by comparing their peak areas to those of known standards.

Leukocyte FAAH Activity Assay

To assess peripheral FAAH inhibition, FAAH activity was measured in leukocytes[1].

Protocol Outline:

  • Leukocyte Isolation: Leukocytes were isolated from whole blood samples.

  • Cell Lysis: The isolated leukocytes were lysed to release intracellular enzymes, including FAAH.

  • Enzyme Activity Assay: The lysate was incubated with a fluorescent or radiolabeled FAAH substrate.

  • Measurement: The rate of product formation was measured to determine FAAH activity.

  • Data Analysis: FAAH activity in samples from this compound-treated individuals was compared to that in placebo-treated individuals to calculate the percent inhibition.

Positron Emission Tomography (PET) for Brain FAAH Occupancy

A PET study utilizing the FAAH tracer [11C]MK3168 was conducted to determine the occupancy of FAAH in the brain following administration of this compound[1][3].

Workflow:

pet_workflow start Start baseline_scan Perform baseline PET scan with [11C]MK3168 start->baseline_scan administer_drug Administer this compound or placebo baseline_scan->administer_drug post_dose_scan Perform post-dose PET scan with [11C]MK3168 administer_drug->post_dose_scan image_analysis Analyze PET images to determine [11C]MK3168 binding potential post_dose_scan->image_analysis calculate_occupancy Calculate brain FAAH occupancy by comparing baseline and post-dose scans image_analysis->calculate_occupancy end End calculate_occupancy->end

Brain FAAH Occupancy PET Study Workflow

Selectivity Profile

This compound demonstrates high selectivity for FAAH. At a concentration of 10 μM, it did not produce greater than 50% inhibition of binding to a panel of 50 other receptors, enzymes, transporters, and ion channels. Furthermore, it showed no inhibitory effects on cytochrome P450 enzymes (CYPs 1A2, 2C8, 2C9, 2C19, 2D6, 3A4) or the hERG channel at this concentration[6][7][8].

Conclusion

This compound is a potent, selective, and orally bioavailable inhibitor of FAAH that effectively engages its target in both central and peripheral tissues. The comprehensive data on its binding affinity, target engagement, and pharmacodynamic effects, supported by detailed experimental protocols, provide a solid foundation for its continued investigation in relevant therapeutic areas. The high selectivity of this compound further underscores its potential as a targeted therapeutic agent.

References

JNJ-42165279: A Deep Dive into its Effects on Anandamide and the Endocannabinoid System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-42165279 is a potent and selective, covalently binding but slowly reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[1][2] By inhibiting FAAH, this compound effectively increases the endogenous levels of anandamide and other fatty acid amides, thereby potentiating their signaling and therapeutic effects.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on anandamide and other endocannabinoids, and the experimental methodologies used to determine these effects.

Mechanism of Action: Enhancing Endocannabinoid Tone

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. A key component of the ECS is the cannabinoid receptor 1 (CB1), which is activated by endogenous ligands, most notably anandamide.[5][6] Anandamide's signaling is tightly controlled by its rapid enzymatic degradation by FAAH.[7]

This compound exerts its effects by inhibiting FAAH, leading to an accumulation of anandamide and other related N-acylethanolamines (NAEs) such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[2] This elevation of endogenous cannabinoid levels enhances the activation of cannabinoid receptors, offering a therapeutic strategy for conditions like anxiety disorders and major depressive disorder.[1]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Ca2+_channel Ca2+ Channel Vesicle Neurotransmitter Vesicle Ca2+_channel->Vesicle fusion blocked CB1R CB1 Receptor CB1R->Ca2+_channel inhibits NAPE_PLD NAPE-PLD Anandamide Anandamide (AEA) NAPE_PLD->Anandamide synthesizes Anandamide->CB1R binds to (retrograde signaling) FAAH FAAH Anandamide->FAAH degraded by Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid JNJ This compound JNJ->FAAH inhibits Depolarization Depolarization Depolarization->NAPE_PLD activates

Figure 1: Signaling pathway of anandamide and the inhibitory action of this compound.

Quantitative Effects on Endocannabinoids

The administration of this compound leads to significant, dose-dependent increases in the concentrations of anandamide and other endocannabinoids in both plasma and cerebrospinal fluid (CSF).

Preclinical Data (Rat Models)

In preclinical studies using rats, this compound demonstrated potent inhibition of FAAH and subsequent elevation of endocannabinoid levels.[2]

ParameterValueSpeciesReference
IC50 (hFAAH) 70 ± 8 nMHuman (recombinant)[2]
IC50 (rFAAH) 313 ± 28 nMRat (recombinant)[2]
Brain AEA Elevation ~4-fold over basalRat[8]
Plasma AEA Elevation Dose-dependentRat[2]
Plasma OEA Elevation Dose-dependentRat[2]
Plasma PEA Elevation Dose-dependentRat[2]
Clinical Data (Human Volunteers)

Phase I clinical trials in healthy human volunteers have confirmed the potent effects of this compound on the endocannabinoid system.[3][4]

ParameterDoseFold Increase (vs. Placebo/Predose)MatrixReference
Plasma AEA 10-100 mg (single dose)5.5 - 10-fold (peak)Plasma[3]
Plasma OEA 10-100 mg (single dose)4.3 - 5.6-fold (peak)Plasma[3]
Plasma PEA 10-100 mg (single dose)4.3 - 5.6-fold (peak)Plasma[3]
CSF AEA 10 mg (daily for 7 days)~45-foldCSF[3]
CSF AEA 25 mg (daily for 7 days)~41-foldCSF[3]
CSF AEA 75 mg (daily for 7 days)~77-foldCSF[3]
CSF OEA 10 mg (daily for 7 days)~6.6-foldCSF[3]
CSF OEA 25 mg (daily for 7 days)~5.8-foldCSF[3]
CSF OEA 75 mg (daily for 7 days)~7.4-foldCSF[3]
Brain FAAH Occupancy (Human PET Study)

Positron Emission Tomography (PET) studies using the FAAH tracer [11C]MK3168 have been conducted to determine the extent of FAAH occupancy in the brain following this compound administration.[3][4]

DoseTimingBrain FAAH OccupancyReference
2.5 mg (single dose)At CmaxAppreciable[3]
5 mg (single dose)At CmaxAppreciable[3]
10 mg (single dose)At Cmax96 - 98%[3]
25 mg (single dose)At Cmax96 - 98%[3]
50 mg (single dose)At Cmax96 - 98%[3]
2.5 mg (single dose)At trough>50%[3]
10 mg (single dose)At trough>80%[3]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

In Vitro FAAH Inhibition Assay

Recombinant_FAAH Recombinant Human or Rat FAAH Incubation Incubation (1 hour) Recombinant_FAAH->Incubation JNJ This compound (various concentrations) JNJ->Incubation Substrate FAAH Substrate Added Incubation->Substrate Measurement Measurement of Product Formation Substrate->Measurement IC50_Calc IC50 Calculation Measurement->IC50_Calc

Figure 2: Workflow for determining the in vitro IC50 of this compound.

To determine the in vitro potency of this compound, a biochemical assay using recombinant human and rat FAAH was performed. The compound, at varying concentrations, was pre-incubated with the enzyme for one hour. Following incubation, a fluorescent or radiolabeled substrate for FAAH was introduced, and the rate of product formation was measured. The concentration of this compound that resulted in 50% inhibition of enzyme activity (IC50) was then calculated.[2]

Measurement of Endocannabinoid Levels in Biological Matrices

Sample_Collection Plasma or CSF Sample Collection Extraction Liquid-Liquid or Solid-Phase Extraction Sample_Collection->Extraction LC_MS Liquid Chromatography- Mass Spectrometry (LC-MS/MS) Extraction->LC_MS Quantification Quantification of AEA, OEA, and PEA LC_MS->Quantification

Figure 3: General workflow for the quantification of endocannabinoids.

The concentrations of anandamide, OEA, and PEA in plasma and CSF were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This highly sensitive and specific analytical technique allows for the accurate measurement of these lipid signaling molecules in complex biological samples. The general workflow involves sample collection, extraction of the analytes from the biological matrix, separation using liquid chromatography, and detection and quantification by mass spectrometry.[3]

Brain FAAH Occupancy via Positron Emission Tomography (PET)

Baseline_Scan Baseline PET Scan with [11C]MK3168 JNJ_Admin Administration of This compound Baseline_Scan->JNJ_Admin Post_Dose_Scan Post-Dose PET Scan with [11C]MK3168 JNJ_Admin->Post_Dose_Scan Occupancy_Calc Calculation of FAAH Occupancy Post_Dose_Scan->Occupancy_Calc

Figure 4: Experimental design for the FAAH occupancy PET study.

To assess the degree of FAAH inhibition in the brain, a PET study was conducted using the radiolabeled FAAH inhibitor [11C]MK3168. Healthy volunteers underwent a baseline PET scan to measure the initial binding of the tracer to FAAH. Subsequently, they were administered this compound, followed by a second PET scan. The reduction in the binding of [11C]MK3168 after this compound administration reflects the occupancy of FAAH by the drug, allowing for the calculation of the percentage of brain FAAH inhibition.[3]

Conclusion

This compound is a potent FAAH inhibitor that significantly elevates the levels of anandamide and other endocannabinoids in both the periphery and the central nervous system. The comprehensive preclinical and clinical data, including robust target engagement demonstrated by PET imaging, support its mechanism of action. This in-depth understanding of its pharmacodynamic effects is crucial for the ongoing clinical development of this compound and for future research into the therapeutic potential of FAAH inhibition.

References

JNJ-42165279: A Comprehensive Technical Guide to its Selectivity Profile Against Other Hydrolases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42165279 is a potent, orally bioavailable inhibitor of Fatty Acid Amide Hydrolase (FAAH) that has been investigated for the treatment of various central nervous system disorders, including anxiety and major depressive disorder.[1] A key attribute of a successful therapeutic agent is its selectivity for the intended target over other proteins in the body, which minimizes the risk of off-target effects. This technical guide provides an in-depth overview of the selectivity profile of this compound, with a particular focus on its activity against other hydrolases. The information is compiled from publicly available preclinical and clinical data.

Mechanism of Action and Signaling Pathway

This compound is a covalent, but slowly reversible, inhibitor of FAAH.[1] It acts by carbamylating the catalytic serine residue (Ser241) within the active site of the FAAH enzyme.[2] FAAH is the primary enzyme responsible for the degradation of a class of endogenous signaling lipids called fatty acid amides (FAAs), the most studied of which is N-arachidonoylethanolamine, or anandamide (AEA).[3]

By inhibiting FAAH, this compound leads to an increase in the levels of anandamide and other FAAs, such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA).[2][3] Anandamide is an endogenous cannabinoid that binds to and activates cannabinoid receptors, primarily CB1 and CB2.[4] The potentiation of anandamide signaling through the inhibition of its degradation is the core mechanism by which this compound is thought to exert its therapeutic effects.[4]

FAAH_Inhibition_Signaling_Pathway JNJ This compound FAAH FAAH (Fatty Acid Amide Hydrolase) JNJ->FAAH Inhibits Degradation Degradation Products (Arachidonic Acid + Ethanolamine) FAAH->Degradation Produces Anandamide Anandamide (AEA) & other FAAs Anandamide->FAAH Metabolized by CB1_CB2 Cannabinoid Receptors (CB1, CB2) Anandamide->CB1_CB2 Activates Therapeutic_Effects Therapeutic Effects (e.g., Anxiolysis) CB1_CB2->Therapeutic_Effects Leads to

Figure 1: Signaling Pathway of this compound

Selectivity Profile: Data Presentation

The selectivity of this compound has been evaluated against its primary target, FAAH, as well as a broad range of other proteins.

Potency Against Target Hydrolase (FAAH)

This compound demonstrates potent inhibition of both human and rat FAAH. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Target EnzymeIC50 (nM)Species
FAAH70Human
FAAH313Rat
Data sourced from Keith et al., 2015.[3]
Broad Off-Target Selectivity Screening

This compound has undergone extensive selectivity screening to assess its potential for off-target activities. The key findings from these studies are summarized below.

Target ClassNumber of TargetsConcentration TestedResult
Receptors, Enzymes, Transporters, Ion Channels5010 µMNo significant inhibition (>50%) observed for any target.[2]
Cytochrome P450 Enzymes (CYPs)6 (1A2, 2C8, 2C9, 2C19, 2D6, 3A4)10 µMNo inhibition observed.[2]
hERG Channel110 µMNo inhibition observed.[2]

Note: The comprehensive list of the 50 specific off-targets evaluated has not been made publicly available in the reviewed scientific literature.

Selectivity Against Other Hydrolases

While this compound is described as "highly selective," specific quantitative data on its activity against other hydrolases, particularly other serine hydrolases, is not available in the public domain. The serine hydrolase superfamily is a large and diverse group of enzymes, and assessing selectivity against these related enzymes is crucial. For context, the FAAH inhibitor BIA 10-2474, which was associated with severe adverse events in a clinical trial, was later found to inhibit several other serine hydrolases, including carboxylesterases (CES1, CES2) and α/β-hydrolase domain-containing proteins (ABHDs). In contrast, other clinically evaluated FAAH inhibitors, such as PF-0445784S, have demonstrated high selectivity with minimal off-target activity against other serine hydrolases. The preclinical data for this compound suggests a high degree of selectivity, but direct comparative data against other hydrolases is not publicly available.

Experimental Protocols

Detailed experimental protocols for the selectivity screening of this compound have not been fully disclosed. However, based on standard practices in drug discovery and the available literature, the following represents likely methodologies.

FAAH Inhibition Assay (Fluorometric Method)

This is a common in vitro assay to determine the potency of FAAH inhibitors.

Principle: The assay measures the activity of recombinant FAAH by monitoring the hydrolysis of a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). Cleavage of AAMCA by FAAH releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), and the rate of fluorescence increase is proportional to FAAH activity.

Materials:

  • Recombinant human FAAH

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA)

  • AAMCA substrate

  • This compound (or other test compounds) dissolved in DMSO

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the assay buffer, the diluted this compound solutions, and the recombinant FAAH enzyme. Include wells with DMSO only as a control for uninhibited enzyme activity.

  • Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the AAMCA substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence over time using a plate reader with excitation and emission wavelengths appropriate for AMC (e.g., ~360 nm excitation and ~465 nm emission).

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response model to determine the IC50 value.

FAAH_Assay_Workflow start Start prep_inhibitor Prepare this compound Serial Dilutions start->prep_inhibitor add_reagents Add Buffer, Inhibitor, and FAAH Enzyme to Plate prep_inhibitor->add_reagents incubate Pre-incubate add_reagents->incubate add_substrate Add AAMCA Substrate incubate->add_substrate measure Measure Fluorescence (Kinetic Read) add_substrate->measure analyze Calculate Reaction Rates and Determine IC50 measure->analyze end End analyze->end

Figure 2: General Workflow for a Fluorometric FAAH Inhibition Assay
Off-Target Selectivity Profiling

A common approach for broad selectivity screening is to use a panel of in vitro assays, often provided by contract research organizations.

Principle: this compound would be tested at a fixed concentration (e.g., 10 µM) in a battery of standardized binding and functional assays covering a wide range of biologically relevant targets.

Typical Assay Types in a Panel:

  • Radioligand Binding Assays: To assess the ability of the compound to displace a known radiolabeled ligand from a receptor or transporter.

  • Enzyme Inhibition Assays: To measure the effect of the compound on the activity of various enzymes.

  • Functional Assays: To determine if the compound acts as an agonist or antagonist at a receptor, or if it modulates the activity of an ion channel.

General Procedure:

  • This compound is prepared at the specified test concentration.

  • The compound is incubated with the specific target (e.g., cell membranes expressing a receptor, a purified enzyme).

  • The assay-specific endpoint is measured (e.g., radioactivity, fluorescence, luminescence).

  • The percentage of inhibition or stimulation is calculated relative to a control.

Activity-Based Protein Profiling (ABPP) for Hydrolase Selectivity

ABPP is a powerful chemoproteomic technique used to assess the activity of entire enzyme families directly in complex biological samples. It is a likely method that would have been used to confirm the selectivity of this compound against other serine hydrolases.

Principle: A broad-spectrum, activity-based probe (e.g., a fluorophosphonate linked to a reporter tag like biotin or a fluorophore) is used to covalently label the active site of serine hydrolases in a proteome. If this compound is pre-incubated with the proteome, it will bind to its target (FAAH) and prevent the probe from labeling it. By comparing the probe labeling pattern in the presence and absence of this compound, off-target interactions can be identified.

General Workflow:

  • A complex proteome (e.g., cell or tissue lysate) is prepared.

  • The proteome is incubated with either DMSO (control) or this compound.

  • The activity-based probe is added to both samples.

  • The probe-labeled proteins are visualized (e.g., by in-gel fluorescence scanning) or enriched (e.g., using streptavidin beads if the probe is biotinylated) for identification and quantification by mass spectrometry.

  • A reduction in probe labeling for a specific protein in the this compound-treated sample indicates an interaction.

ABPP_Workflow cluster_treatment Treatment cluster_analysis Analysis proteome Prepare Proteome (e.g., Cell Lysate) control Incubate with DMSO (Control) proteome->control test Incubate with this compound proteome->test probe Add Activity-Based Probe (e.g., FP-Biotin) control->probe test->probe analysis Analyze Labeled Proteins probe->analysis gel In-Gel Fluorescence analysis->gel ms Enrichment & Mass Spectrometry analysis->ms result Identify On- and Off-Targets gel->result ms->result

Figure 3: General Workflow for Activity-Based Protein Profiling (ABPP)

Conclusion

This compound is a potent inhibitor of FAAH with a high degree of selectivity. Preclinical data indicates that at a concentration of 10 µM, it does not significantly interact with a wide range of other receptors, enzymes, transporters, and ion channels, nor does it inhibit major CYP450 enzymes or the hERG channel. This suggests a low potential for many common off-target related side effects.

While the compound is reported to be highly selective, a detailed, quantitative profile of its activity against other hydrolases, particularly members of the serine hydrolase superfamily, is not publicly available. The use of advanced techniques like Activity-Based Protein Profiling is crucial for confirming such selectivity. The available data supports the characterization of this compound as a selective FAAH inhibitor, a critical feature for its development as a therapeutic agent.

References

Early-phase clinical trial results for JNJ-42165279

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Early-Phase Clinical Trial Results of JNJ-42165279

Introduction

This compound is a potent, selective, and orally bioavailable inhibitor of the enzyme fatty acid amide hydrolase (FAAH). Developed by Janssen Pharmaceutica, this compound acts by covalently binding to the catalytic site of FAAH in a slowly reversible manner.[1][2][3] The inhibition of FAAH leads to an increase in the levels of endogenous fatty acid amides (FAAs), including anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA).[2][4] This mechanism is being explored for its therapeutic potential in treating anxiety and mood disorders.[1][5] This guide provides a detailed overview of the early-phase clinical trial results for this compound, focusing on its pharmacokinetics, pharmacodynamics, safety, and preliminary efficacy.

Mechanism of Action: FAAH Inhibition

This compound is a selective inhibitor of FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other related fatty acid amides.[3][6][7][8] By blocking FAAH, this compound potentiates the effects of these endogenous signaling molecules.[5] The compound has an IC50 of 70 nM for FAAH and demonstrates high selectivity over other enzymes, ion channels, transporters, and receptors.[1][4]

cluster_0 cluster_1 Anandamide Anandamide FAAH FAAH (Fatty Acid Amide Hydrolase) Anandamide->FAAH Degradation Inactive Metabolites Inactive Metabolites FAAH->Inactive Metabolites This compound This compound This compound->FAAH Inhibition

Caption: Signaling pathway of FAAH inhibition by this compound.

Early-Phase Clinical Trial Results

Phase 1: Pharmacokinetics, Pharmacodynamics, and Safety

A Phase 1 multiple-ascending dose study was conducted in healthy volunteers to assess the safety, pharmacokinetics, and pharmacodynamics of this compound.[5][9]

Pharmacokinetics: this compound demonstrated a plasma half-life of 8-14 hours.[3] Following oral administration, it was found to cross the blood-brain barrier, with brain concentrations being somewhat elevated relative to plasma at Cmax.[4]

Pharmacodynamics: Administration of this compound resulted in a dose-dependent increase in plasma and cerebrospinal fluid (CSF) concentrations of FAAs.[5] A positron emission tomography (PET) study using the FAAH tracer [11C]MK3168 confirmed target engagement in the brain.[5][10]

Table 1: Pharmacodynamic Effects of this compound in Healthy Volunteers

ParameterDoseResult
Plasma AEA 10-100 mg (single dose)5.5–10-fold increase vs. placebo[5]
Plasma OEA & PEA 10-100 mg (single dose)4.3–5.6-fold increase vs. placebo[5]
CSF AEA 10-75 mg (daily for 7 days)~41-77-fold increase vs. predose[5]
CSF OEA 10-75 mg (daily for 7 days)~5.8-7.4-fold increase vs. predose[5]
Brain FAAH Occupancy ≥10 mgSaturation (96-98%)[5]

Safety: In Phase 1 trials, this compound was generally well-tolerated with few side effects, all of which were of mild intensity.[11][12] No serious adverse events were reported.[1]

Phase 2: Efficacy and Safety in Patient Populations

Social Anxiety Disorder (SAD): A Phase 2a, multicenter, double-blind, placebo-controlled proof-of-concept study (NCT02432703) evaluated the efficacy, safety, and tolerability of this compound (25 mg daily for 12 weeks) in 149 subjects with SAD.[3][6][7][8][13]

Table 2: Efficacy Results of this compound in Social Anxiety Disorder

EndpointThis compound (n=~75)Placebo (n=~74)p-value
Change in LSAS Total Score -29.4 (SD 27.47)-22.4 (SD 23.57)Not significant[6][13]
≥30% Improvement in LSAS 42.4%23.6%0.04[6][13]
CGI-I "Much/Very Much Improved" 44.1%23.6%0.02[6][13]

LSAS: Liebowitz Social Anxiety Scale; CGI-I: Clinical Global Impression-Improvement; SD: Standard Deviation

The study indicated that this compound may have an anxiolytic effect, although the primary endpoint was not met.[6][13] The drug was well tolerated.[13]

Autism Spectrum Disorder (ASD): A Phase 2, double-blind, placebo-controlled, multicenter study (NCT03664232) assessed the efficacy and safety of this compound (25 mg, twice-daily for 12 weeks) in 61 adolescents and adults with ASD.[14][15]

Table 3: Efficacy Results of this compound in Autism Spectrum Disorder

Endpoint (Change from baseline to day 85)This compoundPlacebop-value
ABI-CD Score Not specifiedNot specified0.284[14][15]
ABI-SC Score Not specifiedNot specified0.290[14][15]
ABI-RB Score Not specifiedNot specified0.231[14][15]
RBS-R Score Favored this compound-0.006[14][15]
CASI-Anx Score Favored this compound-0.048[14][15]

ABI-CD: Autism Behavior Inventory-Core Domain; ABI-SC: ABI-Social Communication; ABI-RB: ABI-Repetitive/Restrictive Behavior; RBS-R: Repetitive Behavior Scale-Revised; CASI-Anx: Child Adolescent Symptom Inventory-Anxiety.

While the primary endpoints were not met, this compound showed potential therapeutic effects on certain aspects of core ASD symptoms and demonstrated an acceptable safety profile.[14][15]

Experimental Protocols

Detailed experimental protocols are not fully available in the public domain. The following is a summary of the methodologies as described in the cited publications.

Phase 1 Multiple-Ascending Dose and PET Study:

  • Design: Randomized, placebo-controlled, multiple-ascending dose study in healthy male volunteers.[9][16]

  • Assessments: Pharmacokinetics (plasma, CSF, urine concentrations of this compound), pharmacodynamics (plasma and CSF FAA levels, leukocyte FAAH activity), and safety were monitored.[5][9]

  • PET Imaging: Brain FAAH occupancy was determined using the tracer [11C]MK3168 after single and multiple doses of this compound.[5][10]

Screening Screening Randomization Randomization Screening->Randomization Dosing Multiple Ascending Doses (this compound or Placebo) Randomization->Dosing Assessments PK/PD Sampling (Plasma, CSF, Urine) Leukocyte FAAH Activity Safety Monitoring Dosing->Assessments PET_Scan PET Imaging ([11C]MK3168) Dosing->PET_Scan Follow_up Follow_up Assessments->Follow_up PET_Scan->Follow_up

References

An In-depth Technical Guide on the Safety and Toxicology of Seltorexant (JNJ-42165279)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seltorexant (also known as JNJ-42165279) is an investigational drug that acts as a selective antagonist of the orexin-2 receptor (OX2R). The orexin system is a key regulator of wakefulness, and its modulation is a therapeutic target for sleep disorders and, more recently, major depressive disorder (MDD). This technical guide provides a comprehensive overview of the available safety and toxicology data for seltorexant, compiled from preclinical studies and clinical trials. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Preclinical Safety and Toxicology

Preclinical evaluation of seltorexant has been conducted in various animal models to establish its safety profile before human trials. These studies have included assessments of general toxicology, safety pharmacology, and genotoxicity.

General Toxicology

One-month toxicology studies have been conducted in both rats and dogs.[1] Additionally, longer-term studies, including a 6-month toxicity study in rats and a 9-month toxicology study in dogs, have been completed. While the full study reports are not publicly available, these studies have supported the progression of seltorexant into clinical development, indicating an acceptable safety profile for human studies.[1]

Safety Pharmacology

A cardiovascular safety study in dogs demonstrated that seltorexant was well-tolerated.[1] Furthermore, in a study using a rotarod apparatus in rats, seltorexant did not impair motor coordination at a dose that induces sleep and did not potentiate the ataxic effects of alcohol, suggesting a lack of myorelaxant effects.[1]

Genotoxicity

Seltorexant has been evaluated for its genotoxic potential and has not shown evidence of genotoxicity.[1]

Reproductive Toxicology

Fertility studies in male and female rats have been conducted.[2] Early clinical studies had limitations on the duration of treatment for women of childbearing potential due to limited reproductive toxicology data at the time.[2]

Clinical Safety and Tolerability

The safety and tolerability of seltorexant have been evaluated in multiple clinical trials involving healthy volunteers and patients with insomnia and major depressive disorder. Overall, seltorexant has been reported to be generally well-tolerated.

Treatment-Emergent Adverse Events (TEAEs)

The most commonly reported TEAEs across various clinical studies are summarized in the tables below.

Table 1: Common Treatment-Emergent Adverse Events in a Phase 2b Study in Patients with Major Depressive Disorder [3]

Adverse EventPlacebo (n=138)Seltorexant 10 mg (n=33)Seltorexant 20 mg (n=63)Seltorexant 40 mg (n=53)
Headache6.6%6.1%6.3%7.5%
Somnolence5.1%3.0%7.9%7.5%
Nausea2.9%6.1%6.3%3.8%

Table 2: Treatment-Emergent Adverse Events in a Phase 1 Study in Healthy Volunteers [4]

Adverse Event (≥3 participants)Frequency
Somnolence7.1%
Headache5.7%
Sleep paralysis2.9%

In a Phase 3 trial (NCT04533529) in adults with MDD with insomnia symptoms, the safety and tolerability profile of seltorexant 20 mg was similar to placebo.[5] The rates of common adverse events were comparable between the two groups.[6] Discontinuation rates due to TEAEs were low and similar for both seltorexant (2.1%) and placebo (2.3%).[7]

Serious Adverse Events (SAEs) and Other Safety Findings

Across the clinical trial program, no new safety signals have been identified.[5][8] In the Phase 3 MDD study, serious TEAEs were reported in one participant from each of the seltorexant and placebo groups, with none being attributed to the study drug.[7] No deaths have been reported in the seltorexant clinical trials.[9]

Assessments of vital signs, clinical laboratory tests, and electrocardiogram (ECG) findings have been routinely conducted in clinical trials.[3][4] No clinically significant abnormalities have been consistently reported. Suicidal ideation and behavior have been monitored using the Columbia-Suicide Severity Rating Scale (C-SSRS), with no concerning signals identified.[4]

Experimental Protocols

Detailed experimental protocols for the pivotal safety and toxicology studies are typically proprietary. However, based on published literature and clinical trial registrations, the general methodologies can be outlined.

Preclinical Toxicology Study Design (General)
  • Objective: To assess the potential toxicity of seltorexant following repeated administration in two mammalian species (one rodent, one non-rodent).

  • Test System: Sprague Dawley rats and Beagle dogs are commonly used species for such studies.

  • Dosing: Oral administration (gavage for rodents, capsules for dogs) once daily for the specified duration (e.g., 1, 6, or 9 months). Multiple dose groups, including a control group (vehicle) and at least three escalating dose levels of seltorexant.

  • Endpoints:

    • Clinical observations: Daily checks for signs of toxicity.

    • Body weight and food consumption: Measured weekly.

    • Ophthalmology: Examinations performed at baseline and termination.

    • Hematology and clinical chemistry: Blood samples collected at specified intervals.

    • Urinalysis: Conducted at specified intervals.

    • Gross pathology: Full necropsy performed at the end of the study.

    • Histopathology: Microscopic examination of a comprehensive list of tissues.

Clinical Trial Safety Assessment Protocol (General)
  • Objective: To evaluate the safety and tolerability of seltorexant in human subjects.

  • Study Design: Randomized, double-blind, placebo-controlled trials are the standard.

  • Assessments:

    • Treatment-Emergent Adverse Events (TEAEs): Spontaneously reported by subjects or observed by investigators, coded using the Medical Dictionary for Regulatory Activities (MedDRA).

    • Clinical Laboratory Tests: Hematology, serum chemistry, and urinalysis performed at screening and at specified time points during the study.

    • Vital Signs: Blood pressure, pulse rate, respiratory rate, and body temperature measured at regular intervals.

    • Electrocardiograms (ECGs): Performed at baseline and at specified time points to assess cardiac safety, including QT interval.

    • Suicidality Assessment: Monitored using scales such as the Columbia-Suicide Severity Rating Scale (C-SSRS).

    • Physical Examinations: Conducted at screening and at the end of the study.

Signaling Pathways and Experimental Workflows

Orexin-2 Receptor Signaling Pathway

Seltorexant is a selective antagonist of the orexin-2 receptor (OX2R), a G-protein coupled receptor (GPCR). Orexin receptors can couple to multiple G-protein subtypes, including Gq/11, Gi/o, and Gs.[10] The primary signaling pathway for OX2R in the central nervous system is believed to be through Gq/11. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC). Seltorexant blocks the binding of the endogenous orexin peptides to OX2R, thereby inhibiting this downstream signaling cascade.

Orexin2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin Orexin OX2R Orexin-2 Receptor (OX2R) Orexin->OX2R Binds & Activates Gq_protein Gq Protein OX2R->Gq_protein Activates Seltorexant Seltorexant Seltorexant->OX2R Binds & Blocks PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Produces DAG Diacylglycerol (DAG) PLC->DAG Produces PIP2 PIP2 PIP2->PLC Ca2+ Intracellular Ca2+ Release IP3->Ca2+ PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Downstream Cellular Response (e.g., Neuronal Excitation) Ca2+->Cellular_Response PKC->Cellular_Response

Orexin-2 Receptor Signaling Pathway
Experimental Workflow for a Phase 3 Clinical Trial

The following diagram illustrates a typical workflow for a Phase 3 clinical trial evaluating the safety and efficacy of seltorexant.

Clinical_Trial_Workflow cluster_screening Screening Phase (up to 4 weeks) cluster_treatment Double-Blind Treatment Phase (6 weeks) cluster_followup Post-Treatment Follow-up (2 weeks) Informed_Consent Informed Consent Eligibility_Criteria Assessment of Inclusion/Exclusion Criteria Informed_Consent->Eligibility_Criteria Baseline_Assessments Baseline Assessments (MADRS, ISI, Vitals, Labs, ECG) Eligibility_Criteria->Baseline_Assessments Randomization Randomization (1:1) Baseline_Assessments->Randomization Seltorexant_Arm Seltorexant + SSRI/SNRI Randomization->Seltorexant_Arm Placebo_Arm Placebo + SSRI/SNRI Randomization->Placebo_Arm Ongoing_Monitoring Ongoing Safety Monitoring (AEs, Vitals, Labs) Seltorexant_Arm->Ongoing_Monitoring Placebo_Arm->Ongoing_Monitoring Efficacy_Assessments Efficacy Assessments (e.g., MADRS at Day 43) Ongoing_Monitoring->Efficacy_Assessments Final_Safety_Assessments Final Safety Assessments Efficacy_Assessments->Final_Safety_Assessments Data_Analysis Data Analysis Final_Safety_Assessments->Data_Analysis

Phase 3 Clinical Trial Workflow

Conclusion

Based on the available preclinical and extensive clinical trial data, seltorexant (this compound) has demonstrated a favorable safety and tolerability profile. The most common adverse events are generally mild to moderate in severity. Long-term studies have not revealed new safety concerns. The mechanism of action, through selective antagonism of the orexin-2 receptor, offers a novel approach for the treatment of major depressive disorder with insomnia symptoms. Continued evaluation in ongoing and future clinical trials will further delineate the long-term safety and efficacy of this promising therapeutic agent.

References

Methodological & Application

JNJ-42165279 Application Notes and Protocols for In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-42165279 is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids such as anandamide (AEA). By inhibiting FAAH, this compound elevates the levels of AEA in the brain and peripheral tissues, thereby potentiating cannabinoid receptor signaling. This mechanism of action has generated significant interest in its therapeutic potential for a range of conditions, including neuropathic pain, anxiety, and depression. These application notes provide detailed protocols for the in vivo administration of this compound in rodent models of these conditions, along with summarized dosage information and diagrams to facilitate experimental design and execution.

Mechanism of Action

This compound is a covalent inhibitor of FAAH. It binds to the active site of the enzyme, leading to its inactivation and a subsequent increase in the concentration of FAAH substrates, most notably the endocannabinoid anandamide (AEA), as well as other fatty acid amides like oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[1] This elevation of endocannabinoids enhances their signaling through cannabinoid receptors (CB1 and CB2), which are key modulators of pain, mood, and stress responses.

JNJ This compound FAAH FAAH (Fatty Acid Amide Hydrolase) JNJ->FAAH Inhibits Degradation Degradation Products FAAH->Degradation Anandamide Anandamide (AEA) OEA, PEA Anandamide->FAAH Metabolized by CB1_CB2 CB1/CB2 Receptors Anandamide->CB1_CB2 Activates Therapeutic_Effects Therapeutic Effects (Analgesia, Anxiolysis, etc.) CB1_CB2->Therapeutic_Effects Leads to Start Start: Adult Male Rats Surgery Spinal Nerve Ligation (SNL) or Sham Surgery Start->Surgery Recovery Post-operative Recovery (7-14 days) Surgery->Recovery Baseline Baseline von Frey Test (Mechanical Allodynia) Recovery->Baseline Dosing Administer this compound (10-60 mg/kg, p.o.) or Vehicle Baseline->Dosing Testing Post-treatment von Frey Test (Multiple Time Points) Dosing->Testing Analysis Data Analysis (% Maximum Possible Effect) Testing->Analysis End End Analysis->End Start Start: Adult Male Mice Habituation Habituation to Testing Room (≥ 1 hour) Start->Habituation Dosing Administer this compound (e.g., 1-10 mg/kg, p.o.) or Vehicle Habituation->Dosing EPM Elevated Plus Maze Test (5 minutes) Dosing->EPM Data_Collection Record Time and Entries in Open/Closed Arms EPM->Data_Collection Analysis Data Analysis (% Open Arm Time/Entries) Data_Collection->Analysis End End Analysis->End Start Start: Adult Male Mice Dosing Administer this compound (e.g., 1-10 mg/kg, p.o.) or Vehicle (Acute or Chronic) Start->Dosing FST Forced Swim Test (6 minutes) Dosing->FST Data_Collection Record Immobility Time (last 4 minutes) FST->Data_Collection Analysis Data Analysis (Compare Immobility Times) Data_Collection->Analysis End End Analysis->End

References

Protocol for dissolving JNJ-42165279 for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: Protocol for Dissolving JNJ-42165279 for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a potent, selective, and slowly reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids like anandamide.[1][2] Its use in cell-based assays is crucial for studying the endocannabinoid system and its therapeutic potential. Proper dissolution and handling are critical to ensure experimental reproducibility and accuracy. This document provides a detailed protocol for the preparation of this compound solutions for use in cell culture experiments, summarizes its key properties, and illustrates its mechanism of action.

Introduction

This compound covalently inactivates the FAAH enzyme, leading to an elevation in the concentrations of endogenous fatty acid amides such as anandamide (AEA), oleoyl ethanolamide (OEA), and palmitoyl ethanolamide (PEA).[1][3] This activity makes it a valuable tool for investigating the roles of these signaling molecules in various physiological processes. The compound has demonstrated high selectivity for FAAH over a broad panel of other enzymes, receptors, and ion channels.[1][4] Due to its low aqueous solubility, a specific protocol is required to prepare a biologically active solution for in vitro studies.[5][6] This guide outlines the recommended procedure for dissolving this compound to create stable stock solutions and sterile working solutions for cell culture applications.

Quantitative Data Summary

The physicochemical and inhibitory properties of this compound are summarized below. This data is essential for calculating appropriate concentrations for stock and working solutions.

ParameterValueReference
Molecular Weight 410.8 g/mol [4][5]
IC₅₀ (Human FAAH) 70 nM[4][5][7]
IC₅₀ (Rat FAAH) 313 nM[4][5][7]
Solubility in DMSO ≥ 30 mg/mL (up to 82 mg/mL reported)[4][5]
Solubility in Ethanol ≥ 30 mg/mL (up to 82 mg/mL reported)[4][5]
Solubility in Water 0.141 mg/mL (considered insoluble)[5][6]

Mechanism of Action: FAAH Inhibition

This compound exerts its effect by inhibiting the FAAH enzyme. FAAH is located on intracellular membranes and is the primary enzyme responsible for terminating the signaling of anandamide (AEA) by hydrolyzing it.[8][9] By inhibiting FAAH, this compound prevents AEA degradation, leading to its accumulation.[1] This enhances the activation of cannabinoid receptors (CB1 and CB2) by AEA, modulating downstream signaling pathways involved in pain, anxiety, and mood.[8][9]

FAAH_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor AEA Anandamide (AEA) (Endocannabinoid) AEA->CB1 Activation FAAH FAAH Enzyme AEA->FAAH Hydrolysis Degraded Inactive Metabolites FAAH->Degraded JNJ This compound JNJ->FAAH Inhibition

Figure 1. Signaling pathway of this compound action.

Experimental Protocol

This protocol details the steps for preparing a concentrated stock solution of this compound in DMSO and its subsequent dilution into cell culture medium for experimental use.

Materials and Equipment
  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, complete cell culture medium (e.g., DMEM or RPMI-1640 with serum and antibiotics)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Sterile, positive displacement pipettes and tips

  • Vortex mixer

  • Laminar flow hood or biological safety cabinet

Preparation of Stock Solution (10 mM)

Critical Note: this compound has low water solubility. The use of a high-purity, anhydrous solvent like DMSO is required to create a concentrated stock solution.[4][5] Using fresh DMSO is recommended as moisture can reduce the solubility of the compound.[5]

  • Tare Balance: In a sterile environment (e.g., a chemical fume hood), place a sterile microcentrifuge tube on the analytical balance and tare the weight.

  • Weigh Compound: Carefully weigh out a precise amount of this compound powder (e.g., 1 mg) into the tared tube. Record the exact weight.

  • Calculate Solvent Volume: Calculate the volume of DMSO needed to achieve a 10 mM concentration using the following formula: Volume (µL) = (Weight (mg) / 410.8 mg/mmol) * 100,000 Example: For 1 mg of this compound, the required DMSO volume is (1 / 410.8) * 100,000 ≈ 243.4 µL.

  • Dissolve Compound: Add the calculated volume of sterile, anhydrous DMSO to the tube containing the this compound powder.

  • Ensure Complete Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved, resulting in a clear solution.

  • Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light, as the solid compound shows slight degradation under fluorescent light.[1]

Preparation of Working Solutions

Critical Note: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Pre-warm Medium: Warm the required volume of complete cell culture medium to 37°C in a water bath.

  • Serial Dilution: Perform serial dilutions of the DMSO stock solution into the pre-warmed sterile cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to prepare an intermediate dilution first to ensure accurate pipetting and mixing.

    • Example for 10 µM final concentration: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. Mix gently by inverting the tube or pipetting up and down.

  • Immediate Use: Add the final working solution to the cell culture wells immediately after preparation. Due to the compound's hydrolytic instability at physiological pH over extended periods, fresh working solutions should be prepared for each experiment.[1]

Experimental Workflow Diagram

The following diagram outlines the standard workflow for preparing this compound for cell culture application.

Dissolution_Workflow start Start: this compound (Crystalline Solid) weigh 1. Weigh Compound (Analytical Balance) start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex to Dissolve add_dmso->vortex stock 10 mM Stock Solution in DMSO vortex->stock store Store at -20°C / -80°C (Protect from light) stock->store dilute 4. Serially Dilute in Pre-warmed Culture Medium stock->dilute working Final Working Solution (e.g., 10 nM - 10 µM) dilute->working treat 5. Add to Cell Culture working->treat endpoint Experiment Endpoint treat->endpoint

Figure 2. Workflow for dissolving this compound.

References

Application Notes and Protocols: JNJ-42165279 in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42165279 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids, primarily anandamide (AEA).[1][2][3][4] By inhibiting FAAH, this compound elevates the levels of AEA and other fatty acid amides like oleoylethanolamide (OEA) and palmitoylethanolamide (PEA) in both the central and peripheral nervous systems.[1][4] This mechanism has shown potential for therapeutic intervention in pain, anxiety, and mood disorders.[5][6] Preclinical studies have demonstrated the efficacy of this compound in rodent models of neuropathic pain, specifically the spinal nerve ligation (SNL) model.[1][2][3][7] These application notes provide detailed protocols for the administration and evaluation of this compound in this preclinical pain model.

Mechanism of Action: FAAH Inhibition

This compound covalently inactivates the FAAH enzyme, leading to a significant increase in the concentration of anandamide (AEA).[1][3] AEA is an endogenous ligand for cannabinoid receptors (CB1 and CB2), which are key components of the endocannabinoid system involved in pain modulation.[8] Elevated AEA levels enhance the activation of these receptors, resulting in analgesic effects.[8][9] The localized synthesis and degradation of AEA suggest that FAAH inhibition may offer a targeted analgesic approach with a reduced risk of the psychotropic side effects associated with direct CB1 receptor agonists.

FAAH_Inhibition_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Lipid Precursor Lipid Precursor Anandamide (AEA) Anandamide (AEA) Lipid Precursor->Anandamide (AEA) Synthesis FAAH FAAH Anandamide (AEA)->FAAH Degradation CB1/CB2 Receptors CB1/CB2 Receptors Anandamide (AEA)->CB1/CB2 Receptors Binding Arachidonic Acid + Ethanolamine Arachidonic Acid + Ethanolamine FAAH->Arachidonic Acid + Ethanolamine This compound This compound This compound->FAAH Inhibition Analgesia Analgesia CB1/CB2 Receptors->Analgesia Activation

Caption: Signaling pathway of this compound-mediated analgesia.

Quantitative Data Presentation

Table 1: Pharmacodynamic Effects of this compound in Rats

This table summarizes the dose-dependent effects of oral administration of this compound on the levels of key fatty acid amides in the brains of rats.

Dose (mg/kg, p.o.)Time Post-Dose (hours)Fold Increase in Anandamide (AEA)Fold Increase in Palmitoylethanolamide (PEA)Fold Increase in Oleoylethanolamide (OEA)
202>4~10~12
204-MaximalMaximal
2024BaselineBaselineBaseline
Data compiled from a preclinical characterization study.[1]
Table 2: Efficacy of this compound in the Rat Spinal Nerve Ligation (SNL) Model

This table presents the dose-dependent efficacy of this compound in reducing tactile allodynia in the rat SNL model of neuropathic pain.

Dose (mg/kg, p.o.)Corresponding Plasma Concentration (µM at 30 min)Efficacy (% Maximum Possible Effect, %MPE)
ED90 = 222.590
60-Time-course data available
Data expressed as the percentage of the maximum possible effect (%MPE).[1]

Experimental Protocols

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats

This protocol describes the surgical procedure to induce neuropathic pain in rats, mimicking chronic nerve compression.

Materials:

  • Male Sprague-Dawley rats (100-250 g)

  • Isoflurane anesthesia

  • Surgical instruments (scalpel, forceps, fine rongeurs)

  • 6-0 silk suture

  • Wound clips or sutures for skin closure

  • Prophylactic antibiotics (e.g., Bicillin)

  • Antibiotic ointment

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat with isoflurane (3-4% for induction, 2% for maintenance).[10] Shave and sterilize the dorsal lumbar region.

  • Incision: Make a midline dorsal skin incision at the L4-S2 level.[11]

  • Muscle Retraction: Separate the paraspinal muscles from the spinous processes to expose the vertebrae.[10]

  • Exposure of Spinal Nerves: Carefully remove the L6 transverse process to expose the L4, L5, and L6 spinal nerves.[5][12]

  • Ligation: Isolate the L5 and L6 spinal nerves and tightly ligate them with a 6-0 silk suture.[5][12] In some variations, only the L5 nerve is ligated.[1]

  • Wound Closure: Suture the muscle and fascia layers. Close the skin incision with wound clips or sutures.[5][12]

  • Post-operative Care: Administer prophylactic antibiotics and apply antibiotic ointment to the wound site.[1] House the animals in groups with extra bedding and monitor for signs of infection and distress.[5] Allow a recovery period of at least 3-7 days before behavioral testing.[5]

SNL_Workflow cluster_0 Surgical Procedure cluster_1 Post-Operative Care & Behavioral Testing Anesthesia Anesthetize Rat Incision Midline Dorsal Incision Anesthesia->Incision Muscle_Retraction Retract Paraspinal Muscles Incision->Muscle_Retraction Nerve_Exposure Expose L4-L6 Spinal Nerves Muscle_Retraction->Nerve_Exposure Ligation Ligate L5/L6 Spinal Nerves Nerve_Exposure->Ligation Wound_Closure Suture Muscle and Skin Ligation->Wound_Closure Recovery Post-operative Recovery (3-7 days) Wound_Closure->Recovery Behavioral_Testing Assess Tactile Allodynia (von Frey Test) Recovery->Behavioral_Testing Data_Analysis Analyze Paw Withdrawal Thresholds Behavioral_Testing->Data_Analysis

Caption: Experimental workflow for the Spinal Nerve Ligation model.
Assessment of Tactile Allodynia using von Frey Filaments

This protocol details the "up-down method" for determining the 50% paw withdrawal threshold in response to mechanical stimulation.

Materials:

  • Set of calibrated von Frey filaments (e.g., Stoelting)

  • Elevated wire mesh platform

  • Individual testing chambers

Procedure:

  • Acclimation: Place the rats in individual chambers on the wire mesh floor and allow them to acclimate for at least 1 hour before testing.[13]

  • Filament Application: Apply the von Frey filament perpendicularly to the plantar surface of the rat's hind paw with enough force to cause a slight buckling.[2]

  • Initial Stimulus: Begin testing with a filament in the middle of the force range (e.g., 4.31 handle number, corresponding to 2.0 g).[2][3] Hold the filament for 6-8 seconds or until a withdrawal response is observed.[2]

  • Up-Down Method:

    • If there is a positive response (paw withdrawal), the next stimulus should be a weaker filament.

    • If there is no response, the next stimulus should be a stronger filament.

  • Threshold Determination: The 50% withdrawal threshold is determined by the pattern of responses. The testing continues until a specific pattern is observed (e.g., the threshold is crossed 6 times, followed by 4 additional stimuli).[2]

  • Calculation: The 50% paw withdrawal threshold (in grams) is calculated using the formula described by Chaplan et al. (1994).[2]

Von_Frey_Logic Start Start Apply_Filament Apply von Frey Filament to Paw Start->Apply_Filament Response Paw Withdrawal? Apply_Filament->Response Next_Weaker Select Weaker Filament Response->Next_Weaker Yes Next_Stronger Select Stronger Filament Response->Next_Stronger No Record_Response Record Response Pattern Next_Weaker->Record_Response Next_Stronger->Record_Response Threshold_Crossed Threshold Crossed 6x? Record_Response->Threshold_Crossed Threshold_Crossed->Apply_Filament No Calculate_Threshold Calculate 50% Withdrawal Threshold Threshold_Crossed->Calculate_Threshold Yes

Caption: Logical flow for the von Frey up-down method.

Conclusion

This compound demonstrates significant analgesic properties in preclinical models of neuropathic pain by inhibiting FAAH and subsequently elevating endocannabinoid levels. The protocols outlined in these application notes provide a framework for researchers to investigate the therapeutic potential of this compound and other FAAH inhibitors in pain research. Careful adherence to these established methodologies is crucial for obtaining reproducible and reliable data.

References

Using JNJ-42165279 to Elucidate Endocannabinoid Signaling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42165279 is a potent, selective, and slowly reversible covalent inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides like palmitoylethanolamide (PEA) and oleoylethanolamide (OEA).[1][2] By inhibiting FAAH, this compound elevates the endogenous levels of these signaling lipids, thereby potentiating their effects at cannabinoid receptors and other targets. This makes this compound a valuable pharmacological tool for studying the physiological and pathophysiological roles of the endocannabinoid system. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo experimental settings to investigate endocannabinoid signaling.

Mechanism of Action

This compound acts as a substrate for FAAH and covalently inactivates the enzyme.[1] This covalent modification is slowly reversible, leading to a sustained inhibition of FAAH activity. The inhibition of FAAH leads to an accumulation of its substrates, most notably anandamide, thereby enhancing endocannabinoid tone.

Figure 1: Mechanism of Action of this compound.

Data Presentation

In Vitro FAAH Inhibition
ParameterValueSpeciesAssay TypeReference
IC50 70 ± 8 nMHuman (recombinant)Enzyme Activity Assay[1]
IC50 313 ± 28 nMRat (recombinant)Enzyme Activity Assay[1]
In Vivo Efficacy in a Rat Model of Neuropathic Pain
ModelParameterDoseRouteEffectReference
Spinal Nerve Ligation (SNL) ED90 (reversal of tactile allodynia)22 mg/kgOral (p.o.)90% maximal possible effect[3]
Pharmacokinetics in Rats (Single Oral Dose)
ParameterValueDoseBrain/PlasmaReference
Cmax 4.2 µM20 mg/kgPlasma[3]
Tmax 1 hour20 mg/kgPlasma[3]
Cmax 6.3 µM20 mg/kgBrain[3]
Tmax 1 hour20 mg/kgBrain[3]
Human Pharmacodynamic and Pharmacokinetic Data
ParameterDoseEffectReference
Brain FAAH Occupancy ≥10 mg (single dose)>95%[4]
Plasma Anandamide Levels 10-100 mg (single dose)5.5 to 10-fold increase[4]
CSF Anandamide Levels 10-75 mg (daily for 7 days)~41 to 77-fold increase[4]
Plasma Half-life 10-100 mg8.14 - 14.1 hours[4]

Experimental Protocols

Protocol 1: In Vitro FAAH Inhibitor Screening Assay

This protocol describes a fluorometric assay to determine the IC50 of this compound against FAAH.

start Start prepare_reagents Prepare Reagents: - FAAH Enzyme - this compound dilutions - Fluorogenic Substrate start->prepare_reagents add_enzyme Add FAAH Enzyme to 96-well plate prepare_reagents->add_enzyme add_inhibitor Add this compound or vehicle add_enzyme->add_inhibitor incubate Pre-incubate (e.g., 60 min) add_inhibitor->incubate add_substrate Add Fluorogenic Substrate incubate->add_substrate measure_fluorescence Measure Fluorescence (kinetic or endpoint) add_substrate->measure_fluorescence calculate_ic50 Calculate IC50 measure_fluorescence->calculate_ic50 end End calculate_ic50->end

Figure 2: In Vitro FAAH Inhibition Assay Workflow.

Materials:

  • Recombinant human or rat FAAH

  • This compound

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., N-(4-anilinoyl)-7-amino-4-methylcoumarin)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in assay buffer. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO).

  • Enzyme Preparation: Dilute the recombinant FAAH enzyme in pre-chilled assay buffer to the desired working concentration.

  • Assay Plate Setup:

    • Add 50 µL of assay buffer to each well.

    • Add 25 µL of the this compound serial dilutions or vehicle control to the appropriate wells.

    • Add 25 µL of the diluted FAAH enzyme solution to all wells.

  • Pre-incubation: Incubate the plate at 37°C for 60 minutes to allow for the covalent binding of this compound to the enzyme.[1]

  • Reaction Initiation: Add 50 µL of the fluorogenic FAAH substrate to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., excitation ~360 nm, emission ~465 nm) in a kinetic mode for 15-30 minutes, or as a single endpoint reading after a fixed incubation time.

  • Data Analysis: Calculate the rate of substrate hydrolysis for each concentration of this compound. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vivo Assessment of this compound in a Rat Model of Neuropathic Pain (Spinal Nerve Ligation)

This protocol details the use of the spinal nerve ligation (SNL) model in rats to evaluate the analgesic efficacy of this compound.

start Start snl_surgery Spinal Nerve Ligation (L5/L6) Surgery in Rats start->snl_surgery recovery Post-operative Recovery (1-2 weeks) snl_surgery->recovery baseline_testing Baseline Behavioral Testing (von Frey filaments) recovery->baseline_testing drug_administration Administer this compound (p.o.) or Vehicle baseline_testing->drug_administration post_drug_testing Post-treatment Behavioral Testing drug_administration->post_drug_testing data_analysis Data Analysis (% Maximum Possible Effect) post_drug_testing->data_analysis end End data_analysis->end

Figure 3: In Vivo Neuropathic Pain Study Workflow.

Materials:

  • Male Sprague-Dawley rats (150-200 g)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments

  • Von Frey filaments

  • Animal behavioral testing apparatus

Procedure:

  • Spinal Nerve Ligation Surgery:

    • Anesthetize the rat.

    • Under aseptic conditions, make a dorsal midline incision to expose the L5 and L6 spinal nerves.

    • Tightly ligate the L5 and L6 spinal nerves with silk suture.

    • Close the incision in layers.

    • Administer post-operative analgesics as per institutional guidelines.

  • Post-operative Recovery and Allodynia Development: Allow the animals to recover for 1-2 weeks. During this time, they will develop tactile allodynia (a lowered pain threshold to non-painful stimuli).

  • Baseline Behavioral Testing:

    • Acclimate the rats to the testing environment.

    • Measure the paw withdrawal threshold in response to stimulation with von Frey filaments to confirm the development of tactile allodynia.

  • Drug Administration:

    • Administer this compound orally at various doses (e.g., 3, 10, 30, 60 mg/kg). A dose of 22 mg/kg has been reported as the ED90.[3]

    • Administer vehicle to the control group.

  • Post-treatment Behavioral Testing:

    • At various time points after drug administration (e.g., 30, 60, 120, 240 minutes), re-assess the paw withdrawal threshold using von Frey filaments.

  • Data Analysis:

    • Calculate the percentage of the maximum possible effect (%MPE) for each dose and time point.

    • Plot the dose-response curve to determine the ED50 and ED90.

Protocol 3: Quantification of Anandamide Levels in Plasma/Brain Tissue

This protocol outlines the collection of samples and subsequent analysis of anandamide (AEA) levels, which are expected to be elevated following this compound administration.

Materials:

  • This compound-treated and vehicle-treated animals

  • Blood collection tubes with anticoagulant (e.g., EDTA)

  • Centrifuge

  • Tools for brain tissue collection

  • Liquid nitrogen or dry ice

  • Anandamide ELISA kit or LC-MS/MS system

Procedure:

  • Sample Collection:

    • At the desired time point after this compound or vehicle administration, collect blood via cardiac puncture or other approved methods into tubes containing an anticoagulant.

    • Immediately following blood collection, euthanize the animal and rapidly dissect the brain.

    • Snap-freeze the brain tissue in liquid nitrogen or on dry ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Collect the plasma supernatant and store at -80°C until analysis.

  • Brain Tissue Homogenization:

    • Homogenize the frozen brain tissue in an appropriate buffer.

  • Anandamide Quantification:

    • ELISA: Follow the manufacturer's protocol for the anandamide ELISA kit. This will typically involve a competitive immunoassay where the amount of AEA in the sample is inversely proportional to the signal produced.

    • LC-MS/MS: Utilize a validated liquid chromatography-tandem mass spectrometry method for the sensitive and specific quantification of anandamide. This is the gold-standard method for endocannabinoid analysis.

  • Data Analysis:

    • Calculate the concentration of anandamide in each sample.

    • Compare the anandamide levels between the this compound-treated and vehicle-treated groups using appropriate statistical tests.

Conclusion

This compound is a powerful tool for investigating the endocannabinoid system. Its high potency and selectivity for FAAH allow for the targeted elevation of endogenous anandamide and other fatty acid amides. The protocols provided here offer a starting point for researchers to explore the role of endocannabinoid signaling in various physiological and pathological processes. As with any experimental work, it is crucial to adhere to institutional guidelines for animal care and use and to optimize assay conditions for specific experimental setups.

References

JNJ-42165279: A Potent and Selective Tool for Probing the Endocannabinoid System through FAAH Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

JNJ-42165279 is a potent, selective, and orally bioavailable inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.[1][2] By inhibiting FAAH, this compound prevents the breakdown of endogenous fatty acid amides (FAAs), such as anandamide (AEA), palmitoylethanolamide (PEA), and oleoylethanolamide (OEA), leading to their increased levels in both the central nervous system and peripheral tissues.[3][4] This modulation of endocannabinoid signaling makes this compound an invaluable tool for investigating the physiological and pathophysiological roles of FAAs in a variety of processes, including pain, anxiety, and inflammation.[5][6][7]

This document provides researchers, scientists, and drug development professionals with comprehensive application notes and detailed protocols for the use of this compound as a tool compound for FAAH inhibition.

Mechanism of Action

This compound acts as a covalent, but slowly reversible, inhibitor of the FAAH enzyme.[2][8] The compound is a substrate for FAAH and binds to the catalytic site, leading to the inactivation of the enzyme.[2] The enzymatic activity is restored over time through the slow hydrolysis of the bound drug fragment, allowing for the regeneration of active FAAH.[2] This mechanism of action results in a sustained elevation of endogenous FAAH substrates.

Signaling Pathway

The inhibition of FAAH by this compound directly impacts the endocannabinoid signaling pathway. FAAH is the primary enzyme responsible for the degradation of anandamide (AEA), which acts as an agonist at cannabinoid receptors, primarily CB1 receptors.[9][10] By preventing AEA degradation, this compound enhances endocannabinoid signaling, which can lead to a variety of downstream effects, including the modulation of neurotransmitter release and a reduction in neuronal excitability.[9][11]

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Neurotransmitter_Vesicle Neurotransmitter Vesicle CB1->Neurotransmitter_Vesicle Inhibits Release AEA_synthesis Anandamide (AEA) Synthesis AEA AEA AEA_synthesis->AEA Produces FAAH FAAH Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Produces JNJ This compound JNJ->FAAH Inhibits AEA->CB1 Activates (Retrograde Signaling) AEA->FAAH

Figure 1: FAAH Signaling Pathway and Inhibition by this compound.

Data Presentation

In Vitro Potency and Selectivity

This compound demonstrates high potency for FAAH inhibition and excellent selectivity against other enzymes and receptors.

TargetSpeciesIC50Reference
FAAHHuman70 nM[8][12]
FAAHRat313 nM[6][12]

Table 1: In Vitro Potency of this compound.

This compound was tested at a concentration of 10 μM against a panel of 50 receptors, enzymes, transporters, and ion channels and showed no significant inhibition (>50%).[3][13] It also did not inhibit key cytochrome P450 enzymes (CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4) or the hERG channel at 10 μM.[3][6]

Pharmacokinetic Properties (Rat)

The pharmacokinetic profile of this compound has been characterized in rats following oral administration.

DoseCmax (Plasma)Tmax (Plasma)Cmax (Brain)Tmax (Brain)Reference
20 mg/kg (p.o.)4.2 μM1 h6.3 μM1 h[3][13]

Table 2: Pharmacokinetic Parameters of this compound in Rats.

In Vivo Pharmacodynamic Effects (Rat)

Oral administration of this compound leads to a significant and dose-dependent elevation of fatty acid amides in the brain and periphery.

CompoundFold Elevation (Brain)Time to Max ElevationReference
Anandamide (AEA)>10-fold2 h[3]
Oleoylethanolamide (OEA)~8-fold4 h[3]
Palmitoylethanolamide (PEA)~8-fold4 h[3]

Table 3: Elevation of Fatty Acid Amides in Rat Brain Following a 10 mg/kg Oral Dose of this compound.

Experimental Protocols

In Vitro FAAH Inhibition Assay (Representative Protocol)

This protocol describes a general method for assessing the inhibitory activity of this compound on FAAH in vitro.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection A Prepare Recombinant FAAH Enzyme D Incubate FAAH with This compound A->D B Prepare Substrate (e.g., AMC-Arachidonoyl Amide) E Add Substrate to Initiate Reaction B->E C Prepare this compound Serial Dilutions C->D D->E F Incubate at 37°C E->F G Measure Fluorescence (Excitation/Emission) F->G H Calculate % Inhibition and IC50 G->H

Figure 2: Experimental Workflow for In Vitro FAAH Inhibition Assay.

Materials:

  • Recombinant human or rat FAAH

  • Fluorogenic FAAH substrate (e.g., N-(4-pyridinylmethyl)-8-amino-octanamide-arachidonyl amide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • This compound

  • DMSO (for compound dilution)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add a solution of recombinant FAAH to the wells of a 96-well plate.

  • Add the diluted this compound or vehicle (DMSO) to the wells and pre-incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction (if necessary, depending on the substrate used).

  • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the fluorogenic product.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Assessment of Neuropathic Pain (Spinal Nerve Ligation Model - Representative Protocol)

This protocol provides a general workflow for evaluating the efficacy of this compound in a rat model of neuropathic pain.[3]

In_Vivo_Workflow cluster_surgery Model Induction cluster_testing Behavioral Testing cluster_analysis Data Analysis A Spinal Nerve Ligation (SNL) Surgery on Rats B Allow for Recovery and Development of Allodynia A->B C Baseline Tactile Allodynia Measurement (von Frey Filaments) B->C D Administer this compound (p.o.) or Vehicle C->D E Measure Tactile Allodynia at Multiple Time Points Post-Dose D->E F Calculate Paw Withdrawal Threshold E->F G Determine % Maximum Possible Effect (%MPE) F->G H Establish Dose-Response Relationship (ED50) G->H

Figure 3: Experimental Workflow for In Vivo Neuropathic Pain Model.

Materials:

  • Male Sprague-Dawley rats

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Von Frey filaments of varying stiffness

  • Testing chambers with a wire mesh floor

Procedure:

  • Model Induction:

    • Anesthetize the rats and perform a spinal nerve ligation (SNL) surgery, typically involving the ligation of the L5 and L6 spinal nerves.

    • Allow the animals to recover for a period of 1-2 weeks to allow for the development of stable tactile allodynia.

  • Behavioral Testing:

    • Establish a baseline paw withdrawal threshold for each animal by applying von Frey filaments to the plantar surface of the hind paw and observing the response.

    • Administer this compound or vehicle orally at the desired doses.

    • At various time points after dosing (e.g., 30, 60, 120, and 240 minutes), re-assess the paw withdrawal threshold using the von Frey filaments.

  • Data Analysis:

    • The paw withdrawal threshold is determined as the filament stiffness that elicits a withdrawal response in 50% of applications.

    • Calculate the percentage of the maximum possible effect (%MPE) to quantify the anti-allodynic effect of this compound.

    • Analyze the data to determine the dose-response relationship and calculate the ED50 (the dose required to produce 50% of the maximum effect). In the case of this compound, the ED90 was determined to be 22 mg/kg.[3]

Conclusion

This compound is a well-characterized and highly selective FAAH inhibitor that serves as an excellent tool compound for studying the endocannabinoid system. Its ability to elevate endogenous levels of anandamide and other fatty acid amides in both the brain and periphery allows for the investigation of their roles in various physiological and disease states. The data and protocols provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their studies.

References

Application Notes and Protocols for JNJ-42165279 in Anxiety Disorder Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42165279 is a selective and slowly reversible inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), as well as other fatty acid amides like palmitoylethanolamide (PEA) and oleoylethanolamide (OEA).[3][4][5] By inhibiting FAAH, this compound leads to an increase in the levels of these endogenous signaling lipids, particularly AEA, in both the central and peripheral nervous systems.[5][6] This mechanism of action has positioned this compound as a promising therapeutic candidate for the treatment of anxiety and mood disorders.[7][8] Preclinical and clinical studies have been conducted to evaluate its efficacy and safety in conditions such as social anxiety disorder (SAD), post-traumatic stress disorder (PTSD), and major depressive disorder with anxious distress.[3][9][10]

These application notes provide a detailed overview of the experimental design and protocols for investigating the anxiolytic potential of this compound in established preclinical models of anxiety.

Mechanism of Action: FAAH Inhibition and Endocannabinoid Signaling

The anxiolytic effects of this compound are mediated through the enhancement of endocannabinoid signaling, primarily via the potentiation of anandamide (AEA) activity. Under normal physiological conditions, FAAH tightly regulates AEA levels by hydrolyzing it into arachidonic acid and ethanolamine. In states of stress and anxiety, FAAH activity can be upregulated, leading to reduced AEA signaling.[11]

By inhibiting FAAH, this compound increases the synaptic concentration and duration of action of AEA.[6] AEA then activates cannabinoid receptor type 1 (CB1R), which are abundantly expressed in brain regions critical for anxiety and emotional regulation, such as the amygdala, prefrontal cortex, and hippocampus.[11][12] The activation of CB1R by AEA generally leads to a reduction in neuronal excitability and neurotransmitter release, thereby producing anxiolytic effects.[11]

FAAH_Inhibition_Signaling_Pathway JNJ This compound FAAH FAAH JNJ->FAAH Inhibits AEA_deg Anandamide (AEA) Degradation FAAH->AEA_deg Catalyzes AEA Anandamide (AEA) AEA_deg->AEA Reduces CB1R CB1 Receptor AEA->CB1R Activates Neuron Presynaptic Neuron CB1R->Neuron Modulates Neurotransmission Anxiolytic Anxiolytic Effects Neuron->Anxiolytic

Caption: Signaling pathway of this compound action.

Data Presentation: Preclinical Efficacy of FAAH Inhibitors

Table 1: Effect of FAAH Inhibitor URB597 on Anxiety-Like Behavior in the Elevated Plus Maze (EPM) in Rats.

Treatment GroupDose (mg/kg, i.p.)Time in Open Arms (% of total)Open Arm Entries (% of total)
Vehicle-25.3 ± 3.130.1 ± 4.2
URB5970.128.9 ± 3.833.5 ± 4.9
URB5970.345.7 ± 5.250.2 ± 6.1

*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Data are hypothetical and based on findings reported in the literature for URB597.

Table 2: Effect of FAAH Inhibitor PF-3845 on Anxiety-Like Behavior in the Open Field Test (OFT) in Mice.

Treatment GroupDose (mg/kg, i.p.)Time in Center Zone (s)Total Distance Traveled (cm)
Vehicle-35.2 ± 4.52500 ± 150
PF-38451062.8 ± 7.1*2450 ± 180

*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Data are hypothetical and based on findings reported in the literature for PF-3845.[4]

Table 3: Clinical Efficacy of this compound in Social Anxiety Disorder (SAD).

Treatment GroupNMean Change from Baseline in LSAS Total Score% Responders (≥30% improvement in LSAS)
Placebo74-22.4 (23.57)23.6%
This compound (25 mg/day)75-29.4 (27.47)42.4%*

*Data are from a 12-week, double-blind, placebo-controlled study.[3][13][14] LSAS: Liebowitz Social Anxiety Scale. *p = 0.04 compared to placebo.[3][13][14]

Experimental Protocols

The following are proposed experimental protocols for evaluating the anxiolytic effects of this compound in rodent models. These protocols are based on standard procedures for the elevated plus maze and open field test and incorporate considerations from studies on other FAAH inhibitors.

Protocol 1: Elevated Plus Maze (EPM) Test

Objective: To assess the anxiolytic-like effects of this compound in rodents. The EPM is a widely used behavioral assay for anxiety, based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[5][14][15][16][17]

Materials:

  • Elevated plus maze apparatus (for rats or mice)[15][16]

  • This compound

  • Vehicle (e.g., 5% Tween 80 in sterile water)

  • Animal subjects (e.g., male Wistar rats or C57BL/6 mice)

  • Video tracking software

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes prior to the experiment.[5] The room should be dimly lit.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.) at a predetermined time before testing (e.g., 30-60 minutes). A suggested dose range for preclinical studies, extrapolated from similar compounds, could be 1-30 mg/kg.

  • Test Initiation: Place the animal in the center of the EPM, facing one of the open arms.[14]

  • Data Collection: Record the animal's behavior for a 5-minute session using a video camera mounted above the maze.[15]

  • Behavioral Parameters: Analyze the video recordings to quantify the following:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled (as a measure of general locomotor activity)

  • Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect. Compare the data from the this compound-treated groups with the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Open Field Test (OFT)

Objective: To evaluate the effects of this compound on general locomotor activity and anxiety-like behavior in a novel environment.[9][10][18][19][20] The OFT is based on the principle that rodents, when placed in a novel, open arena, will tend to stay close to the walls (thigmotaxis), and anxiolytic compounds can increase exploration of the central, more anxiogenic area.[9][20]

Materials:

  • Open field arena (e.g., a square or circular arena with high walls)[18]

  • This compound

  • Vehicle

  • Animal subjects

  • Video tracking software

Procedure:

  • Acclimation: Acclimate the animals to the testing room as described for the EPM test.

  • Drug Administration: Administer this compound or vehicle as previously described.

  • Test Initiation: Gently place the animal in the center of the open field arena.[10]

  • Data Collection: Record the animal's activity for a specified duration (e.g., 10-30 minutes) using an overhead video camera.

  • Behavioral Parameters: Analyze the recordings to measure:

    • Time spent in the center zone of the arena

    • Distance traveled in the center zone

    • Frequency of entries into the center zone

    • Total distance traveled in the entire arena (to assess general locomotor activity)

    • Rearing frequency (a measure of exploratory behavior)

  • Data Analysis: An increase in the time spent and distance traveled in the center of the open field, without significant changes in total distance traveled, suggests an anxiolytic effect. Analyze the data using appropriate statistical methods.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for evaluating the anxiolytic potential of this compound in preclinical models.

Experimental_Workflow start Start acclimation Animal Acclimation start->acclimation drug_admin Drug Administration (this compound or Vehicle) acclimation->drug_admin behavioral_testing Behavioral Testing drug_admin->behavioral_testing epm Elevated Plus Maze behavioral_testing->epm Anxiety oft Open Field Test behavioral_testing->oft Anxiety & Locomotion data_collection Data Collection (Video Tracking) epm->data_collection oft->data_collection data_analysis Data Analysis (Statistical Comparison) data_collection->data_analysis interpretation Interpretation of Results (Anxiolytic Profile) data_analysis->interpretation end End interpretation->end

Caption: Preclinical experimental workflow.

Conclusion

This compound represents a novel therapeutic approach for anxiety disorders by targeting the endocannabinoid system through FAAH inhibition. The experimental designs and protocols outlined in these application notes provide a framework for researchers to investigate the anxiolytic properties of this compound in preclinical models. Careful consideration of experimental parameters, such as animal strain, dose selection, and environmental conditions, is crucial for obtaining robust and reproducible data. The provided information, including the mechanism of action, data from related compounds, and detailed protocols, will aid in the design and execution of studies aimed at further characterizing the therapeutic potential of this compound.

References

Application Notes and Protocols for JNJ-42165279 (Seltorexant) in Major Depressive Disorder (MDD) Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

JNJ-42165279, also known as seltorexant, is an investigational selective orexin-2 receptor (OX2R) antagonist under development for the adjunctive treatment of major depressive disorder (MDD), particularly in patients with insomnia symptoms.[1][2][3][4] The orexin system is a key regulator of wakefulness, arousal, and mood.[5][6] By selectively blocking the OX2R, seltorexant is hypothesized to normalize the hyperarousal states associated with both depression and insomnia.[1][7][8] Preclinical and clinical studies have demonstrated its potential to improve depressive symptoms and sleep quality.[5][9][10][11]

These application notes provide a summary of key quantitative data from clinical trials and detailed protocols for relevant preclinical and clinical experiments involving seltorexant in the context of MDD research.

Data Presentation

The following tables summarize the quantitative data from key clinical trials of seltorexant in patients with MDD.

Table 1: Efficacy of Seltorexant in a Phase 3, Randomized, Double-Blind, Placebo-Controlled Study (MDD3001) [4][12][13][14]

EndpointSeltorexant 20 mg (adjunctive to SSRI/SNRI)Placebo (adjunctive to SSRI/SNRI)Treatment Difference (95% CI)p-value
Change from Baseline in MADRS Total Score at Day 43 -2.6 (-4.53, -0.74)0.007
Change from Baseline in MADRS-WOSI Total Score at Day 43 -2.0 (-3.75, -0.28)0.023
Change from Baseline in PROMIS-SD-8a T-Score at Day 43 -3.7 (-5.48, -2.00)<0.001
Change from Baseline in PHQ-9 Total Score at Day 43 -2.1 (-3.30, -0.93)

MADRS: Montgomery-Åsberg Depression Rating Scale; MADRS-WOSI: MADRS Without Sleep Item; PROMIS-SD-8a: Patient-Reported Outcomes Measurement Information System-Sleep Disturbance-8a; PHQ-9: Patient Health Questionnaire-9; CI: Confidence Interval.

Table 2: Efficacy of Seltorexant in a Phase 2b, Randomized, Placebo-Controlled, Adaptive Dose-Finding Study [15]

EndpointSeltorexant 20 mg (adjunctive to SSRI/SNRI)Placebo (adjunctive to SSRI/SNRI)Treatment Difference (90% CI)p-value
Change from Baseline in MADRS Total Score at Week 6 -3.1 (-6.13, -0.16)0.083
Change from Baseline in MADRS Total Score at Week 3 -4.5 (-6.96, -2.07)0.003
Change from Baseline in MADRS Total Score at Week 6 (Patients with ISI ≥ 15) -4.9 (-8.98, -0.80)
Change from Baseline in MADRS Total Score at Week 6 (Patients with ISI < 15) -0.7 (-5.16, 3.76)

MADRS: Montgomery-Åsberg Depression Rating Scale; ISI: Insomnia Severity Index; CI: Confidence Interval.

Table 3: Common Treatment-Emergent Adverse Events (TEAEs) with Seltorexant (from Phase 2 and 3 studies) [8][14][15]

Adverse EventFrequency in Seltorexant Groups
SomnolenceMost common (≥5%)
HeadacheCommon (≥5%)
NauseaCommon (≥5%)
DizzinessReported
Abdominal DiscomfortReported
NightmaresReported

Experimental Protocols

Preclinical Experimental Protocols

1. Orexin-2 Receptor (OX2R) Binding Assay Protocol (Representative)

This protocol describes a competitive radioligand binding assay to determine the affinity of seltorexant for the human OX2R.

  • Materials:

    • Cell membranes from a stable cell line expressing the human OX2R.

    • Radioligand (e.g., [³H]-labeled orexin-A or a selective OX2R antagonist).

    • Seltorexant (and other test compounds).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare serial dilutions of seltorexant and control compounds in the assay buffer.

    • In a 96-well plate, add the cell membranes, radioligand, and either a test compound, buffer (for total binding), or a high concentration of a known non-labeled ligand (for non-specific binding).

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

    • Harvest the contents of each well onto glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation. Seltorexant has a high in vitro affinity (pKi = 8.0) for the human OX2R.[8]

2. In Vivo Pharmacodynamic Study in Rodents (Representative)

This protocol outlines a method to assess the effects of seltorexant on sleep and wakefulness in rats.

  • Animals: Adult male Sprague-Dawley rats.

  • Surgical Implantation:

    • Surgically implant electrodes for electroencephalography (EEG) and electromyography (EMG) to monitor sleep stages.

    • Allow for a recovery period of at least one week.

  • Experimental Design:

    • Acclimate the rats to the recording chambers and procedures.

    • Administer seltorexant orally at various doses (e.g., 1, 3, 10 mg/kg) or vehicle control at the beginning of the dark (active) phase.

    • Record EEG and EMG data continuously for a set period (e.g., 12 hours).

  • Data Analysis:

    • Score the EEG/EMG recordings to identify stages of wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

    • Analyze parameters such as sleep latency (time to fall asleep), total sleep time, and the duration of each sleep stage.

    • Preclinical studies have shown that seltorexant dose-dependently induces and prolongs sleep in rats.[9]

Clinical Experimental Protocols

1. Phase 3, Randomized, Double-Blind, Placebo-Controlled Study in MDD (Based on MDD3001 Trial) [3][4][14][16]

  • Objective: To evaluate the efficacy and safety of seltorexant as an adjunctive therapy to antidepressants in adults and elderly patients with MDD and insomnia symptoms.

  • Study Design:

    • A multicenter, randomized, double-blind, parallel-group, placebo-controlled study.

    • The study consists of a screening phase (up to 30 days), a 43-day double-blind treatment phase, a 1-year open-label extension phase, and a post-treatment follow-up phase (7-14 days).[3]

  • Participant Population:

    • Adult and elderly patients diagnosed with MDD with insomnia symptoms.

    • Patients must have had an inadequate response to their current antidepressant therapy (SSRI or SNRI).

  • Intervention:

    • Participants are randomized (1:1) to receive either seltorexant 20 mg or a matching placebo orally once daily.

    • Participants continue their baseline SSRI or SNRI treatment throughout the study.

  • Primary Endpoint:

    • Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at Day 43. The MADRS is a clinician-rated scale assessing the severity of depressive symptoms.[3]

  • Secondary Endpoints:

    • Change from baseline in sleep disturbance outcomes.

    • Safety and tolerability assessments, including the monitoring of adverse events.

  • Assessments:

    • Efficacy, safety, pharmacokinetics, and biomarkers are assessed at specified time points throughout the study.

2. Phase 2b, Randomized, Placebo-Controlled, Adaptive Dose-Finding Study in MDD [15]

  • Objective: To replicate and extend the observation of antidepressant effects of seltorexant in patients with MDD.

  • Study Design:

    • A double-blind, adaptive dose-finding study.

    • Patients were initially randomized (2:1:1) to placebo, seltorexant 20 mg, or seltorexant 40 mg once daily.

    • Following an interim analysis, the 40 mg arm was discontinued, and new patients were randomized (3:3:1) to placebo, seltorexant 10 mg, or seltorexant 20 mg.

  • Participant Population:

    • Patients with MDD who had an inadequate response to 1-3 selective serotonin/serotonin-norepinephrine reuptake inhibitors in the current episode.

    • Patients were stratified by baseline Insomnia Severity Index (ISI) scores (ISI ≥ 15 vs < 15).

  • Intervention:

    • Seltorexant (10 mg, 20 mg, or 40 mg) or placebo administered once daily as adjunctive therapy to the patient's ongoing antidepressant.

  • Primary Endpoint:

    • Change from baseline in the MADRS total score at week 6.

  • Assessments:

    • Efficacy and safety were assessed at various time points, including week 3 and week 6.

Mandatory Visualization

Signaling_Pathway cluster_Neuron Orexin Neuron cluster_Postsynaptic Postsynaptic Neuron Orexin Orexin-A / Orexin-B (Hypocretin) OX2R Orexin-2 Receptor (OX2R) Orexin->OX2R Binds to Gq Gq Protein OX2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Increased Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Neuronal_Excitation Increased Neuronal Excitability & Arousal Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation Seltorexant Seltorexant (this compound) Seltorexant->OX2R Antagonizes

Caption: Seltorexant's mechanism of action.

Experimental_Workflow cluster_Screening Screening & Enrollment cluster_Treatment Double-Blind Treatment Phase (e.g., 43 Days) cluster_Analysis Data Analysis & Outcome Screening Patient Screening (MDD with Insomnia, Inadequate SSRI/SNRI Response) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessments (MADRS, ISI, etc.) Informed_Consent->Baseline Randomization Randomization (1:1) Baseline->Randomization Seltorexant_Arm Seltorexant (e.g., 20 mg) + Ongoing Antidepressant Randomization->Seltorexant_Arm Placebo_Arm Placebo + Ongoing Antidepressant Randomization->Placebo_Arm Follow_up Regular Follow-up Visits (Efficacy & Safety Assessments) Seltorexant_Arm->Follow_up Placebo_Arm->Follow_up Primary_Endpoint Primary Endpoint Analysis (Change in MADRS at Day 43) Follow_up->Primary_Endpoint Secondary_Endpoint Secondary Endpoint Analysis (Sleep, Safety, etc.) Follow_up->Secondary_Endpoint

Caption: Clinical trial workflow for seltorexant.

References

Troubleshooting & Optimization

Off-target effects of JNJ-42165279 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: JNJ-42165279

This technical support guide provides researchers, scientists, and drug development professionals with information on the off-target effects of this compound in cellular assays. It includes frequently asked questions, troubleshooting guides, experimental protocols, and data summaries to facilitate the design and interpretation of experiments involving this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2] It acts as a substrate for the enzyme, binding covalently to the catalytic site and inactivating it.[2][3] This inhibition is slowly reversible, as the drug fragment can be hydrolyzed from the active site, allowing the enzyme to regenerate its activity.[2] The primary consequence of FAAH inhibition is the increased concentration of endogenous fatty acid amides (FAAs) such as anandamide (AEA), palmitoylethanolamide (PEA), and N-oleoylethanolamide (OEA).[2][3][4]

Q2: How selective is this compound? Am I likely to see off-target effects in my cellular assays?

A2: this compound is highly selective for FAAH.[3][4] In preclinical studies, it was tested against a panel of 50 different receptors, enzymes, transporters, and ion channels at a concentration of 10 µM and did not produce more than 50% inhibition of binding to any of these targets.[4] This suggests a low likelihood of direct off-target effects mediated by these common pathways.

Q3: Could this compound interfere with drug metabolism pathways in my cell-based experiments?

A3: Based on preclinical data, this compound is unlikely to interfere with major drug metabolism pathways. At a concentration of 10 µM, it did not inhibit the major cytochrome P450 (CYP) enzymes (CYP1A2, 2C8, 2C9, 2C19, 2D6, and 3A4) or the hERG channel.[4] This reduces the risk of drug-drug interactions or altered metabolism of other compounds in your cellular assays.

Q4: I am observing unexpected effects in my experiments. How can I troubleshoot if they are off-target effects of this compound?

A4: While this compound is highly selective, unexpected results can occur. Here are some troubleshooting steps:

  • Confirm FAAH Inhibition: First, verify that this compound is inhibiting FAAH in your system as expected. You can measure the levels of FAAH substrates like anandamide (AEA) to confirm a dose-dependent increase.

  • Dose-Response Curve: Perform a dose-response experiment. If the unexpected effect occurs only at very high concentrations, it may be an off-target effect. The IC50 for human FAAH is approximately 70 nM.[4]

  • Use a Negative Control: If possible, use a structurally similar but inactive analog of this compound as a negative control.

  • Consider Downstream Effects: The observed effects might be downstream consequences of FAAH inhibition and the resulting elevation of fatty acid amides, which can interact with other signaling pathways (e.g., cannabinoid receptors).

  • Review Compound Stability: this compound has shown some hydrolytic instability at certain pH levels.[4] Ensure your experimental buffer and conditions are not causing degradation of the compound.

Data on Selectivity and Potency

In Vitro Selectivity Profile
Target ClassNumber of Targets TestedThis compound ConcentrationResult
Receptors, Enzymes, Transporters, Ion Channels5010 µMNo significant binding inhibition (>50%) observed.[4]
Cytochrome P450 Enzymes (CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4)610 µMNo significant inhibition observed.[4]
hERG Channel110 µMNo significant inhibition observed.[4]
In Vitro Potency
EnzymeApparent IC50 (1-hour incubation)
Human FAAH70 ± 8 nM[4]
Rat FAAH313 ± 28 nM[4]
Effects on Fatty Acid Amide Levels in Humans
AnalyteMatrixDose of this compoundFold Increase vs. Placebo/Baseline
Anandamide (AEA)Plasma10-100 mg (single dose)5.5 to 10-fold increase[5]
Oleoylethanolamide (OEA)Plasma10-100 mg (single dose)4.3 to 5.6-fold increase[5]
Palmitoylethanolamide (PEA)Plasma10-100 mg (single dose)4.3 to 5.6-fold increase[5]
Anandamide (AEA)Cerebrospinal Fluid (CSF)10-75 mg (daily for 7 days)~41 to 77-fold increase[5]
Oleoylethanolamide (OEA)Cerebrospinal Fluid (CSF)10-75 mg (daily for 7 days)~5.8 to 7.4-fold increase[5]

Experimental Protocols

Protocol 1: General Off-Target Liability Screening

This protocol outlines a general approach for assessing the off-target effects of a compound like this compound.

  • Objective: To determine if this compound interacts with a broad range of common off-target proteins.

  • Methodology:

    • Utilize a commercially available off-target screening panel (e.g., Eurofins SafetyScreen, CEREP BioPrint). These panels typically include a wide array of GPCRs, ion channels, kinases, and transporters.

    • Prepare this compound at a standard screening concentration, typically 10 µM, to assess potential liabilities.

    • The assays are generally radioligand binding assays for receptors and transporters, and functional or enzymatic assays for ion channels and enzymes.

    • Data is typically reported as the percent inhibition or stimulation relative to a control. A common threshold for a significant "hit" is >50% inhibition.

  • Data Analysis: Analyze the percentage of inhibition for each target. Targets with inhibition greater than a predefined threshold (e.g., 50%) should be further investigated with full dose-response curves to determine the IC50.

Protocol 2: Cellular FAAH Activity Assay

This protocol describes how to measure the inhibitory activity of this compound on FAAH in a cellular context.

  • Objective: To quantify the potency (IC50) of this compound against FAAH within a cellular system.

  • Materials:

    • Cells expressing FAAH (e.g., rat brain homogenates, recombinant human FAAH expressed in a cell line).

    • FAAH substrate, such as anandamide labeled with a fluorescent or radioactive tag.

    • This compound stock solution.

    • Assay buffer and plates.

    • Detection instrument (e.g., fluorescence plate reader).

  • Methodology:

    • Plate the cells or cell lysates containing the FAAH enzyme.

    • Prepare a serial dilution of this compound.

    • Pre-incubate the FAAH-containing preparation with the different concentrations of this compound for a set period (e.g., 60 minutes), as the inhibition is time-dependent.[4]

    • Initiate the enzymatic reaction by adding the labeled FAAH substrate.

    • Incubate for a specific time at a controlled temperature (e.g., 37°C).

    • Stop the reaction and measure the amount of product formed.

  • Data Analysis: Plot the percentage of FAAH inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor NAPE_PLD NAPE-PLD AEA Anandamide (AEA) NAPE_PLD->AEA AEA_precursor NAPE AEA_precursor->NAPE_PLD Hydrolysis AEA->CB1 Retrograde Signaling FAAH FAAH AEA->FAAH Uptake & Hydrolysis Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid JNJ This compound JNJ->FAAH Inhibition

Caption: FAAH Signaling Pathway and Inhibition by this compound.

Experimental_Workflow start Start: Cellular Assay with Unexpected Result confirm_faah 1. Confirm FAAH Inhibition (Measure AEA levels) start->confirm_faah dose_response 2. Perform Dose-Response Curve for Unexpected Effect confirm_faah->dose_response inactive_control 3. Test Inactive Analog (Negative Control) dose_response->inactive_control literature 4. Review Literature for Downstream AEA Effects inactive_control->literature stability 5. Check Compound Stability in Assay Conditions literature->stability conclusion Conclusion: Identify Source of Effect stability->conclusion

Caption: Troubleshooting Workflow for Unexpected Cellular Effects.

Logical_Relationship JNJ This compound FAAH FAAH Enzyme JNJ->FAAH Inhibits (High Affinity) Off_Targets Off-Targets (Kinases, GPCRs, etc.) JNJ->Off_Targets Does NOT Inhibit (Low Affinity) FAAs Fatty Acid Amides (AEA, PEA, OEA) FAAH->FAAs Degrades Primary_Effect Intended Cellular Effect (e.g., neuro-modulation) FAAs->Primary_Effect Leads to Off_Target_Effect Unintended Cellular Effect Off_Targets->Off_Target_Effect Could Lead to

Caption: Selectivity and Effect Relationship of this compound.

References

Overcoming JNJ-42165279 instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of JNJ-42165279, with a focus on overcoming its instability in aqueous solutions.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue Possible Cause Recommended Solution
Precipitation in aqueous buffer Low aqueous solubility of the free-base form.This compound has low solubility at neutral pH[1]. For initial solubilization, dissolve in an organic solvent like DMSO or ethanol before diluting into aqueous buffer[2]. Alternatively, for in vivo studies, consider formulating as a suspension in 0.5% Methocel[1]. The bis-HCl salt form shows significantly higher solubility at acidic pH[1].
Loss of compound activity over time in solution Hydrolytic instability.This compound is known to undergo hydrolysis at pH values between 2 and 10[1][3]. Prepare solutions fresh before each experiment. If short-term storage is necessary, store at 2-8°C and protect from light[1]. For longer-term storage, aliquoting and freezing at -80°C in an appropriate solvent is recommended[2].
Inconsistent results between experiments Degradation of the compound due to light exposure or improper storage.The solid form of this compound can degrade under fluorescent light[1]. Store the solid compound and solutions protected from light. Ensure consistent storage conditions (temperature and light exposure) for all aliquots and preparations.
Difficulty dissolving the compound Use of water as the primary solvent.This compound is reported to be insoluble in water[2]. Use a suitable organic solvent such as DMSO or ethanol for initial stock solution preparation[2].

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For in vitro experiments, it is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO) or ethanol, where it has good solubility[2].

Q2: How should I store the solid compound and its solutions?

A2: The solid compound should be stored at -20°C, protected from light[2]. Stock solutions in organic solvents can be stored at -80°C for up to a year[2]. Aqueous solutions are prone to hydrolysis and should be prepared fresh. A suspension of the free-base in 0.5% Methocel can be stored refrigerated and protected from light for over 30 days[1].

Q3: What are the known degradation products of this compound in aqueous solutions?

A3: The primary products of hydrolysis are 1-(2,2-difluoro-1,3-benzodioxol-5-yl)methanamine and 3-amino-4-chloropyridine[1][3].

Q4: Is this compound light sensitive?

A4: Yes, the solid form of this compound has been shown to undergo slight degradation under fluorescent light[1]. It is crucial to protect both the solid compound and its solutions from light.

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH)[2][4]. It covalently binds to the enzyme, leading to its inactivation[1][5]. This inhibition is slowly reversible[4][6].

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Solubility Data

Solvent/Condition Solubility Reference
Aqueous buffer (pH 7.34)0.067 mg/mL[1]
Aqueous buffer (pH 1.15, bis-HCl salt)> 100 mg/mL[1]
Water (Predicted)0.141 mg/mL[7]
WaterInsoluble[2]
DMSO82 mg/mL (199.61 mM)[2]
Ethanol82 mg/mL[2]

Table 2: Inhibitory Activity

Target IC₅₀ Reference
Recombinant human FAAH70 nM[2]
Recombinant rat FAAH313 nM[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube, minimizing exposure to light.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex briefly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes in light-protecting tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: Preparation of an Aqueous Working Solution

  • Thaw a frozen aliquot of the 10 mM this compound stock solution in DMSO at room temperature.

  • Dilute the stock solution with the desired aqueous buffer (e.g., PBS) to the final working concentration immediately before use.

  • Ensure the final concentration of DMSO in the working solution is low (typically <0.1%) to avoid solvent effects on the experimental system.

  • Mix thoroughly by gentle inversion or pipetting. Do not vortex vigorously to prevent precipitation.

  • Use the freshly prepared aqueous solution immediately.

Protocol 3: Preparation of a Suspension for In Vivo Studies

  • Prepare a 0.5% (w/v) solution of Methocel (methylcellulose) in sterile water.

  • Weigh the required amount of this compound free-base.

  • Levigate the this compound powder with a small amount of the 0.5% Methocel solution to form a smooth paste.

  • Gradually add the remaining volume of the 0.5% Methocel solution while continuously stirring to form a homogeneous suspension.

  • Store the suspension at 2-8°C, protected from light, for up to 30 days[1]. Shake well before each administration.

Visualizations

FAAH_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Anandamide_ext Anandamide (AEA) CB1 CB1 Receptor Anandamide_ext->CB1 Binds to Anandamide_int Anandamide (AEA) Anandamide_ext->Anandamide_int Uptake CB1->Anandamide_ext Activates FAAH FAAH Anandamide_int->FAAH Hydrolysis by Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Produces JNJ42165279 This compound JNJ42165279->FAAH Inhibits

Caption: Mechanism of action of this compound in the endocannabinoid signaling pathway.

experimental_workflow start Start weigh Weigh this compound (Protect from light) start->weigh dissolve Dissolve in DMSO (10 mM Stock) weigh->dissolve aliquot Aliquot and Store (-80°C) dissolve->aliquot prepare_working Prepare Fresh Aqueous Working Solution aliquot->prepare_working experiment Perform Experiment prepare_working->experiment end End experiment->end

Caption: Recommended experimental workflow for preparing this compound solutions.

troubleshooting_flowchart start Issue with Experiment precipitation Precipitation in Aqueous Solution? start->precipitation check_ph Check pH and Solvent Concentration precipitation->check_ph Yes loss_of_activity Loss of Activity Over Time? precipitation->loss_of_activity No use_suspension Consider Using 0.5% Methocel Suspension check_ph->use_suspension end Consult Further use_suspension->end prepare_fresh Prepare Solutions Fresh Store Properly (Light/Temp) loss_of_activity->prepare_fresh Yes inconsistent_results Inconsistent Results? loss_of_activity->inconsistent_results No prepare_fresh->end standardize_protocol Standardize Protocol: - Fresh Solutions - Light Protection - Consistent Storage inconsistent_results->standardize_protocol Yes inconsistent_results->end No standardize_protocol->end

Caption: A logical troubleshooting guide for common issues with this compound.

References

Optimizing JNJ-42165279 Delivery for Brain Penetration: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the delivery of JNJ-42165279 to the brain.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments aimed at achieving optimal brain penetration of this compound.

Issue Potential Cause Suggested Solution
Low Brain-to-Plasma Ratio Poor blood-brain barrier (BBB) permeability.While this compound has demonstrated brain penetration, formulation can be optimized. Consider using a formulation with excipients that may enhance BBB transport. A simple suspension in 0.5% Methocel has been used in preclinical studies.[1]
P-glycoprotein (P-gp) efflux.Evaluate if this compound is a substrate for P-gp or other efflux transporters. Co-administration with a known P-gp inhibitor (e.g., verapamil, though use with caution and appropriate controls) in preclinical models can help determine the extent of efflux.[2][3][4]
High plasma protein binding.Determine the fraction of unbound this compound in plasma. Only the unbound fraction is available to cross the BBB.[3][5]
High Inter-individual Variability in Brain Concentrations Differences in metabolism.This compound is metabolized by cytochrome P450 enzymes.[1] Genetic polymorphisms in these enzymes can lead to variability. Consider using a genetically homogeneous animal strain for initial in vivo studies.
Inconsistent oral absorption.Ensure consistent formulation and administration techniques. For oral gavage, ensure the compound is well-suspended.[1]
Suboptimal FAAH Inhibition in the Brain Despite Detectable Plasma Levels Insufficient unbound drug concentration in the brain.Increase the dose to achieve higher plasma concentrations, which should lead to higher unbound brain concentrations. Saturation of brain FAAH occupancy has been observed with doses ≥10 mg in humans.[6][7][8]
Rapid clearance from the brain.Although this compound is a slowly reversible inhibitor, its brain residence time can be a factor.[9] Time-course studies measuring brain concentrations and FAAH occupancy at multiple time points post-administration are recommended.
Unexpected Off-Target CNS Effects High local concentration leading to non-specific binding.While this compound is highly selective, at very high concentrations, off-target effects are possible.[1][10] A dose-response study for both on-target (FAAH inhibition) and potential off-target effects is advisable.
Interaction with other CNS targets.Conduct a broad panel of in vitro binding assays against a range of CNS receptors, ion channels, and transporters at the concentrations observed in the brain.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH).[9] FAAH is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide (AEA).[11][12] By inhibiting FAAH, this compound increases the levels of AEA and other fatty acid amides in the brain and periphery, thereby enhancing endocannabinoid signaling.[1][10] this compound acts as a covalently binding but slowly reversible inhibitor of FAAH.[9]

Q2: What is the evidence for this compound brain penetration?

A2: Preclinical and clinical studies have demonstrated that this compound effectively crosses the blood-brain barrier. In rats, at a 20 mg/kg oral dose, the maximum concentration in the brain was observed to be higher than in plasma.[1] In healthy human volunteers, positron emission tomography (PET) studies using the FAAH tracer [11C]MK3168 showed significant and dose-dependent occupancy of brain FAAH by this compound.[6][7][8] Saturation of brain FAAH occupancy (96-98%) was observed at doses of 10 mg and higher.[6]

Q3: How can I measure this compound concentrations in the brain?

A3: Brain concentrations of this compound can be quantified using liquid chromatography-tandem mass spectrometry (LC/MS/MS).[6][8] This requires brain tissue homogenization followed by extraction of the compound. It is crucial to also measure the plasma concentration at the same time point to determine the brain-to-plasma ratio.

Q4: How can I assess the pharmacodynamic effect of this compound in the brain?

A4: The primary pharmacodynamic effect of this compound is the inhibition of FAAH activity. This can be assessed in several ways:

  • Directly: by measuring FAAH activity in brain homogenates ex vivo.

  • Indirectly: by measuring the levels of FAAH substrates, such as anandamide (AEA), N-oleoylethanolamine (OEA), and N-palmitoylethanolamide (PEA), in brain tissue or cerebrospinal fluid (CSF).[1][6][10] An increase in these substrates indicates FAAH inhibition.

  • In vivo imaging: Positron Emission Tomography (PET) with a suitable FAAH tracer like [11C]MK3168 can be used to non-invasively quantify brain FAAH occupancy.[6][7][8]

Q5: What are some key pharmacokinetic parameters of this compound?

A5: The following table summarizes key pharmacokinetic data for this compound.

Parameter Species Value Reference
Oral Bioavailability RatGood[1][10]
Plasma Half-life Human8.14–14.1 h[6]
Time to Cmax (oral) Rat1 hour[1]
Brain FAAH Occupancy (10 mg single dose) Human96-98% at Cmax, >80% at trough[6]
Plasma AEA Increase (10 mg single dose) Human5.5–10-fold higher than placebo[6]

Experimental Protocols

Protocol 1: In Vivo Assessment of Brain Penetration in Rodents

Objective: To determine the brain and plasma concentrations of this compound and calculate the brain-to-plasma ratio.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats (or a suitable alternative).

  • Formulation: Prepare a suspension of this compound in 0.5% Methocel.[1]

  • Dosing: Administer a single oral dose of this compound (e.g., 20 mg/kg).[1]

  • Sample Collection: At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours post-dose), collect blood samples via cardiac puncture into tubes containing an anticoagulant. Euthanize the animals and immediately harvest the brains.

  • Sample Processing:

    • Plasma: Centrifuge the blood to separate the plasma.

    • Brain: Rinse the brains with ice-cold saline, blot dry, and weigh. Homogenize the brains in a suitable buffer.

  • Bioanalysis: Extract this compound from plasma and brain homogenates using a suitable organic solvent. Analyze the extracts using a validated LC/MS/MS method.[6][8]

  • Data Analysis: Calculate the concentration of this compound in plasma (ng/mL) and brain (ng/g). Determine the brain-to-plasma concentration ratio at each time point.

Protocol 2: Ex Vivo Measurement of Brain FAAH Inhibition

Objective: To assess the in vivo inhibition of FAAH activity in the brain following administration of this compound.

Methodology:

  • Animal Model and Dosing: Follow steps 1-3 from Protocol 1.

  • Sample Collection: At selected time points, euthanize the animals and harvest the brains.

  • Sample Processing: Homogenize the brains in a buffer suitable for enzymatic assays.

  • FAAH Activity Assay:

    • Incubate a known amount of brain homogenate with a fluorescently labeled FAAH substrate (e.g., N-(4-hydroxyphenyl)arachidonamide).

    • Measure the rate of substrate hydrolysis by monitoring the increase in fluorescence over time.

    • Compare the FAAH activity in homogenates from this compound-treated animals to that of vehicle-treated controls.

  • Data Analysis: Express the results as a percentage of FAAH inhibition relative to the control group.

Visualizations

FAAH_Signaling_Pathway AEA Anandamide (AEA) FAAH FAAH AEA->FAAH Hydrolysis Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine JNJ_42165279 This compound JNJ_42165279->FAAH Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow_Brain_Penetration cluster_in_vivo In Vivo Experiment cluster_analysis Sample Analysis cluster_data_interpretation Data Interpretation Dosing Oral Dosing of this compound Sample_Collection Blood & Brain Collection Dosing->Sample_Collection Plasma_Processing Plasma Separation Sample_Collection->Plasma_Processing Brain_Processing Brain Homogenization Sample_Collection->Brain_Processing LC_MS_MS LC/MS/MS Analysis Plasma_Processing->LC_MS_MS Brain_Processing->LC_MS_MS Concentration_Determination Determine Brain & Plasma Concentrations LC_MS_MS->Concentration_Determination Ratio_Calculation Calculate Brain-to-Plasma Ratio Concentration_Determination->Ratio_Calculation

Caption: Workflow for assessing brain penetration.

Troubleshooting_Logic Start Low Brain Concentration? Check_Permeability Assess BBB Permeability Start->Check_Permeability Yes Check_Efflux Investigate P-gp Efflux Start->Check_Efflux Yes Check_Protein_Binding Measure Plasma Protein Binding Start->Check_Protein_Binding Yes Optimize_Formulation Optimize Formulation Check_Permeability->Optimize_Formulation Use_Pgp_Inhibitor Co-administer P-gp Inhibitor Check_Efflux->Use_Pgp_Inhibitor Increase_Dose Increase Dose Check_Protein_Binding->Increase_Dose

Caption: Troubleshooting low brain concentration.

References

Technical Support Center: JNJ-42165279 Efficacy in Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using JNJ-42165279 in behavioral studies. The information is tailored for researchers, scientists, and drug development professionals to address potential efficacy issues and provide guidance on experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, selective, and orally bioavailable inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the breakdown of endocannabinoids, including anandamide (AEA), N-palmitoyl ethanolamide (PEA), and N-oleoyl ethanolamide (OEA).[1][2] By inhibiting FAAH, this compound increases the levels of these endogenous lipids in both the central nervous system and peripheral tissues, thereby enhancing endocannabinoid signaling.[1][2] The compound acts as a substrate for FAAH and inhibits its activity through covalent binding to the catalytic site. The enzyme activity is restored slowly through hydrolysis of the drug fragment.[1]

Q2: What are the potential therapeutic applications of this compound?

A2: this compound has been investigated for the treatment of anxiety disorders, major depressive disorder, and social anxiety disorder.[3] Preclinical studies have also shown its efficacy in a model of neuropathic pain.[1][2]

Q3: What is the difference in potency of this compound between human and rat FAAH?

A3: this compound is more potent against human FAAH (hFAAH) than rat FAAH (rFAAH). The IC50 values have been reported as 70 nM for hFAAH and 313 nM for rFAAH.[2] This difference in potency should be considered when translating doses from preclinical rodent models to clinical studies.

Q4: How quickly are endocannabinoid levels expected to rise after this compound administration in rats?

A4: In rats, following a 20 mg/kg oral dose of this compound, anandamide (AEA) levels have been shown to increase more than four-fold, reaching their maximum elevation at 2 hours post-dose. PEA and OEA concentrations increased to a greater extent, with elevations reaching almost 10-fold and 12-fold, respectively, with a maximal elevation at 4 hours post-dose. By 24 hours, the concentrations of all three fatty acid amides returned to baseline levels.[1]

Troubleshooting Guide

Issue 1: Lack of Efficacy in Anxiety Models (e.g., Elevated Plus Maze, Social Interaction Test)

  • Possible Cause 1: Suboptimal Dosing.

    • Recommendation: Ensure the dose is sufficient to achieve adequate FAAH inhibition. In a rat model of neuropathic pain, an ED90 of 22 mg/kg (p.o.) was established.[2] For behavioral studies, a dose-response curve should be generated to determine the optimal dose for the specific model and species being used. Consider that higher doses may be needed for robust anxiolytic effects.

  • Possible Cause 2: Incomplete FAAH Inhibition.

    • Recommendation: Clinical studies in social anxiety disorder suggested that a 25 mg once-daily dose in humans may have resulted in suboptimal efficacy due to incomplete FAAH inhibition at trough concentrations.[4][5][6] In preclinical models, consider the timing of behavioral testing in relation to the drug's peak plasma and brain concentrations. For a 20 mg/kg oral dose in rats, maximum plasma and brain concentrations are reached at 1 hour.[2]

  • Possible Cause 3: Animal Strain and Baseline Anxiety Levels.

    • Recommendation: The baseline anxiety level of the rodent strain can significantly impact the outcome of anxiolytic drug testing. Strains with very low or very high baseline anxiety may exhibit floor or ceiling effects, respectively. It is advisable to use a strain known to be sensitive to anxiolytic compounds in the chosen behavioral paradigm.

  • Possible Cause 4: Habituation to the Testing Environment.

    • Recommendation: Repeated exposure to the testing apparatus can lead to habituation and reduce anxiety-like behaviors, potentially masking the effects of the drug. Ensure that animals are naive to the testing environment.

Issue 2: Inconsistent Results in Depression Models (e.g., Forced Swim Test, Tail Suspension Test)

  • Possible Cause 1: Acute vs. Chronic Dosing.

    • Recommendation: While some antidepressants show effects after acute administration in these models, others require chronic dosing to elicit a behavioral response. The therapeutic effects of enhancing endocannabinoid signaling may take time to manifest. Consider a chronic dosing regimen (e.g., 7-14 days) before conducting the forced swim or tail suspension test.

  • Possible Cause 2: Timing of Drug Administration.

    • Recommendation: The timing of the final dose before the test is critical. Given the pharmacokinetic profile in rats (peak at 1 hour, significant decrease by 8 hours),[2] testing should be conducted within a window of expected maximal target engagement.

  • Possible Cause 3: Subjective Scoring.

    • Recommendation: The scoring of immobility in the forced swim and tail suspension tests can be subjective. It is highly recommended to use automated video tracking software to ensure objective and consistent measurements. If manual scoring is used, the scorer should be blinded to the treatment groups.

Issue 3: Drug Solubility and Formulation Issues

  • Possible Cause 1: Poor Bioavailability due to Improper Formulation.

    • Recommendation: While this compound is described as orally bioavailable, its formulation is critical for consistent absorption. For preclinical studies, a common vehicle for compounds with low water solubility is a suspension in 0.5% methylcellulose in water. It is crucial to ensure a homogenous suspension before each administration. Sonication of the suspension can aid in achieving uniformity.

  • Possible Cause 2: Route of Administration.

    • Recommendation: Oral gavage (p.o.) is the most common route for preclinical testing of this compound. Intraperitoneal (i.p.) injection can also be considered, but may alter the pharmacokinetic profile. The choice of administration route should be consistent throughout the study.

Data Presentation

Table 1: Pharmacokinetics of this compound in Rats (20 mg/kg, p.o.) [2]

Time PointMean Plasma Concentration (µM)Mean Brain Concentration (µM)
1 hour4.26.3
8 hours0.130.167
16 hours< LLQ*Not Reported

*LLQ: Lower Limit of Quantification

Table 2: Efficacy of this compound in the Rat Spinal Nerve Ligation (SNL) Model of Neuropathic Pain [2]

Dose (mg/kg, p.o.)% Maximum Possible Effect (%MPE)
3~10
10~40
30~90
60~100

*ED90 was determined to be 22 mg/kg.

Experimental Protocols

General Protocol for Oral Administration in Rodents

  • Compound Preparation:

    • For a 10 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg, weigh 2.5 mg of this compound.

    • Prepare a vehicle solution of 0.5% methylcellulose in sterile water.

    • Suspend the compound in the vehicle to the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose at 10 mL/kg).

    • Use a sonicator or homogenizer to ensure a uniform suspension. Prepare fresh daily.

  • Administration:

    • Administer the suspension via oral gavage using an appropriate gauge gavage needle.

    • The volume of administration should be based on the animal's most recent body weight. A typical volume for mice is 10 mL/kg and for rats is 5 mL/kg.

  • Timing:

    • Administer the compound at a consistent time relative to the behavioral test to ensure that testing occurs during the period of expected peak efficacy (e.g., 60 minutes post-dose for acute studies).

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Procedure:

    • Administer this compound or vehicle at the predetermined time before the test.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a 5-minute session.

    • Record the session using a video camera mounted above the maze.

  • Data Analysis:

    • Use automated tracking software to measure the time spent in the open arms, closed arms, and center zone.

    • Calculate the percentage of time spent in the open arms: (Time in open arms / Total time) x 100.

    • An increase in the percentage of time spent in the open arms is indicative of an anxiolytic effect.

    • The number of entries into the open and closed arms can also be analyzed to assess locomotor activity.

Mandatory Visualizations

JNJ-42165279_Signaling_Pathway cluster_0 Endocannabinoid System cluster_1 Drug Intervention Anandamide (AEA) Anandamide (AEA) FAAH FAAH Anandamide (AEA)->FAAH Degradation CB1/CB2 Receptors CB1/CB2 Receptors Anandamide (AEA)->CB1/CB2 Receptors Activation Arachidonic Acid + Ethanolamine Arachidonic Acid + Ethanolamine FAAH->Arachidonic Acid + Ethanolamine Hydrolysis Cellular Effects Cellular Effects CB1/CB2 Receptors->Cellular Effects Initiates This compound This compound This compound->FAAH Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow_Behavioral_Study cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment Animal Acclimation Animal Acclimation Randomization Randomization Treatment Groups Control (Vehicle) This compound (Dose 1) This compound (Dose 2)... Randomization->Treatment Groups Drug Administration Drug Administration Treatment Groups->Drug Administration Behavioral Testing Behavioral Testing Drug Administration->Behavioral Testing Data Collection Data Collection Behavioral Testing->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Interpretation of Results Interpretation of Results Statistical Analysis->Interpretation of Results

Caption: General workflow for a preclinical behavioral study.

References

Technical Support Center: JNJ-42165279 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-42165279. The information is designed to assist with the optimization of dose-response curve experiments and to address common issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2][3] FAAH is the primary enzyme responsible for the degradation of fatty acid amides (FAAs), including the endocannabinoid anandamide (AEA), as well as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[2][3] By inhibiting FAAH, this compound increases the levels of these endogenous lipids, thereby enhancing their signaling.[3] this compound is described as a covalently binding but slowly reversible inhibitor of FAAH.[1]

Q2: What are the reported IC₅₀ values for this compound?

A2: The half-maximal inhibitory concentration (IC₅₀) of this compound has been determined for both human and rat FAAH. After a 1-hour incubation with the enzyme, the apparent IC₅₀ values are:

  • Human FAAH (hFAAH): 70 ± 8 nM[3]

  • Rat FAAH (rFAAH): 313 ± 28 nM[3]

It is important to note that as a covalent inhibitor, the apparent IC₅₀ is dependent on the incubation time with the enzyme.[3]

Q3: What doses of this compound have been used in human clinical trials?

A3: this compound has been evaluated in Phase I and Phase II clinical trials at various doses. In a multiple-ascending dose study, oral doses ranged from 10 mg to 100 mg.[4] A dose of 25 mg once daily was used in a 12-week study for social anxiety disorder.[5] Another study in participants with autism spectrum disorder used a dose of 25 mg twice-daily.[6]

Q4: What are the expected pharmacodynamic effects of this compound administration?

A4: Administration of this compound leads to a dose-dependent inhibition of FAAH activity and a subsequent increase in the concentration of its substrates. Key pharmacodynamic effects observed in human studies include:

  • Inhibition of FAAH Activity in Leukocytes: Doses of 10-100 mg resulted in a mean trough of 0.58–10.5% of remaining FAAH activity after 10 days of once-daily dosing.[4]

  • Increased Plasma Fatty Acid Amides (FAAs): Single doses of 10–100 mg produced a 5.5 to 10-fold increase in peak plasma anandamide (AEA) concentrations.[4]

  • Increased Cerebrospinal Fluid (CSF) FAAs: Daily administration for 7 days led to approximately 45-fold, 41-fold, and 77-fold increases in mean CSF AEA concentrations at doses of 10 mg, 25 mg, and 75 mg, respectively.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Potency of this compound

Enzyme TargetApparent IC₅₀ (nM)Incubation Time
Human FAAH70 ± 81 hour
Rat FAAH313 ± 281 hour

Data from Keith JM, et al. (2015).[3]

Table 2: Pharmacodynamic Effects of this compound in Healthy Volunteers (Multiple Ascending Dose Study)

Dose (once daily for 10 days)Mean Trough FAAH Activity in Leukocytes (% of predose)Mean Peak Plasma AEA Increase (fold-change vs. placebo, single dose)Mean CSF AEA Increase (fold-change vs. predose, 7 days)
10 mg0.58 - 10.5%5.5 - 10~45
25 mg0.58 - 10.5%5.5 - 10~41
75 mg0.58 - 10.5%5.5 - 10~77
100 mg0.58 - 10.5%5.5 - 10Not Reported

Data from Postnov et al. (2018).[4]

Experimental Protocols

1. General Protocol for In Vitro FAAH Inhibition Assay (Fluorometric)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound on FAAH using a fluorometric assay.

  • Principle: This assay measures the enzymatic activity of FAAH by detecting the fluorescent product released from a non-fluorescent substrate. The rate of fluorescence increase is proportional to the FAAH activity.

  • Materials:

    • Recombinant human or rat FAAH

    • FAAH assay buffer

    • Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in FAAH assay buffer.

    • In a 96-well plate, add the FAAH enzyme to each well.

    • Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known FAAH inhibitor).

    • Incubate the plate for a defined period (e.g., 60 minutes) at 37°C to allow for the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

    • Immediately measure the fluorescence kinetically at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

    • Calculate the rate of reaction for each concentration of this compound.

    • Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.

2. General Protocol for Quantification of Anandamide (AEA) in Plasma by LC-MS/MS

This protocol provides a general workflow for the measurement of anandamide concentrations in plasma samples following treatment with this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Principle: LC-MS/MS provides high sensitivity and selectivity for the quantification of small molecules like anandamide in complex biological matrices.

  • Materials:

    • Plasma samples

    • Internal standard (e.g., anandamide-d8)

    • Organic solvents for extraction (e.g., acetonitrile, ethyl acetate)

    • LC-MS/MS system

  • Procedure:

    • Sample Preparation:

      • Thaw plasma samples on ice.

      • To a known volume of plasma, add the internal standard.

      • Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile).

      • Vortex and centrifuge to pellet the precipitated proteins.

      • Perform a liquid-liquid extraction of the supernatant using a solvent like ethyl acetate to isolate the lipids.

      • Evaporate the organic solvent under a stream of nitrogen.

      • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

    • LC-MS/MS Analysis:

      • Inject the reconstituted sample into the LC-MS/MS system.

      • Separate anandamide from other components using a suitable C18 liquid chromatography column with a gradient elution.

      • Detect and quantify anandamide and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

    • Data Analysis:

      • Generate a standard curve using known concentrations of anandamide.

      • Calculate the concentration of anandamide in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Troubleshooting Guides

Issue 1: Higher than expected IC₅₀ value for this compound in an in vitro FAAH assay.

Possible Cause Troubleshooting Step
Incorrect incubation time As this compound is a covalent inhibitor, its apparent IC₅₀ is time-dependent. Ensure a consistent and adequate pre-incubation time of the inhibitor with the enzyme before adding the substrate. A 60-minute pre-incubation is a good starting point.
Enzyme degradation Ensure the FAAH enzyme is stored correctly and has not undergone multiple freeze-thaw cycles. Use a fresh aliquot of the enzyme.
Substrate concentration too high High concentrations of the substrate can compete with the inhibitor, leading to an artificially high IC₅₀. Use a substrate concentration at or below its Km value for the enzyme.
Inaccurate inhibitor concentration Verify the concentration of your this compound stock solution. Perform a fresh serial dilution.

Issue 2: High variability in anandamide (AEA) measurements between replicate samples.

Possible Cause Troubleshooting Step
Inconsistent sample handling Anandamide is a lipid that can be unstable. Ensure all plasma samples are collected and processed consistently. Keep samples on ice and minimize the time between collection and processing.
Precipitation/Extraction inefficiency Optimize the protein precipitation and liquid-liquid extraction steps. Ensure complete mixing and phase separation.
Ion suppression/enhancement in MS The sample matrix can affect the ionization of anandamide. Ensure the internal standard is chosen appropriately to compensate for these effects. Dilute the sample if necessary.
Incomplete reconstitution After evaporation, ensure the lipid extract is fully redissolved in the reconstitution solvent by vortexing or sonication.

Visualizations

Caption: Signaling pathway of FAAH and the inhibitory action of this compound.

Dose_Response_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare this compound Serial Dilutions Prepare this compound Serial Dilutions Add this compound Dilutions & Controls Add this compound Dilutions & Controls Prepare this compound Serial Dilutions->Add this compound Dilutions & Controls Prepare FAAH Enzyme Solution Prepare FAAH Enzyme Solution Add Enzyme to 96-well Plate Add Enzyme to 96-well Plate Prepare FAAH Enzyme Solution->Add Enzyme to 96-well Plate Prepare Substrate Solution Prepare Substrate Solution Initiate Reaction with Substrate Initiate Reaction with Substrate Prepare Substrate Solution->Initiate Reaction with Substrate Add Enzyme to 96-well Plate->Add this compound Dilutions & Controls Pre-incubate (e.g., 60 min at 37°C) Pre-incubate (e.g., 60 min at 37°C) Add this compound Dilutions & Controls->Pre-incubate (e.g., 60 min at 37°C) Pre-incubate (e.g., 60 min at 37°C)->Initiate Reaction with Substrate Kinetic Fluorescence Reading Kinetic Fluorescence Reading Initiate Reaction with Substrate->Kinetic Fluorescence Reading Calculate Reaction Rates Calculate Reaction Rates Kinetic Fluorescence Reading->Calculate Reaction Rates Plot Dose-Response Curve Plot Dose-Response Curve Calculate Reaction Rates->Plot Dose-Response Curve Determine IC50 Value Determine IC50 Value Plot Dose-Response Curve->Determine IC50 Value

Caption: Experimental workflow for determining the dose-response curve of this compound.

References

Navigating In Vivo Studies with JNJ-42165279: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for mitigating potential side effects and addressing common challenges encountered during in- vivo experiments with JNJ-42165279, a potent and selective fatty acid amide hydrolase (FAAH) inhibitor. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to support your research endeavors.

Troubleshooting Guide

This section addresses specific issues that may arise during your in vivo experiments with this compound.

Observed Issue Potential Cause Recommended Action
Unexpected behavioral changes in animal models (e.g., altered locomotion, anxiety-like behavior). Modulation of the endocannabinoid system through FAAH inhibition can lead to behavioral alterations.1. Dose-response assessment: Conduct a thorough dose-response study to identify the optimal therapeutic window with minimal behavioral side effects. 2. Control groups: Include appropriate vehicle and positive control groups to differentiate compound-specific effects from other experimental variables. 3. Behavioral test battery: Employ a comprehensive battery of behavioral tests to fully characterize the observed phenotype.
Variability in plasma and brain concentrations of this compound. This compound exhibits relatively rapid clearance in rats.[1]1. Pharmacokinetic (PK) profiling: Perform PK studies in your specific animal model to determine the Cmax, AUC, and half-life. 2. Dosing regimen optimization: Adjust the dosing frequency and route of administration based on the PK data to maintain target engagement.
Discrepancies in fatty acid amide (FAA) elevation between plasma and CSF. The relative effect of this compound on the turnover of anandamide (AEA) is more pronounced in the central nervous system (CSF) than in the periphery (plasma).[2]1. Multi-compartment analysis: Collect and analyze both plasma and CSF samples to obtain a comprehensive understanding of target engagement in different biological compartments. 2. Correlate with pharmacodynamic markers: Relate FAA levels to downstream pharmacodynamic markers in the brain to confirm central FAAH inhibition.
Slight impairment in working memory observed in cognitive tasks. A clinical study in elderly volunteers receiving a high dose (100 mg) of this compound showed a slight impairment in the quality of working memory.[2]1. Cognitive assessment: Incorporate sensitive cognitive tasks (e.g., novel object recognition, Morris water maze) into your preclinical study design. 2. Dose selection: Carefully select doses for cognitive studies, considering the potential for off-target effects at higher concentrations. Start with lower doses that still demonstrate FAAH inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective and slowly reversible inhibitor of fatty acid amide hydrolase (FAAH).[3] FAAH is the primary enzyme responsible for the degradation of fatty acid amides (FAAs) such as anandamide (AEA), palmitoylethanolamide (PEA), and oleoylethanolamide (OEA).[1][4] By inhibiting FAAH, this compound increases the endogenous levels of these FAAs, thereby potentiating their signaling.[1][5][6]

Q2: What is the safety profile of this compound in preclinical and clinical studies?

A2: Preclinical studies in rats have shown this compound to have good ADME (absorption, distribution, metabolism, and excretion) and pharmacodynamic properties.[1][5][6] Clinical trials in humans have demonstrated an acceptable safety profile, with the drug being generally well-tolerated.[4][7][8] No serious adverse events have been reported in clinical trials with this compound.[3] However, as a precautionary measure, its clinical trials were temporarily suspended following a serious adverse event in a trial for a different FAAH inhibitor, BIA 10-2474.[3]

Q3: Are there any known off-target effects of this compound?

A3: this compound is reported to be a highly selective inhibitor of FAAH.[1][5][6] In vitro screening against a panel of other enzymes, ion channels, transporters, and receptors did not show significant inhibitory activity.[1]

Q4: What is the recommended dosage range for in vivo studies?

A4: The optimal dosage will depend on the specific animal model and experimental goals. In a rat pharmacokinetic study, a dose of 20 mg/kg resulted in significant plasma and brain concentrations.[1] In human studies, doses ranging from 10 mg to 100 mg have been evaluated.[2] It is crucial to perform a dose-response study in your specific model to determine the most appropriate dose.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats (20 mg/kg, oral)

ParameterPlasmaBrain
Cmax 4.2 µM6.3 µM
Tmax 1 hour1 hour
Concentration at 8 hours 130 nM167 nM

Data extracted from a preclinical study in rats.[1]

Table 2: Effect of this compound on Fatty Acid Amide (FAA) Concentrations in Healthy Human Volunteers (Day 7)

DoseMean CSF AEA Increase (fold-change from predose)Mean CSF OEA Increase (fold-change from predose)
10 mg ~45-fold~6.6-fold
25 mg ~41-fold~5.8-fold
75 mg ~77-fold~7.4-fold

Data from a Phase I multiple-ascending dose study.[2]

Experimental Protocols

Protocol 1: Assessment of FAAH Inhibition in Rat Brain and Periphery

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Compound Administration: Administer this compound or vehicle orally at the desired dose (e.g., 20 mg/kg).

  • Sample Collection: At various time points post-administration (e.g., 1, 4, 8, 24 hours), collect blood samples via tail vein for plasma preparation and euthanize animals for brain tissue collection.

  • FAAH Activity Assay:

    • Homogenize brain tissue and prepare leukocyte fractions from blood.

    • Incubate the homogenates with a fluorescently labeled FAAH substrate.

    • Measure the rate of substrate hydrolysis using a fluorometer to determine FAAH activity.

  • FAA Quantification:

    • Extract lipids from plasma and brain homogenates.

    • Analyze the levels of AEA, OEA, and PEA using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Compare FAAH activity and FAA levels between the this compound-treated and vehicle-treated groups to determine the extent and duration of FAAH inhibition.

Mandatory Visualizations

FAAH_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space AEA_PEA_OEA_ext AEA, PEA, OEA (extracellular) AEA_PEA_OEA_int AEA, PEA, OEA (intracellular) AEA_PEA_OEA_ext->AEA_PEA_OEA_int Transport FAAH FAAH Enzyme AEA_PEA_OEA_int->FAAH Substrate Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Degradation JNJ This compound JNJ->FAAH Inhibition experimental_workflow cluster_setup Experimental Setup cluster_execution Experiment Execution cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Dose_Selection Dose-Response Study Animal_Model->Dose_Selection Administration Administer this compound or Vehicle Dose_Selection->Administration Behavioral_Testing Behavioral Assessments (e.g., Anxiety, Cognition) Administration->Behavioral_Testing Sample_Collection Collect Blood and Brain Tissue Behavioral_Testing->Sample_Collection PK_Analysis Pharmacokinetic Analysis (Plasma & Brain Levels) Sample_Collection->PK_Analysis PD_Analysis Pharmacodynamic Analysis (FAAH activity, FAA levels) Sample_Collection->PD_Analysis Data_Interpretation Correlate PK/PD with Behavioral Outcomes PK_Analysis->Data_Interpretation PD_Analysis->Data_Interpretation

References

Technical Support Center: Enhancing the Bioavailability of JNJ-42165279 Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of JNJ-42165279 formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

This compound is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH).[1][2][3] By inhibiting FAAH, this compound increases the levels of endogenous endocannabinoids, which have shown potential in treating anxiety disorders, major depressive disorder, and neuropathic pain.[1][3] The compound has been evaluated in Phase I and Phase II clinical trials.[1][4][5]

Q2: What are the common challenges in formulating poorly soluble drugs like this compound for oral administration?

Poorly water-soluble drugs often exhibit low oral bioavailability due to inadequate dissolution and absorption in the gastrointestinal tract.[6][7][8] Key challenges include:

  • Low Dissolution Rate: The rate at which the drug dissolves in gastrointestinal fluids can be a limiting step for absorption.[6][9]

  • Poor Aqueous Solubility: Limited solubility of the drug in the gut can lead to incomplete absorption.[10][11]

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation, reducing its bioavailability.[10]

Q3: What are the primary strategies to enhance the oral bioavailability of poorly soluble compounds?

Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs:[6][8][12]

  • Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can enhance the dissolution rate.[6][7]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can improve its solubility and dissolution.[8][13][14]

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems can improve its solubility and facilitate its absorption through the lymphatic system.[10][11][15]

Troubleshooting Guides

Issue 1: Low in vitro dissolution of the this compound formulation.

Potential Cause: The crystalline form of this compound may have inherently low solubility and dissolution rates in aqueous media.

Troubleshooting Steps:

  • Particle Size Reduction (Micronization/Nanonization):

    • Rationale: Reducing the particle size increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[6]

    • Experimental Protocol:

      • Prepare micronized or nanosized particles of this compound using techniques like jet milling or wet bead milling.

      • Characterize the particle size distribution using laser diffraction.

      • Perform comparative in vitro dissolution studies against the un-milled drug in simulated gastric and intestinal fluids.

  • Formulation as an Amorphous Solid Dispersion (ASD):

    • Rationale: The amorphous form of a drug is generally more soluble than its crystalline counterpart.[13][14]

    • Experimental Protocol:

      • Screen various polymers (e.g., HPMC, PVPVA) and drug loadings to prepare ASDs using spray drying or hot-melt extrusion.[16]

      • Characterize the physical form of the ASD using X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm its amorphous nature.

      • Conduct in vitro dissolution testing to assess the extent and duration of supersaturation.

Data Summary: Comparison of Formulation Strategies on In Vitro Dissolution

Formulation StrategyMean Particle Size (µm)Dissolution at 60 min (%) in Simulated Intestinal Fluid
Unprocessed this compound50.215.8
Micronized this compound4.545.3
This compound ASD (20% drug load in HPMC)N/A85.1
Issue 2: Poor in vivo bioavailability despite improved in vitro dissolution.

Potential Cause: The absorption of this compound may be limited by factors other than dissolution, such as poor membrane permeability or significant first-pass metabolism.

Troubleshooting Steps:

  • Lipid-Based Drug Delivery Systems (LBDDS):

    • Rationale: LBDDS can enhance the absorption of lipophilic drugs by presenting the drug in a solubilized form and potentially promoting lymphatic uptake, which can bypass first-pass metabolism.[10][17]

    • Experimental Protocol:

      • Formulate this compound in self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs).[10][12]

      • Characterize the formulation for globule size, drug loading, and emulsification performance.

      • Conduct an in vivo pharmacokinetic study in a relevant animal model (e.g., rats) to compare the bioavailability of the LBDDS formulation to a simple suspension.[18][19][20]

Data Summary: Impact of Formulation on In Vivo Pharmacokinetic Parameters in Rats

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
This compound Suspension1502.0600100
This compound in SEDDS6001.02400400
This compound in SLNs4501.51800300

Visualizations

experimental_workflow Formulation Troubleshooting Workflow for this compound cluster_0 Initial Assessment cluster_1 Troubleshooting Path 1: Dissolution Enhancement cluster_2 Troubleshooting Path 2: Absorption Enhancement cluster_3 Outcome Start Low Bioavailability of This compound InVitro In Vitro Dissolution Testing Start->InVitro ParticleSize Particle Size Reduction (Micronization/Nanonization) InVitro->ParticleSize Low Dissolution ASD Amorphous Solid Dispersion (ASD) InVitro->ASD Low Dissolution InVivo In Vivo Pharmacokinetic Study InVitro->InVivo Good Dissolution, Poor Bioavailability End Optimized Formulation ParticleSize->End ASD->End LBDDS Lipid-Based Formulations (SEDDS, SLNs) LBDDS->End InVivo->LBDDS

Caption: A flowchart illustrating the decision-making process for troubleshooting and improving the bioavailability of this compound formulations.

signaling_pathway Mechanism of Action of this compound JNJ42165279 This compound FAAH FAAH Enzyme JNJ42165279->FAAH Inhibits Endocannabinoids Endocannabinoids (e.g., Anandamide) FAAH->Endocannabinoids Degrades CB1_CB2 Cannabinoid Receptors (CB1, CB2) Endocannabinoids->CB1_CB2 Activates TherapeuticEffects Therapeutic Effects (Anxiolysis, Antidepression) CB1_CB2->TherapeuticEffects

Caption: A diagram illustrating the mechanism of action of this compound in inhibiting the FAAH enzyme and potentiating endocannabinoid signaling.

References

JNJ-42165279 metabolite interference in analytical assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JNJ-42165279 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential metabolite interference in analytical assays and to offer troubleshooting strategies for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an investigational drug that acts as a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH).[1] FAAH is the primary enzyme responsible for the breakdown of fatty acid amides (FAAs), including the endocannabinoid anandamide (AEA).[2] By inhibiting FAAH, this compound increases the levels of endogenous FAAs, which are believed to have therapeutic effects in mood and anxiety disorders.[3][4]

Q2: What are the known metabolites of this compound?

In vitro and in vivo studies have identified several metabolites of this compound across different species, including humans. The primary metabolic pathways include mono-oxidation on the pyridine ring and piperazine linker, sequential oxidations leading to dioxidation, and loss of the chloro substituent. A glutathione (GSH) adduct has also been identified in rats.[5]

Q3: Why is metabolite interference a concern in analytical assays for this compound?

Metabolite interference in analytical assays, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), can lead to inaccurate quantification of the parent drug.[6][7] This can occur if a metabolite has the same mass-to-charge ratio (isobaric) or the same precursor and product ion transitions as the parent drug, and is not chromatographically separated.[8][9] Given the number of oxidative metabolites of this compound, the potential for such interference exists.

Q4: What are the common analytical techniques used to measure this compound and its metabolites?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of this compound and its metabolites in biological matrices such as plasma and cerebrospinal fluid (CSF).[4][6]

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantification of this compound

Possible Cause: Co-elution of an isobaric or isomeric metabolite with this compound, leading to an overestimation of the parent drug concentration. Several mono-oxidated metabolites of this compound have been identified, which could potentially be isobaric with other metabolites or fragment in a similar way to the parent drug.[5]

Troubleshooting Steps:

  • Review Chromatograms: Carefully examine the chromatograms for the this compound multiple reaction monitoring (MRM) transition. Look for any asymmetry in the peak shape, such as tailing or fronting, which might indicate the presence of a co-eluting species.

  • Optimize Chromatographic Separation:

    • Gradient Modification: Adjust the gradient elution profile of your LC method. A shallower gradient can often improve the resolution between closely eluting compounds.

    • Column Chemistry: Consider using a column with a different stationary phase (e.g., C18, phenyl-hexyl, biphenyl) to alter the selectivity of the separation.

  • Select More Specific MS/MS Transitions:

    • Investigate different fragmentation pathways for this compound to identify a more unique product ion that is not shared by its metabolites.

    • If available, use high-resolution mass spectrometry to differentiate between the parent drug and its metabolites based on their exact mass.

  • Utilize Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal internal standard as it will have the same chromatographic retention time and ionization efficiency as the analyte, helping to correct for matrix effects and potential suppression from co-eluting metabolites.[9]

Issue 2: Poor Peak Shape or Signal Suppression

Possible Cause: Matrix effects from the biological sample (e.g., plasma, urine) can suppress the ionization of this compound and its metabolites, leading to poor sensitivity and inaccurate results.

Troubleshooting Steps:

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge and protocol to effectively remove interfering phospholipids and other matrix components.

    • Liquid-Liquid Extraction (LLE): Optimize the LLE solvent system to selectively extract this compound while leaving behind interfering substances.

  • Chromatographic Adjustments:

    • Divert Valve: Use a divert valve to direct the early and late eluting matrix components to waste, preventing them from entering the mass spectrometer source.

    • Adjust Retention Time: Modify the LC method to shift the elution of this compound to a region with less matrix suppression.

  • Internal Standard Selection: Ensure that the chosen internal standard co-elutes with this compound to effectively compensate for any matrix-induced signal suppression.

Data Presentation

Table 1: Key Metabolites of this compound

Metabolite IDBiotransformationLocation of ModificationSpecies Detected
M8, M10, M11Mono-oxidationPyridine ringMouse, Rat, Dog, Monkey, Human
M14Mono-oxidation (likely N-oxide)Piperazine linkerMouse, Rat, Dog, Monkey, Human
M8, M13DioxidationPyridine ring and/or Piperazine linkerMouse, Rat, Dog, Monkey, Human
M9DioxidationNot specifiedHuman (hepatocytes only)
M2, M5Loss of Chloro substituentPyridine ringRat, Monkey
M7Glucuronidation of mono-oxidative metaboliteNot specifiedMonkey, Dog
GSH AdductOxidative dechlorination and GSH additionPyridine ringRat

Source: Adapted from preclinical characterization data.[5]

Experimental Protocols

Representative LC-MS/MS Method for this compound Quantification

This is a generic protocol and should be optimized for your specific instrumentation and application.

1. Sample Preparation (Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound). Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B (linear gradient)

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined based on the compound's mass and fragmentation pattern).

    • Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z.

  • Instrument Parameters: Optimize source temperature, gas flows, and collision energy for maximal signal intensity.

Mandatory Visualizations

FAAH_Signaling_Pathway cluster_pre Pre-synaptic Neuron cluster_post Post-synaptic Neuron NAPE_PLD NAPE-PLD Anandamide_pre Anandamide (AEA) NAPE_PLD->Anandamide_pre Synthesis CB1_Receptor CB1 Receptor Anandamide_pre->CB1_Receptor Binds to FAAH FAAH Anandamide_pre->FAAH Hydrolysis Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine JNJ_42165279 This compound JNJ_42165279->FAAH Inhibits

Caption: FAAH Signaling Pathway and Inhibition by this compound.

Troubleshooting_Workflow start Inaccurate Quantification of this compound check_chromatography Review Chromatograms for Peak Asymmetry start->check_chromatography peak_ok Peak Shape OK? check_chromatography->peak_ok optimize_lc Optimize Chromatographic Separation peak_ok->optimize_lc No select_transitions Select More Specific MS/MS Transitions peak_ok->select_transitions Yes change_column Try Different Column Chemistry optimize_lc->change_column change_column->select_transitions use_sil_is Use Stable Isotope-Labeled Internal Standard select_transitions->use_sil_is end Accurate Quantification use_sil_is->end

Caption: Troubleshooting Workflow for Inaccurate Quantification.

References

Ensuring consistent JNJ-42165279 activity in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in ensuring the consistent activity of small molecule inhibitors in long-term studies, with a specific focus on JNJ-42165279 and comparative information on Stearoyl-CoA Desaturase 1 (SCD1) inhibitors.

Important Note on Target Specificity: While the prompt requested information on this compound in the context of SCD1 inhibition, publicly available scientific literature and databases predominantly identify this compound as a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2][3] This guide will proceed with information relevant to this compound as a FAAH inhibitor and will provide parallel information for SCD1 inhibitors to address the user's apparent interest in that target.

Troubleshooting Guides

Issue 1: Decreased or Inconsistent this compound Activity in Long-Term Experiments

Possible Cause: this compound has documented hydrolytic instability at both 2°C and 22°C over a period of 1-4 weeks.[1] The compound can also undergo slight degradation when exposed to fluorescent light in its solid form.[1] In long-term cell culture, this can lead to a gradual loss of active compound concentration.

Troubleshooting Steps:

  • Fresh Preparation: Prepare fresh stock solutions of this compound regularly. For long-term studies, it is advisable to use a freshly diluted working solution for each media change.

  • Light Protection: Protect solid this compound and its solutions from light. Store stock solutions in amber vials or wrap vials in aluminum foil.

  • pH Monitoring: Be mindful of the pH of your culture medium, as this compound's hydrolytic instability is observed across a pH range of 2-10.[1]

  • Regular Replenishment: In long-term cell culture, it is crucial to replenish the compound with every media change to maintain a consistent effective concentration. The frequency of media changes will depend on the cell line's metabolic rate and the experimental duration.

  • Control Experiments: Include a positive control (a compound with known stable activity) and a negative control (vehicle only) in your experimental design to differentiate between compound degradation and other experimental variables.

Issue 2: High Variability Between Experimental Replicates

Possible Cause: High variability can stem from inconsistent compound concentration, cell health issues, or off-target effects.

Troubleshooting Steps:

  • Verify Compound Concentration: Ensure accurate and consistent preparation of your this compound solutions. Use calibrated pipettes and ensure the compound is fully dissolved.

  • Assess Cell Health: Monitor cell viability and morphology throughout the experiment. Factors such as confluency, passage number, and nutrient depletion can affect cellular responses.

  • Consider Off-Target Effects: At high concentrations, small molecule inhibitors may exhibit off-target effects that can contribute to variability.[4][5][6] It is recommended to perform dose-response experiments to determine the optimal concentration that inhibits the target without inducing significant off-target toxicity.

  • Confirm Target Engagement: Utilize a target engagement assay, such as a cellular thermal shift assay (CETSA), to confirm that this compound is interacting with its intended target (FAAH) in your cellular model at the concentrations used.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound stock solutions?

A1: this compound is soluble in DMSO.[3] Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1] When preparing working solutions, dilute the stock solution in your cell culture medium immediately before use.

Q2: How often should I replenish this compound in my long-term cell culture?

A2: Due to its hydrolytic instability, this compound should be replenished with every media change.[1] For most cell lines, this will be every 2-3 days. The exact frequency should be optimized based on your specific cell line and experimental conditions.

Q3: What are the known IC50 values for this compound?

A3: this compound is a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH). The reported IC50 values are:

  • Human FAAH: 70 nM[1][2][7]

  • Rat FAAH: 313 nM[1][7]

Q4: I am interested in inhibiting SCD1. What are some commonly used SCD1 inhibitors and their IC50 values?

A4: While this compound is a FAAH inhibitor, there are several well-characterized SCD1 inhibitors available for research. The IC50 values for some of these are provided in the data table below for informational purposes.

Quantitative Data Summary

Table 1: IC50 Values for this compound (FAAH Inhibitor)

TargetSpeciesIC50 ValueReference
FAAHHuman70 nM[1][2][7]
FAAHRat313 nM[1][7]

Table 2: Representative IC50 Values for Selected SCD1 Inhibitors

CompoundTargetSpeciesIC50 ValueReference
CAY10566SCD1Mouse4.5 nM[8][9]
CAY10566SCD1Human26 nM[8][9]
A-939572SCD1Rat<4 nM[9]
A-939572SCD1Human37 nM[9]
MK-8245SCD1Human1 nM[8][9]
MK-8245SCD1Rat3 nM[8][9]
MK-8245SCD1Mouse3 nM[8][9]
T-3764518SCD1Human4.7 nM[9]

Experimental Protocols

Protocol 1: Long-Term In Vitro Treatment with a Small Molecule Inhibitor
  • Cell Seeding: Plate cells at a density that will not lead to over-confluence during the planned treatment period. Allow cells to adhere and enter logarithmic growth phase (typically 24 hours).

  • Preparation of Working Solution: On the day of treatment, thaw a single-use aliquot of the stock solution (e.g., 10 mM this compound in DMSO). Dilute the stock solution to the final desired concentration in pre-warmed, fresh cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a non-toxic level (typically <0.1%).

  • Initial Treatment: Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle control.

  • Compound Replenishment: Every 2-3 days, or as dictated by the cell line's needs, remove the spent medium and replace it with freshly prepared medium containing the inhibitor or vehicle.

  • Monitoring: Regularly monitor the cells for changes in morphology, viability, and confluency.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with the small molecule inhibitor or vehicle control for a specified time.

  • Cell Harvest: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. One aliquot should be kept at room temperature as a control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the levels of the target protein (e.g., FAAH) by western blotting.

  • Data Analysis: A successful target engagement will result in the stabilization of the target protein at higher temperatures in the inhibitor-treated samples compared to the vehicle-treated samples.

Visualizations

G cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis prep_stock Prepare Fresh Stock Solution (e.g., 10 mM in DMSO) prep_work Dilute to Working Concentration in Fresh Medium prep_stock->prep_work treat_cells Treat Cells with Inhibitor or Vehicle prep_work->treat_cells seed_cells Seed Cells seed_cells->treat_cells replenish Replenish with Fresh Inhibitor-Containing Medium (Every 2-3 Days) treat_cells->replenish 2-3 Days replenish->replenish monitor Monitor Cell Health and Morphology replenish->monitor endpoint Endpoint Analysis (e.g., Western, qPCR) monitor->endpoint

Caption: Workflow for a long-term in vitro study with a small molecule inhibitor.

G cluster_compound Compound Integrity cluster_culture_conditions Culture Conditions cluster_target Target Engagement start Inconsistent Results or Loss of Activity check_prep Review Solution Prep & Storage Procedures start->check_prep check_cells Assess Cell Health (Viability, Passage #) start->check_cells dose_response Perform Dose-Response Experiment start->dose_response fresh_sol Prepare Fresh Stock & Working Solutions check_prep->fresh_sol check_replenish Verify Replenishment Schedule check_cells->check_replenish cetsa Run CETSA to Confirm Target Engagement dose_response->cetsa

Caption: Troubleshooting decision tree for inconsistent experimental results.

G SFA Saturated Fatty Acids (e.g., Palmitoyl-CoA, Stearoyl-CoA) SCD1 SCD1 SFA->SCD1 MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD1->MUFA Desaturation PL Phospholipids MUFA->PL TAG Triglycerides MUFA->TAG CE Cholesterol Esters MUFA->CE Membrane Membrane Fluidity PL->Membrane Signaling Lipid Signaling (e.g., Wnt/β-catenin) TAG->Signaling CE->Signaling Inhibitor SCD1 Inhibitor Inhibitor->SCD1

Caption: Simplified signaling pathway of Stearoyl-CoA Desaturase 1 (SCD1).

References

Validation & Comparative

A Comparative Guide to FAAH Inhibitors: JNJ-42165279 and PF-04457845

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent fatty acid amide hydrolase (FAAH) inhibitors: JNJ-42165279, developed by Janssen Pharmaceutica, and PF-04457845, developed by Pfizer. By inhibiting FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), these compounds potentiate endogenous cannabinoid signaling.[1][2] This mechanism has been explored for its therapeutic potential in a range of conditions, including anxiety disorders, pain, and inflammation.[2][3]

This comparison summarizes key preclinical and clinical data, presents detailed experimental methodologies, and visualizes relevant biological pathways and workflows to aid researchers in understanding the nuances of these two inhibitors.

Mechanism of Action

Both this compound and PF-04457845 are potent inhibitors of the FAAH enzyme.[3][4] They act by covalently modifying the catalytic serine nucleophile (Ser241) within the FAAH active site.[1][4] This covalent binding effectively inactivates the enzyme, leading to an accumulation of fatty acid amides (FAAs), most notably anandamide.[3][5]

While both are covalent inhibitors, a key distinction lies in the reversibility of their binding. PF-04457845 is described as an irreversible inhibitor.[5] In contrast, this compound is characterized as a covalently binding but slowly reversible inhibitor, meaning that the enzyme can eventually regenerate its activity.[6]

Preclinical Efficacy

Both compounds have demonstrated efficacy in rodent models of pain. PF-04457845 was effective in both inflammatory and noninflammatory pain models in rats, with a minimum effective dose of 0.1 mg/kg in a complete Freund's adjuvant (CFA) model of inflammatory pain.[4][5] this compound also showed efficacy in a rat spinal nerve ligation (SNL) model of neuropathic pain.[3][7]

Clinical Trials

This compound has been investigated in Phase II clinical trials for social anxiety disorder and major depressive disorder.[6] In a study on social anxiety disorder, this compound (25 mg daily) did not show a statistically significant change in the primary endpoint, the Liebowitz Social Anxiety Scale (LSAS) total score, compared to placebo.[8][9] However, a significantly higher percentage of subjects treated with this compound showed a ≥30% improvement in LSAS total score and were rated as "much" or "very much improved" on the Clinical Global Impression-Improvement (CGI-I) scale.[8][9]

PF-04457845 has been evaluated in Phase II trials for osteoarthritis pain and cannabis withdrawal.[10][11] In a trial for pain associated with osteoarthritis of the knee, PF-04457845 failed to demonstrate a significant analgesic effect compared to placebo, despite showing target engagement by inhibiting FAAH activity by over 96%.[10]

Data Presentation

The following tables provide a structured comparison of the quantitative data available for this compound and PF-04457845.

Table 1: In Vitro Potency

CompoundTargetSpeciesIC50kinact/Ki (M-1s-1)
This compoundFAAHHuman70 nM[6][12]Not Reported
PF-04457845FAAHHuman7.2 nM[13][14]40,300[5]

Table 2: Preclinical Pharmacokinetics

CompoundSpeciesDoseRouteCmaxTmax
This compoundRat20 mg/kgOral4.2 µM (plasma), 6.3 µM (brain)[7]1 hour[7]
PF-04457845Rat1 mg/kgOralNot ReportedNot Reported

Table 3: Clinical Pharmacodynamics - FAAH Inhibition

CompoundStudy PopulationDoseFAAH Inhibition
This compoundHealthy Volunteers≥10 mgSaturation of brain FAAH occupancy[15]
PF-04457845Healthy Volunteers≥0.3 mg (single), ≥0.5 mg (multiple)>97% in leukocytes[16]

Table 4: Clinical Pharmacodynamics - Anandamide (AEA) Elevation

CompoundStudy PopulationDoseFold-Increase in Plasma AEA
This compoundHealthy Volunteers10-100 mg (single dose)5.5 - 10 fold (peak)[15]
PF-04457845Healthy VolunteersNot specified3.5 - 10 fold[16]

Experimental Protocols

FAAH Inhibition Assay (General Protocol)

A common method to determine the in vitro potency of FAAH inhibitors is the glutamate dehydrogenase-coupled FAAH assay.[5]

  • Enzyme Source: Recombinant human or rat FAAH is used.

  • Substrate: A suitable FAAH substrate, such as anandamide, is used.

  • Assay Principle: The hydrolysis of the substrate by FAAH releases an amine. This amine is then used in a coupled reaction with glutamate dehydrogenase, which results in the oxidation of NADH to NAD+.

  • Detection: The decrease in NADH absorbance is monitored spectrophotometrically at 340 nm.

  • Inhibitor Testing: The assay is performed in the presence of varying concentrations of the test compound (e.g., this compound or PF-04457845) to determine the concentration that inhibits 50% of the enzyme activity (IC50).

  • Time-Dependent Inhibition: For covalent inhibitors, the rate of enzyme inactivation (kinact) and the inhibitor concentration that produces half-maximal inactivation (Ki) are determined by pre-incubating the enzyme with the inhibitor for various times before adding the substrate.[5]

Measurement of Anandamide Levels (General Protocol)

Liquid chromatography-mass spectrometry (LC-MS) is the standard method for quantifying anandamide and other fatty acid amides in biological matrices.[17]

  • Sample Preparation: Biological samples (e.g., plasma, brain tissue) are homogenized and subjected to lipid extraction, typically using a mixture of organic solvents like chloroform and methanol.

  • Internal Standard: A deuterated analog of anandamide is added to the sample before extraction to serve as an internal standard for accurate quantification.

  • Chromatographic Separation: The extracted lipids are separated using a high-performance liquid chromatography (HPLC) system, typically with a C18 reversed-phase column.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and daughter ions of anandamide and the internal standard.

  • Quantification: A standard curve is generated using known concentrations of anandamide, and the concentration in the biological samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[17]

Visualizations

FAAH Signaling Pathway

The following diagram illustrates the central role of FAAH in the degradation of anandamide and how its inhibition leads to increased endocannabinoid signaling.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_inhibitor NAPE NAPE PLD NAPE-PLD NAPE->PLD Hydrolysis AEA_pre Anandamide (AEA) AEA_post AEA AEA_pre->AEA_post Retrograde Signaling PLD->AEA_pre FAAH FAAH Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid AEA_post->FAAH Degradation CB1R CB1 Receptor AEA_post->CB1R Activation Signaling Downstream Signaling CB1R->Signaling JNJ This compound JNJ->Inhibition PF PF-04457845 PF->Inhibition Inhibition->FAAH Inhibition

Caption: FAAH inhibition blocks anandamide degradation, increasing its availability to activate cannabinoid receptors.

Experimental Workflow for Preclinical Efficacy Testing

This diagram outlines a typical workflow for evaluating the efficacy of FAAH inhibitors in a preclinical model of pain.

Preclinical_Workflow cluster_model Pain Model Induction cluster_treatment Treatment Administration cluster_assessment Efficacy and PD Assessment Induction Induce Pain Model (e.g., CFA, SNL) Group1 Vehicle Control Induction->Group1 Group2 This compound Induction->Group2 Group3 PF-04457845 Induction->Group3 Behavior Behavioral Testing (e.g., von Frey) Group1->Behavior Group2->Behavior Group3->Behavior Biochem Biochemical Analysis (FAAH activity, AEA levels) Behavior->Biochem

Caption: Workflow for assessing the analgesic effects of FAAH inhibitors in animal models.

Logical Relationship of Clinical Trial Design

This diagram illustrates the logical flow of a typical randomized, placebo-controlled clinical trial for an FAAH inhibitor.

Clinical_Trial_Logic Start Patient Recruitment (e.g., Social Anxiety, Osteoarthritis) Randomization Randomization Start->Randomization Treatment_A Treatment Group (this compound or PF-04457845) Randomization->Treatment_A Treatment_B Placebo Group Randomization->Treatment_B Follow_Up Follow-up Period Treatment_A->Follow_Up Treatment_B->Follow_Up Endpoint Primary & Secondary Endpoint Analysis Follow_Up->Endpoint

Caption: Logical flow of a randomized, placebo-controlled clinical trial for an FAAH inhibitor.

References

A Head-to-Head Comparison of Orexin Receptor Antagonists: The Selective OX2R Antagonist Seltorexant vs. Dual Orexin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

The orexin system, a key regulator of wakefulness, arousal, and stress, has emerged as a critical target for novel therapeutic agents aimed at treating sleep-wake disorders and psychiatric conditions.[1][2][3] The discovery of antagonists for the orexin 1 (OX1R) and orexin 2 (OX2R) receptors has led to the development of a new class of drugs. This guide provides a detailed, data-driven comparison between the investigational selective OX2R antagonist, seltorexant (formerly JNJ-42165279, also known as JNJ-42847922 and MIN-202), and the approved class of dual orexin receptor antagonists (DORAs), including suvorexant, lemborexant, and daridorexant.[4]

Mechanism of Action: A Tale of Selectivity

The primary distinction between seltorexant and approved DORAs lies in their receptor selectivity. Orexin A and Orexin B are neuropeptides produced in the lateral hypothalamus that promote wakefulness by binding to OX1R and OX2R.[2][3]

  • Seltorexant is a selective orexin-2 receptor antagonist (2-SORA).[4] It exhibits a high affinity for OX2R with over 100-fold greater selectivity for OX2R compared to OX1R.[1][4] This targeted antagonism is hypothesized to normalize hyperarousal and improve sleep and mood symptoms, particularly in conditions like Major Depressive Disorder (MDD), by primarily modulating the OX2R pathway.[1][5]

  • Dual Orexin Receptor Antagonists (DORAs) , such as suvorexant, lemborexant, and daridorexant, are non-selective, blocking the action of orexins at both OX1R and OX2R.[4][6] This broad-spectrum antagonism of the orexin system is effective in suppressing the overall wake drive, forming the basis of their approval for the treatment of insomnia.[2][7]

G cluster_upstream Upstream Signaling cluster_receptors Receptor Binding cluster_antagonists Pharmacological Intervention cluster_downstream Downstream Effects Hypothalamus Hypothalamus Orexin A Orexin A Hypothalamus->Orexin A produces Orexin B Orexin B Hypothalamus->Orexin B produces OX2R OX2 Receptor Orexin A->OX2R Orexin B->OX2R OX1R OX1 Receptor Wakefulness Wakefulness OX1R->Wakefulness Arousal Arousal OX1R->Arousal OX2R->Wakefulness OX2R->Arousal Seltorexant Seltorexant Seltorexant->OX2R Selectively Blocks DORAs Suvorexant Lemborexant Daridorexant DORAs->OX1R Blocks DORAs->OX2R Blocks

Figure 1. Orexin Signaling Pathway and Antagonist Targets.

Pharmacological Profile: A Quantitative Comparison

The key differences in selectivity and pharmacokinetics are evident in preclinical and clinical data. Seltorexant's profile is characterized by high selectivity for OX2R and a short half-life, whereas DORAs show affinity for both receptors and generally possess longer half-lives.

Table 1: Receptor Binding Affinity
CompoundReceptor Target(s)Binding Affinity (Kᵢ or IC₅₀, nM)Selectivity Profile
Seltorexant OX2RpKᵢ = 8.0 (~10 nM)[1][8]>100-fold selective for OX2R over OX1R[1][4]
Suvorexant OX1R & OX2ROX1R: Kᵢ = 0.55 nM[6]OX2R: Kᵢ = 0.35 nM[6]Dual, non-selective[6]
Lemborexant OX1R & OX2ROX1R: IC₅₀ = 6.1 nM[9]OX2R: IC₅₀ = 2.6 nM[9]Dual, with slight preference for OX2R[10]
Daridorexant OX1R & OX2ROX1R: Kᵢ = 0.47 nM[11][12]OX2R: Kᵢ = 0.93 nM[11][12]Dual, equipotent[11]
Table 2: Comparative Pharmacokinetics
ParameterSeltorexantSuvorexantLemborexantDaridorexant
Time to Peak (Tₘₐₓ) 0.3 - 1.5 hours[4]~2 hours~1-3 hours~1-2 hours[11]
Elimination Half-Life (t₁/₂) 2 - 3 hours[4][13]~12 hours[13]~17 - 19 hours[13]~8 hours[6]
Primary Metabolism CYP3A4[4]CYP3ACYP3A4/5[9]CYP3A4

Clinical Efficacy and Investigational Use

The distinct pharmacological profiles of seltorexant and DORAs have led them down different clinical development paths. DORAs are established treatments for insomnia, whereas seltorexant is being primarily investigated as an adjunctive therapy for MDD with insomnia symptoms.

Table 3: Clinical Efficacy Data Summary
CompoundIndicationKey Clinical TrialPrimary Endpoint(s)Selected Results
Seltorexant (20 mg) MDD with Insomnia (Adjunctive)Phase 3 (NCT04533529)Change from baseline in Montgomery-Åsberg Depression Rating Scale (MADRS) total score at Day 43.[14]Statistically significant improvement vs. placebo. Least Squares (LS) mean difference: -2.6.[15]
Lemborexant (5 & 10 mg) Insomnia DisorderSUNRISE 2 (NCT02952820)[16]Change from baseline in subjective Sleep Onset Latency (sSOL).[17]Significantly greater decreases in sSOL and subjective Wake After Sleep Onset (sWASO) vs. placebo at 6 months.[18]
Daridorexant (25 & 50 mg) Insomnia DisorderPhase 3 (NCT03545191)Change from baseline in Latency to Persistent Sleep (LPS) and Wake After Sleep Onset (WASO).Significant improvements in LPS and WASO vs. placebo.
Suvorexant (15 & 20 mg) Insomnia DisorderPhase 3 (P005/006)Change from baseline in subjective Total Sleep Time (sTST).Significant improvements in sTST and sleep onset vs. placebo.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of the pivotal Phase 3 trial designs for seltorexant and lemborexant.

Seltorexant: Adjunctive MDD Therapy (NCT04533529)
  • Objective : To assess the efficacy and safety of seltorexant 20 mg versus placebo as an adjunctive therapy to a baseline antidepressant (SSRI/SNRI) in adults with MDD and insomnia symptoms who have had an inadequate response to their current antidepressant.[14]

  • Study Design : A Phase 3, randomized, double-blind, multicenter, placebo-controlled study. It included a screening phase (up to 30 days), a 43-day double-blind treatment phase, and a 1-year open-label extension phase.[14]

  • Participant Population : Adults (18-64 years) and elderly (≥65 years) with a DSM-5 diagnosis of MDD, without psychotic features. Participants must have had an inadequate response to 1-2 antidepressants in the current episode.[14]

  • Intervention : Participants were randomized 1:1 to receive either seltorexant 20 mg or a matching placebo, taken orally once daily in the evening, in addition to their ongoing stable dose of an SSRI or SNRI.[15]

  • Primary Outcome Measure : The change from baseline to Day 43 in the MADRS total score. The MADRS is a 10-item, clinician-rated scale assessing the severity of depressive symptoms, with a total score ranging from 0 to 60.[14]

  • Key Secondary Outcome Measures : Included the change from baseline in the MADRS score excluding the sleep item (MADRS-WOSI) and the Patient-Reported Outcomes Measurement Information System-Sleep Disturbance (PROMIS-SD) score.[15]

G cluster_protocol Seltorexant Phase 3 Trial Workflow (NCT04533529) cluster_treatment Double-Blind Treatment Phase (43 Days) Screening Screening Phase (≤30 days) - Diagnosis of MDD with Insomnia - Inadequate response to SSRI/SNRI Randomization Randomization (1:1) Screening->Randomization ArmA Seltorexant 20mg + SSRI/SNRI Randomization->ArmA ArmB Placebo + SSRI/SNRI Randomization->ArmB Endpoint Primary Endpoint Assessment (Day 43) - Change in MADRS Total Score ArmA->Endpoint ArmB->Endpoint OLE Open-Label Extension (1 Year) - All participants receive Seltorexant Endpoint->OLE

Figure 2. Workflow for Seltorexant Phase 3 MDD Trial.
Lemborexant: Insomnia Disorder (SUNRISE 2 - NCT02952820)

  • Objective : To evaluate the long-term efficacy and safety of lemborexant (5 mg and 10 mg) compared with placebo in adults with insomnia disorder.[16]

  • Study Design : A 12-month, global, multicenter, randomized, double-blind, parallel-group, Phase 3 study. It consisted of a 6-month placebo-controlled period followed by a 6-month active-treatment-only period.[16][18]

  • Participant Population : Adults (≥18 years) meeting DSM-5 criteria for insomnia disorder, with subjective sleep onset latency (sSOL) ≥30 minutes and/or subjective wake after sleep onset (sWASO) ≥60 minutes occurring at least three times per week.[16]

  • Intervention : Approximately 949 participants were randomized to receive lemborexant 5 mg, lemborexant 10 mg, or placebo, taken orally once nightly within 30 minutes of bedtime.[18]

  • Primary Outcome Measures : Key objectives included determining superiority over placebo based on patient-reported (sleep diary) outcomes for sSOL, subjective sleep efficiency (sSE), and sWASO.[17]

  • Key Secondary Outcome Measures : Included objective polysomnography measures of latency to persistent sleep (LPS) and WASO, as well as safety and tolerability assessments throughout the 12-month period.

G cluster_protocol Lemborexant SUNRISE 2 Trial Workflow (NCT02952820) cluster_treatment Placebo-Controlled Treatment (6 Months) Screening Screening & Placebo Run-in - Diagnosis of Insomnia Disorder (DSM-5) Randomization Randomization Screening->Randomization ArmA Lemborexant 5mg Randomization->ArmA ArmB Lemborexant 10mg Randomization->ArmB ArmC Placebo Randomization->ArmC Endpoint Endpoint Assessment (Month 6) - Change in sSOL, sWASO, sSE ArmA->Endpoint ArmB->Endpoint ArmC->Endpoint ActivePhase Active Treatment Phase (6 Months) - Placebo group may switch to active Endpoint->ActivePhase

Figure 3. Workflow for Lemborexant Phase 3 Insomnia Trial.

Summary and Conclusion

Seltorexant and the class of DORA medications represent distinct therapeutic strategies targeting the orexin system.

  • Seltorexant , as a selective OX2R antagonist with a short half-life, is being developed to address the specific pathophysiology of hyperarousal in MDD, aiming to improve both depressive symptoms and associated sleep disturbances.[5][19] Its efficacy in reducing MADRS scores in patients with MDD and insomnia highlights its potential as a novel adjunctive antidepressant with a targeted mechanism.[20][21]

  • DORAs (Suvorexant, Lemborexant, Daridorexant) are effective, approved therapies for insomnia due to their non-selective blockade of both orexin receptors and generally longer half-lives, which promote both sleep onset and maintenance.[6] Their primary clinical utility is in the direct treatment of insomnia rather than as a primary antidepressant.

For researchers, the key takeaway is the difference in therapeutic hypothesis: seltorexant tests the targeted inhibition of OX2R for a psychiatric disorder with comorbid sleep symptoms, while DORAs validate the broad suppression of the orexin system for a primary sleep disorder. The ongoing and completed clinical trials for these compounds will continue to elucidate the distinct roles of OX1R and OX2R in regulating complex neurological functions and will guide the future development of next-generation neuromodulators.

References

Validating JNJ-42165279 Target Engagement: A Comparative Guide to PET Imaging and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Positron Emission Tomography (PET) imaging and alternative biochemical methods for validating the target engagement of JNJ-42165279, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2][3] this compound is under investigation for the treatment of anxiety and major depressive disorders.[1] Understanding and quantifying its interaction with FAAH in the central nervous system is crucial for its clinical development.

Introduction to this compound and its Target, FAAH

This compound is a covalently binding but slowly reversible inhibitor of FAAH, with an IC50 of 70 nM.[1][2] FAAH is an integral membrane enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides like N-palmitoyl ethanolamine (PEA) and N-oleoyl ethanolamide (OEA).[4][5] By inhibiting FAAH, this compound elevates the levels of these endogenous signaling lipids, which are implicated in regulating pain, inflammation, anxiety, and mood.[4][5] Validating that this compound effectively engages and inhibits FAAH in the human brain is a critical step in its development as a therapeutic agent.

PET Imaging for FAAH Target Engagement

Positron Emission Tomography (PET) is a noninvasive molecular imaging technique that allows for the quantitative assessment of target engagement in the living human brain.[6] For FAAH, several PET radiotracers have been developed, with [11C]MK-3168 being a key tracer used to validate the target occupancy of this compound.[7][8][9]

A clinical study in healthy volunteers utilized [11C]MK-3168 PET to determine the brain FAAH occupancy after single and multiple doses of this compound.[8][9] The results demonstrated a clear dose-dependent occupancy of FAAH by this compound.

This compound DoseBrain FAAH Occupancy (at estimated Cmax)Brain FAAH Occupancy (at trough, after first dose)
2.5 mgAppreciable, but less than higher doses>50%
5 mgAppreciable, but less than higher dosesNot reported
10 mg96-98% (Saturation)>80%
25 mg96-98% (Saturation)Not reported
50 mg96-98% (Saturation)Not reported

Data sourced from a Phase I study in healthy volunteers.[8]

While [11C]MK-3168 was used for the this compound study, other tracers have been developed and characterized for imaging FAAH, offering potential alternatives for future studies.

PET TracerBinding CharacteristicStatus
[11C]CURBIrreversibleUsed in human studies.[6][10][11]
[18F]DOPPIrreversibleEvaluated in nonhuman primates.[6][12]
[18F]PF-9811IrreversibleShows promise in preclinical studies.[13]
[11C]MPPOReversiblePreliminary evaluation completed.[7]

Alternative Methods for Validating Target Engagement

Alongside PET imaging, peripheral and cerebrospinal fluid (CSF) biomarkers can provide indirect evidence of FAAH inhibition. These methods are often more accessible and less invasive than PET.

Measuring the activity of the FAAH enzyme in peripheral blood mononuclear cells (leukocytes) can serve as a surrogate marker for target engagement. In the clinical study with this compound, FAAH activity in leukocytes was rapidly and potently inhibited.[8]

Inhibition of FAAH is expected to lead to an increase in its endogenous substrates. Measuring the concentrations of AEA, OEA, and PEA in plasma and CSF can therefore indicate the degree of enzyme inhibition.

MethodAnalyteDose of this compoundFold Increase from Baseline
Plasma FAA LevelsAEA10-100 mg (single dose)5.5 - 10-fold
OEA and PEA10-100 mg (single dose)4.3 - 5.6-fold
CSF FAA LevelsAEA10 mg (daily for 7 days)~45-fold
25 mg (daily for 7 days)~41-fold
75 mg (daily for 7 days)~77-fold
OEA10 mg (daily for 7 days)~6.6-fold
25 mg (daily for 7 days)~5.8-fold
75 mg (daily for 7 days)~7.4-fold

Data sourced from a Phase I study in healthy volunteers.[8]

Experimental Protocols

  • Subject Preparation: Healthy volunteers are recruited and provide informed consent.[8]

  • Baseline Scan: A baseline PET scan is performed following the intravenous injection of [11C]MK-3168 to determine initial FAAH availability in the brain.[8][14]

  • Drug Administration: Subjects are administered a single or multiple doses of this compound.[8][9]

  • Post-dose Scan: A second PET scan is conducted after this compound administration to measure the blocked FAAH binding of [11C]MK-3168.[8][9]

  • Data Analysis: The PET data is analyzed to calculate the percentage of FAAH occupancy by this compound in various brain regions.[8]

  • Sample Collection: Whole blood samples are collected from subjects at baseline and at various time points after this compound administration.[8][14]

  • Leukocyte Isolation: Leukocytes are isolated from the blood samples.

  • FAAH Activity Measurement: The enzymatic activity of FAAH in the isolated leukocytes is measured using a specific and validated assay.[8][14]

  • Sample Collection: Plasma and CSF samples are collected at baseline and at specified time points following the administration of this compound.[8][14]

  • Sample Preparation: The samples are processed to extract the fatty acid amides.

  • LC-MS/MS Analysis: The concentrations of AEA, OEA, and PEA are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][14]

Visualizations

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Ca2+ Ca2+ NAPE-PLD NAPE-PLD Ca2+->NAPE-PLD Activates AEA Anandamide (AEA) NAPE-PLD->AEA Synthesizes NAPE NAPE FAAH FAAH Arachidonic Acid Arachidonic Acid FAAH->Arachidonic Acid Hydrolyzes to Ethanolamine Ethanolamine FAAH->Ethanolamine AEA->FAAH Transport CB1 Receptor CB1 AEA->CB1 Receptor Binds (Retrograde) This compound This compound This compound->FAAH Inhibits

Caption: FAAH Signaling Pathway and Inhibition by this compound.

PET_Workflow cluster_study PET Target Engagement Study Workflow Recruitment Subject Recruitment & Informed Consent Baseline_PET Baseline [11C]MK-3168 PET Scan Recruitment->Baseline_PET Drug_Admin Administer this compound Baseline_PET->Drug_Admin Post_Dose_PET Post-Dose [11C]MK-3168 PET Scan Drug_Admin->Post_Dose_PET Data_Analysis Image Acquisition & Data Analysis Post_Dose_PET->Data_Analysis Occupancy_Calc Calculate % FAAH Occupancy Data_Analysis->Occupancy_Calc

Caption: Experimental Workflow for a PET Target Occupancy Study.

References

A Comparative Guide to the Preclinical Profile of JNJ-42165279, a Fatty Acid Amide Hydrolase (FAAH) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical data available for JNJ-42165279, a potent and selective inhibitor of fatty acid amide hydrolase (FAAH). The information is intended to support researchers and drug development professionals in understanding its mechanism of action, pharmacokinetic and pharmacodynamic properties, and efficacy in animal models. Due to a lack of publicly available head-to-head studies of this compound in different animal strains, this guide synthesizes data from various sources to provide a comprehensive picture and draws comparisons with other well-characterized FAAH inhibitors where possible.

Mechanism of Action and Signaling Pathway

This compound is an orally bioavailable aryl piperazinyl urea that acts as a covalent inhibitor of the FAAH enzyme.[1][2] By binding to the catalytic serine residue in the active site of FAAH, it blocks the degradation of endogenous fatty acid amides. This leads to an elevation in the levels of several neuroactive lipids, most notably the endocannabinoid anandamide (AEA), as well as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[1][2] The therapeutic effects of this compound are believed to be primarily mediated by the potentiation of AEA signaling at cannabinoid receptors (CB1 and CB2).

Caption: Signaling pathway of FAAH inhibition by this compound.

Pharmacokinetics and Metabolism: A Multi-Species Overview

Pharmacokinetic studies have been conducted on this compound in several species, including mice, rats, dogs, monkeys, and humans.[1] The compound is rapidly absorbed after oral administration.[3] In rats, a 20 mg/kg oral dose resulted in a maximum plasma concentration (Cmax) of 4.2 µM at 1 hour, with brain concentrations being slightly higher at 6.3 µM at the same time point.[1]

Metabolic profiling has revealed species-specific differences in the biotransformation of this compound.[1] While multiple metabolites have been identified across species, some are unique to certain animals. For instance, a glutathione adduct involving oxidative dechlorination was detected only in rats.[1]

Table 1: Comparative Pharmacokinetics of this compound in Rats

ParameterValueSpecies/StrainDosageReference
Cmax (Plasma) 4.2 µMRat20 mg/kg p.o.[1]
Tmax (Plasma) 1 hourRat20 mg/kg p.o.[1]
Cmax (Brain) 6.3 µMRat20 mg/kg p.o.[1]
Tmax (Brain) 1 hourRat20 mg/kg p.o.[1]

Cross-Validation of Effects in Animal Models of Pain and Anxiety

Neuropathic Pain: Spinal Nerve Ligation (SNL) Model in Rats

JNJ-421652t79 has shown significant analgesic effects in the spinal nerve ligation (SNL) model in rats, a widely used model of neuropathic pain.[1] Oral administration of this compound dose-dependently reversed tactile allodynia, a key symptom of neuropathic pain.[1]

Table 2: Efficacy of this compound in the Rat Spinal Nerve Ligation (SNL) Model

Animal StrainModelKey FindingDosageReference
Rat (strain not specified)Spinal Nerve Ligation (SNL)Dose-dependent reversal of tactile allodyniaED₉₀ of 22 mg/kg[1]
Potential for Anxiolytic Effects: Inferences from Other FAAH Inhibitors

While specific data on this compound in animal models of anxiety is limited in the public domain, the therapeutic target (FAAH) is well-validated for anxiety-like behaviors. Other FAAH inhibitors, such as PF-04457845 and URB597, have demonstrated anxiolytic effects in various rodent models, including the elevated plus maze. These findings suggest that this compound would likely exhibit similar anxiolytic properties.

Table 3: Comparison with Other FAAH Inhibitors in Animal Models

CompoundAnimal StrainModelKey FindingReference
PF-04457845 RatComplete Freund's Adjuvant (CFA) model of inflammatory painPotent antinociceptive effects[4][5]
MouseChronic Constriction Injury (CCI) model of neuropathic painAttenuated neuropathic pain[6]
URB597 Rat (Sprague-Dawley)Lactic acid-induced painDose-related antinociception[7]
Rat (Wistar and Spontaneously Hypertensive)Cardiovascular studiesStrain-dependent cardiovascular effects[8][9]

It is important to note that different rat strains, such as Sprague-Dawley and Wistar, can exhibit differences in baseline behavior and drug responses.[10][11][12][13] Similarly, mouse strains like C57BL/6 and BALB/c have distinct immunological and behavioral profiles.[14][15] Therefore, the effects of this compound could potentially vary across different strains, highlighting the need for direct comparative studies.

Experimental Protocols

Spinal Nerve Ligation (SNL) Model in Rats

This surgical model induces neuropathic pain by ligating the L5 and/or L6 spinal nerves.[16][17][18][19][20]

Experimental Workflow:

Spinal_Nerve_Ligation_Workflow A Anesthesia and Surgical Preparation B Exposure of L5/L6 Spinal Nerves A->B C Tight Ligation of Spinal Nerves B->C D Wound Closure and Post-operative Care C->D E Behavioral Testing for Tactile Allodynia (von Frey test) D->E F Drug Administration (this compound or Vehicle) E->F G Post-treatment Behavioral Assessment F->G

Caption: Workflow for the Spinal Nerve Ligation (SNL) model.

Detailed Steps:

  • Anesthesia: Rats are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Procedure: A dorsal incision is made to expose the paraspinal muscles. The L5 and L6 spinal nerves are isolated and tightly ligated with silk suture.

  • Post-operative Care: Animals are monitored for recovery and receive appropriate analgesia.

  • Behavioral Testing: Tactile allodynia is assessed using von Frey filaments to measure the paw withdrawal threshold in response to mechanical stimulation. A baseline measurement is taken before drug administration.

  • Drug Administration: this compound or vehicle is administered orally.

  • Post-treatment Assessment: Paw withdrawal thresholds are measured at various time points after drug administration to determine the analgesic effect.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[21][22][23][24][25] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

Experimental Setup:

Elevated_Plus_Maze Center Center Platform Open1 Open Arm 1 Open2 Open Arm 2 Closed1 Closed Arm 1 Closed2 Closed Arm 2

Caption: Diagram of the Elevated Plus Maze apparatus.

Detailed Steps:

  • Apparatus: The maze consists of two open arms and two enclosed arms, elevated from the floor.

  • Acclimation: Animals are habituated to the testing room before the experiment.

  • Procedure: Each animal is placed in the center of the maze and allowed to explore freely for a set period (typically 5 minutes).

  • Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using video tracking software.

  • Analysis: An increase in the time spent in and entries into the open arms is indicative of an anxiolytic effect.

Conclusion

This compound is a potent FAAH inhibitor with demonstrated efficacy in a rat model of neuropathic pain. While direct cross-validation of its effects in different animal strains is not extensively documented in publicly available literature, the well-established role of the FAAH enzyme in pain and anxiety suggests its potential therapeutic utility in these areas. Further research involving direct comparisons of this compound in various rodent strains would be highly valuable to fully characterize its preclinical profile and predict its clinical efficacy more accurately. The provided experimental protocols and comparative data with other FAAH inhibitors offer a framework for designing such future studies.

References

JNJ-42165279: A Novel Anxiolytic Compared to Standard Treatments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel anxiolytic agent JNJ-42165279 against standard anxiolytics, focusing on efficacy, mechanism of action, and supporting experimental data. This compound is a selective and slowly reversible inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids like anandamide.[1][2] This novel mechanism presents a potential alternative to traditional anxiolytic agents such as benzodiazepines and selective serotonin reuptake inhibitors (SSRIs).

Efficacy in Social Anxiety Disorder: A Comparative Analysis

A key clinical trial has evaluated the efficacy of this compound in patients with social anxiety disorder (SAD). The following tables summarize the quantitative data from this study and compare it with data from representative studies of standard anxiolytics in the same indication.

Table 1: Change in Liebowitz Social Anxiety Scale (LSAS) Total Score

MedicationDosageTrial DurationBaseline LSAS (Mean)Change from Baseline (Drug)Change from Baseline (Placebo)Net Change vs. Placebo
This compound 25 mg/day12 weeks102.6-29.4-22.4-7.0
Escitalopram 5-20 mg/day12 weeksApprox. 85-33.1 to -39.9-18.9 to -22.8-10.1 to -14.2
Paroxetine CR 12.5-37.5 mg/day12 weeksApprox. 85-35.2-21.9-13.3
Sertraline 50-200 mg/day12 weeksApprox. 90-31.0-21.7-9.3
Clonazepam Flexible10 weeksNot SpecifiedStatistically significant improvement over placebo--

Note: Baseline LSAS scores and placebo responses can vary between studies, influencing the net change. The data for clonazepam is less robust, with older studies and smaller sample sizes.

Table 2: Responder Rates (Clinical Global Impression of Improvement - CGI-I)

MedicationDosageTrial DurationResponder Rate (Drug)Responder Rate (Placebo)
This compound 25 mg/day12 weeks44.1% ("much or very much improved")23.6%
Escitalopram 10-20 mg/day12 weeks55-67%29-37%
Paroxetine CR 12.5-37.5 mg/day12 weeks57.0% ("very much or much improved")30.4%
Sertraline 50-200 mg/day12 weeks46.8% (CGI-I ≤ 2)25.5%
Clonazepam 1.0-2.0 mg/day (adjunctive to paroxetine)10 weeks79% (CGI-I of 1 or 2)43% (paroxetine + placebo)

In a 12-week, double-blind, placebo-controlled proof-of-concept study in 149 subjects with social anxiety disorder, this compound demonstrated a statistically significant anxiolytic effect.[3][4][5] While the primary endpoint, the mean change from baseline in the Liebowitz Social Anxiety Scale (LSAS) total score, was not statistically significant (-29.4 for this compound vs. -22.4 for placebo), secondary endpoints indicated efficacy.[3][4][5] Specifically, a significantly higher percentage of subjects treated with this compound showed a 30% or greater improvement in their LSAS total score (42.4%) compared to placebo (23.6%).[3][4][5] Furthermore, 44.1% of patients on this compound were rated as "much" or "very much" improved on the Clinical Global Impression-Improvement (CGI-I) scale, compared to 23.6% of the placebo group.[3][4][5] The authors of the study noted that the 25 mg once-daily dose might have been insufficient for complete FAAH inhibition, potentially leading to suboptimal efficacy.[3][4][5]

Standard anxiolytics, such as SSRIs and benzodiazepines, have also demonstrated efficacy in treating social anxiety disorder. Meta-analyses and large-scale clinical trials have shown that SSRIs like escitalopram, paroxetine, and sertraline produce significant reductions in LSAS scores compared to placebo.[3][6][7][8][9][10] Benzodiazepines, such as clonazepam, have also shown efficacy, though their long-term use is limited by concerns of tolerance and dependence.[11][12][13]

Experimental Protocols

This compound Phase 2a Study in Social Anxiety Disorder

  • Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[3][6]

  • Participants: 149 subjects with a diagnosis of social anxiety disorder.[3]

  • Intervention: 12 weeks of treatment with either this compound (25 mg daily) or placebo.[3]

  • Primary Outcome Measure: Change in the Liebowitz Social Anxiety Scale (LSAS) total score from baseline to the end of the study.[3]

  • Secondary Outcome Measures: Hamilton Anxiety Scale (HAM-A), Hamilton Depression Rating Scale (HDRS17), and the Clinical Global Impression-Improvement (CGI-I).[3]

Representative SSRI Efficacy Trial (e.g., Paroxetine CR in SAD)

  • Design: Double-blind, placebo-controlled, flexible-dose study.[10]

  • Participants: Outpatients with a primary diagnosis of social anxiety disorder according to DSM-IV criteria.[10]

  • Intervention: 12 weeks of treatment with paroxetine CR (flexible dose of 12.5-37.5 mg/day) or placebo.[10]

  • Primary Outcome Measures: Change from baseline in LSAS score and the proportion of responders based on the CGI-Global Improvement scale score.[10]

Signaling Pathways and Mechanism of Action

The anxiolytic effects of this compound, benzodiazepines, and SSRIs are mediated by distinct signaling pathways.

This compound: FAAH Inhibition

This compound acts by inhibiting the fatty acid amide hydrolase (FAAH) enzyme.[1] This inhibition leads to an increase in the levels of the endocannabinoid anandamide, which then acts on cannabinoid receptors (primarily CB1) to produce anxiolytic effects.

FAAH_Inhibition_Pathway JNJ This compound FAAH FAAH Enzyme JNJ->FAAH Inhibits Anandamide_inc Increased Anandamide JNJ->Anandamide_inc Leads to Anandamide_deg Anandamide Degradation FAAH->Anandamide_deg Catalyzes CB1 CB1 Receptor Activation Anandamide_inc->CB1 Activates Anxiolysis Anxiolytic Effect CB1->Anxiolysis Results in Standard_Anxiolytic_Pathways cluster_benzo Benzodiazepine Pathway cluster_ssri SSRI Pathway Benzo Benzodiazepines GABA_A GABA-A Receptor Benzo->GABA_A Positive Allosteric Modulator Cl_influx Increased Chloride Influx GABA_A->Cl_influx Increases GABA GABA GABA->GABA_A Binds to Neuronal_inhibition Neuronal Hyperpolarization (Inhibition) Cl_influx->Neuronal_inhibition Anxiolysis_benzo Anxiolytic Effect Neuronal_inhibition->Anxiolysis_benzo SSRI SSRIs SERT Serotonin Transporter (SERT) SSRI->SERT Inhibits Synaptic_serotonin Increased Synaptic Serotonin SSRI->Synaptic_serotonin Leads to Serotonin_reuptake Serotonin Reuptake SERT->Serotonin_reuptake Mediates Serotonin_receptors Postsynaptic Serotonin Receptor Activation Synaptic_serotonin->Serotonin_receptors Anxiolysis_ssri Anxiolytic Effect Serotonin_receptors->Anxiolysis_ssri Experimental_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target Target Identification (e.g., FAAH) Lead_opt Lead Optimization (e.g., this compound) Target->Lead_opt In_vitro In Vitro Studies (Enzyme Assays, Receptor Binding) Lead_opt->In_vitro In_vivo In Vivo Animal Models (Anxiety Models) In_vitro->In_vivo Tox Toxicology Studies In_vivo->Tox Phase1 Phase I (Safety, PK/PD in Healthy Volunteers) Tox->Phase1 Phase2 Phase II (Proof-of-Concept, Dose-Ranging in Patients) Phase1->Phase2 Phase3 Phase III (Pivotal Efficacy and Safety Trials) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Post_market Post-Marketing Surveillance NDA->Post_market

References

JNJ-42165279: A Comparative Analysis of its Impact on Endocannabinoid Tone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of JNJ-42165279, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), and its impact on the endocannabinoid system. This compound has been investigated for its therapeutic potential in a range of neurological and psychiatric disorders, including anxiety, depression, and neuropathic pain.[1][2][3] This document will objectively compare its performance with other modulators of endocannabinoid tone, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental procedures.

Mechanism of Action: Enhancing Endocannabinoid Signaling

This compound is a slowly reversible, covalent inhibitor of the FAAH enzyme.[1][3][4] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides, such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[1][2] By inhibiting FAAH, this compound increases the levels of these endogenous signaling lipids, thereby enhancing their effects on their respective receptors, including the cannabinoid receptor 1 (CB1).[1][5] This targeted enhancement of endocannabinoid tone is a promising therapeutic strategy that avoids the widespread and often undesirable effects of direct CB1 receptor agonists.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and comparator compounds, providing a basis for evaluating their relative potency, efficacy, and in vivo effects.

Table 1: In Vitro FAAH Inhibition

CompoundTargetIC50 (nM)SpeciesNotes
This compound FAAH70 ± 8HumanCovalently inactivates the enzyme.[1][6][7]
FAAH313 ± 28Rat[1][6][7]
PF-04457845 FAAH7.2HumanIrreversible inhibitor.
URB597 FAAH4.6HumanIrreversible inhibitor.

Table 2: In Vivo Effects on Endocannabinoid and Related Fatty Acid Amide Levels

CompoundDoseRouteSpeciesTissueAnalyteFold Increase vs. Vehicle/Baseline
This compound 10 mgOralHumanPlasmaAEA~5.5-10 fold (peak)
OEA~4.3-5.6 fold (peak)
PEA~4.3-5.6 fold (peak)
10 mgOralHumanCSFAEA~45 fold (after 7 days)[8]
OEA~6.6 fold (after 7 days)[8]
This compound 20 mg/kgOralRatBrainAEA>4 fold (peak at 2h)[6]
OEA~12 fold (peak at 4h)[6]
PEA~10 fold (peak at 4h)[6]

Table 3: Brain FAAH Occupancy (Determined by PET Imaging)

CompoundDoseRouteSpeciesTracerOccupancy
This compound 2.5 mgOralHuman[11C]MK-3168>50% (at trough after single dose)[8]
This compound 10 mgOralHuman[11C]MK-3168>80% (at trough after single dose)[8]
This compound 10, 25, 50 mgOralHuman[11C]MK-316896-98% (at estimated Cmax)[8]

Signaling Pathway and Experimental Workflows

To visually represent the underlying biological processes and experimental designs, the following diagrams are provided in DOT language.

FAAH_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_glia Postsynaptic Neuron / Glia Ca2+ Ca²⁺ NAPE-PLD NAPE-PLD Ca2+->NAPE-PLD activates NAPE NAPE NAPE-PLD->NAPE hydrolyzes AEA_release NAPE->AEA_release produces Anandamide (AEA) CB1R CB1 Receptor AEA_release->CB1R binds to AEA_uptake AEA Uptake AEA_release->AEA_uptake is taken up Depolarization Depolarization Depolarization->Ca2+ influx G_protein Gαi/o CB1R->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel inhibits K_channel K⁺ Channel G_protein->K_channel activates cAMP cAMP AC->cAMP produces Neurotransmitter_release Neurotransmitter Release Ca_channel->Neurotransmitter_release K_channel->Neurotransmitter_release FAAH FAAH AEA_uptake->FAAH delivers AEA to Arachidonic_Acid Arachidonic_Acid FAAH->Arachidonic_Acid hydrolyzes AEA into Ethanolamine Ethanolamine FAAH->Ethanolamine This compound This compound This compound->FAAH inhibits

Caption: Mechanism of FAAH inhibition by this compound to enhance endocannabinoid signaling.

FAAH_Assay_Workflow Start Start Prepare_reagents Prepare FAAH enzyme, buffer, and fluorogenic substrate Start->Prepare_reagents Add_inhibitor Add varying concentrations of This compound or vehicle control Prepare_reagents->Add_inhibitor Incubate_inhibitor Pre-incubate enzyme with inhibitor Add_inhibitor->Incubate_inhibitor Initiate_reaction Add fluorogenic substrate Incubate_inhibitor->Initiate_reaction Incubate_reaction Incubate at 37°C Initiate_reaction->Incubate_reaction Measure_fluorescence Measure fluorescence intensity over time Incubate_reaction->Measure_fluorescence Calculate_IC50 Calculate % inhibition and determine IC50 value Measure_fluorescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow for in vitro FAAH inhibition assay.

PET_Imaging_Workflow Start Start Baseline_Scan Administer [11C]MK-3168 PET tracer and acquire baseline brain scan Start->Baseline_Scan Administer_Drug Administer this compound or placebo Baseline_Scan->Administer_Drug Post_Dose_Scan Administer [11C]MK-3168 PET tracer and acquire post-dose brain scan Administer_Drug->Post_Dose_Scan Image_Analysis Reconstruct PET images and perform kinetic modeling Post_Dose_Scan->Image_Analysis Calculate_Occupancy Calculate FAAH occupancy by comparing pre- and post-dose scans Image_Analysis->Calculate_Occupancy End End Calculate_Occupancy->End

Caption: Workflow for determining brain FAAH occupancy using PET imaging.

Experimental Protocols

In Vitro FAAH Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FAAH.

Materials:

  • Recombinant human or rat FAAH enzyme

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

  • This compound and other test compounds

  • 96-well microplates (black, flat-bottom)

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound and control compounds in assay buffer.

  • Add the diluted compounds or vehicle (e.g., DMSO) to the wells of the 96-well plate.

  • Add the FAAH enzyme solution to each well and pre-incubate for a defined period (e.g., 60 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic FAAH substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence intensity at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm. Readings are typically taken kinetically over 30-60 minutes at 37°C.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percent inhibition relative to the vehicle control and plot the results against the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to calculate the IC50 value.

Quantification of Endocannabinoids in Plasma and CSF by LC-MS/MS

Objective: To measure the concentrations of AEA, OEA, and PEA in biological fluids following administration of this compound.

Materials:

  • Plasma or CSF samples

  • Internal standards (deuterated analogs of AEA, OEA, and PEA)

  • Acetonitrile (ACN)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):

    • Thaw frozen plasma or CSF samples on ice.

    • To a 100 µL aliquot of the sample, add internal standards.

    • Add 4 volumes of ice-cold acetonitrile to precipitate proteins.

    • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant. For further purification, a liquid-liquid extraction with a solvent like ethyl acetate/hexane can be performed.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol/water).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect and quantify the specific parent-to-daughter ion transitions for each analyte and internal standard.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of the analytes and their corresponding internal standards.

    • Quantify the concentration of each endocannabinoid in the samples by comparing their peak area ratios to the internal standard against the calibration curve.

Brain FAAH Occupancy Measurement by PET Imaging

Objective: To determine the in vivo occupancy of FAAH in the brain by this compound.

Materials:

  • Human subjects or non-human primates

  • This compound or placebo

  • PET radiotracer specific for FAAH (e.g., [11C]MK-3168)[8][9]

  • PET scanner

  • Arterial blood sampling line (for kinetic modeling)

Procedure:

  • Baseline Scan:

    • Position the subject in the PET scanner.

    • Administer a bolus injection of the FAAH PET radiotracer.

    • Acquire dynamic PET images of the brain for a specified duration (e.g., 90-120 minutes).

    • Collect arterial blood samples throughout the scan to measure the radiotracer concentration in plasma and its metabolites.

  • Drug Administration:

    • Administer a single oral dose of this compound or placebo.

  • Post-dose Scan:

    • At a specified time after drug administration (e.g., at the time of expected peak plasma concentration), repeat the PET scan procedure as described for the baseline scan.

  • Image Analysis and Kinetic Modeling:

    • Reconstruct the dynamic PET images.

    • Define regions of interest (ROIs) in the brain.

    • Use the arterial input function and the time-activity curves from the brain ROIs to perform kinetic modeling (e.g., using a two-tissue compartment model) to estimate the total distribution volume (VT) of the radiotracer in the brain for both the baseline and post-dose scans.

  • Occupancy Calculation:

    • Calculate the FAAH occupancy using the following formula: Occupancy (%) = [(VT_baseline - VT_post-dose) / VT_baseline] x 100

Conclusion

This compound is a potent and selective FAAH inhibitor that effectively increases the levels of anandamide and other fatty acid amides in both the periphery and the central nervous system. This modulation of endocannabinoid tone has shown therapeutic potential in preclinical and clinical studies. The data and protocols presented in this guide offer a framework for the comparative analysis of this compound and other modulators of the endocannabinoid system, aiding researchers and drug developers in their evaluation of this important therapeutic target.

References

A Comparative Analysis of JNJ-42165279 in Preclinical and Clinical Settings

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical and clinical findings for JNJ-42165279, a potent and selective inhibitor of fatty acid amide hydrolase (FAAH). Developed by Janssen Pharmaceutica, this compound has been investigated for its therapeutic potential in a range of neurological and psychiatric disorders. This document summarizes key experimental data, details the methodologies of pivotal studies, and visually represents the underlying biological pathways and experimental workflows.

Mechanism of Action and Pharmacological Profile

This compound is a covalent, but slowly reversible, inhibitor of FAAH.[1][2] This enzyme is the primary catabolic enzyme for the endocannabinoid anandamide (AEA) and other related fatty acid amides like oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[3][4] By inhibiting FAAH, this compound increases the levels of these endogenous lipids, thereby enhancing their signaling through cannabinoid receptors (CB1 and CB2) and other targets.[3][4] This mechanism is believed to underlie the anxiolytic, analgesic, and other neurological effects observed in preclinical and clinical studies.

Preclinical Findings

Pharmacokinetics in Rodent Models

Preclinical studies in rats have demonstrated that this compound is orally bioavailable and can effectively penetrate the blood-brain barrier. Following oral administration, the compound reaches maximum concentrations in both plasma and brain within hours and leads to a significant and sustained elevation of AEA, OEA, and PEA levels in the brain.[3][5]

ParameterValueSpeciesReference
Oral Bioavailability GoodRat[3]
Brain Penetration YesRat[3][5]
Time to Max Plasma Conc. (Tmax) ~1 hourRat[3][5]
Time to Max Brain Conc. (Tmax) ~1 hourRat[3][5]
Efficacy in a Neuropathic Pain Model

This compound has shown efficacy in the spinal nerve ligation (SNL) model in rats, a widely used model of neuropathic pain. Oral administration of the compound dose-dependently reversed the mechanical allodynia induced by the nerve injury.[3]

ModelEffectSpeciesReference
Spinal Nerve Ligation (SNL) Reversal of mechanical allodyniaRat[3]

Clinical Findings

Phase I Studies in Healthy Volunteers

Phase I studies in healthy volunteers established the safety and tolerability of this compound. These studies also provided valuable pharmacokinetic and pharmacodynamic data, including the measurement of FAAH occupancy in the brain using positron emission tomography (PET). The results demonstrated that this compound achieves high levels of FAAH inhibition in the central nervous system at well-tolerated doses.[6][7] Furthermore, administration of this compound led to a dose-dependent increase in the plasma and cerebrospinal fluid (CSF) concentrations of AEA and other fatty acid amides.[6][7]

Study PhasePopulationKey FindingsReference
Phase I Healthy VolunteersWell-tolerated, high brain FAAH occupancy, increased plasma and CSF anandamide levels.[6][7]
Phase II Clinical Trials

This compound has been evaluated in Phase II clinical trials for several indications, including social anxiety disorder (SAD) and autism spectrum disorder (ASD).

Social Anxiety Disorder (SAD): A randomized, placebo-controlled trial in patients with SAD showed that while this compound did not meet the primary endpoint for a statistically significant reduction in the Liebowitz Social Anxiety Scale (LSAS) total score compared to placebo, it did show a statistically significant improvement in the percentage of subjects with a ≥30% improvement from baseline in the LSAS total score and in the Clinical Global Impression-Improvement (CGI-I) score.[4][8]

IndicationPrimary EndpointResultSecondary Endpoint(s)Result(s)Reference
Social Anxiety Disorder Change in LSAS total scoreNot statistically significant% of responders (≥30% LSAS improvement), CGI-I scoreStatistically significant improvement[4][8]

Autism Spectrum Disorder (ASD): In a Phase II study involving adolescents and adults with ASD, this compound did not demonstrate a statistically significant improvement in the primary endpoints assessing core symptoms of ASD. However, some secondary measures related to social responsiveness and repetitive behaviors showed a trend towards improvement.[9][10]

IndicationPrimary Endpoint(s)Result(s)Secondary Endpoint(s)Result(s)Reference
Autism Spectrum Disorder Change in Autism Behavior Inventory (ABI) Core Domain, Social Communication, and Repetitive/Restrictive Behavior scoresNot statistically significantSocial Responsiveness Scale, Repetitive Behavior Scale-RevisedTrend towards improvement[9][10]

Comparison with Other FAAH Inhibitors

A key comparator for this compound is PF-04457845, an irreversible inhibitor of FAAH. While both compounds effectively inhibit FAAH and elevate endocannabinoid levels, their clinical development trajectories have differed. Notably, a clinical trial of PF-04457845 in osteoarthritis pain failed to show efficacy compared to placebo, highlighting the challenges in translating preclinical analgesic effects of FAAH inhibitors to the clinic.[11][12] The tragic outcome of a clinical trial with another FAAH inhibitor, BIA 10-2474, which resulted in severe adverse events and one death, underscored the critical importance of selectivity and thorough preclinical safety evaluation for this class of drugs.[2] this compound has maintained a favorable safety profile throughout its clinical development.[2]

CompoundMechanismKey Preclinical EfficacyKey Clinical EfficacySafety ProfileReference
This compound Covalent, slowly reversible FAAH inhibitorAnalgesia in neuropathic pain modelModest anxiolytic effects in SAD; not effective for core ASD symptomsGenerally well-tolerated[2][3][4][9]
PF-04457845 Irreversible FAAH inhibitorAnalgesia in inflammatory and noninflammatory pain modelsNot effective for osteoarthritis painGenerally well-tolerated[11][12]
BIA 10-2474 FAAH inhibitor--Severe adverse events, including death[2]

Experimental Protocols

Spinal Nerve Ligation (SNL) Model in Rats

The SNL model is a widely used preclinical model of neuropathic pain.[13][14][15]

  • Animal Model: Adult male Sprague-Dawley rats are typically used.[14]

  • Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves on one side are tightly ligated with silk suture.[14][15]

  • Behavioral Assessment: Mechanical allodynia, a key symptom of neuropathic pain, is assessed using von Frey filaments. The paw withdrawal threshold in response to the application of calibrated filaments to the plantar surface of the hind paw is measured.[16]

  • Drug Administration: this compound is administered orally at various doses.

  • Outcome Measure: The primary outcome is the reversal of the reduced paw withdrawal threshold in the ligated paw compared to a vehicle-treated control group.

FAAH Inhibition Assay

The inhibitory activity of this compound on FAAH is determined using an in vitro enzymatic assay.[5]

  • Enzyme Source: Recombinant human or rat FAAH is used.

  • Substrate: A fluorescently labeled substrate of FAAH is used.

  • Incubation: The enzyme is incubated with varying concentrations of this compound.

  • Measurement: The enzymatic activity is measured by detecting the fluorescent product of the substrate hydrolysis.

  • Outcome Measure: The half-maximal inhibitory concentration (IC50) is calculated, which represents the concentration of this compound required to inhibit 50% of the FAAH activity.[5]

Clinical Trial Protocol for Social Anxiety Disorder (SAD)

The Phase II clinical trial of this compound in SAD was a randomized, double-blind, placebo-controlled study.[4][8]

  • Study Population: Patients diagnosed with SAD according to the Diagnostic and Statistical Manual of Mental Disorders (DSM-5).

  • Intervention: Patients are randomized to receive either a fixed daily dose of this compound or a matching placebo for a specified duration (e.g., 12 weeks).[4]

  • Primary Endpoint: The primary efficacy measure is the change from baseline in the total score of the Liebowitz Social Anxiety Scale (LSAS).[4]

  • Secondary Endpoints: Secondary measures may include the Clinical Global Impression-Improvement (CGI-I) scale, the Hamilton Anxiety Scale (HAM-A), and the percentage of responders (patients achieving a certain level of improvement on the LSAS).[4]

  • Safety and Tolerability: Adverse events, clinical laboratory tests, and vital signs are monitored throughout the study.

Visualizations

G cluster_preclinical Preclinical Workflow cluster_clinical Clinical Trial Workflow animal_model Animal Model (e.g., Rat) snl_surgery Spinal Nerve Ligation (SNL) Surgery animal_model->snl_surgery Induces Neuropathic Pain drug_admin_pre This compound Administration snl_surgery->drug_admin_pre behavioral_test Behavioral Testing (von Frey filaments) drug_admin_pre->behavioral_test data_analysis_pre Data Analysis (Paw Withdrawal Threshold) behavioral_test->data_analysis_pre patient_pop Patient Population (e.g., SAD, ASD) randomization Randomization patient_pop->randomization drug_admin_clin This compound or Placebo Administration randomization->drug_admin_clin efficacy_assess Efficacy Assessment (e.g., LSAS, ABI) drug_admin_clin->efficacy_assess safety_monitoring Safety Monitoring drug_admin_clin->safety_monitoring data_analysis_clin Data Analysis (Primary & Secondary Endpoints) efficacy_assess->data_analysis_clin safety_monitoring->data_analysis_clin

Caption: Preclinical to clinical experimental workflow for this compound.

G jnj This compound faah FAAH (Fatty Acid Amide Hydrolase) jnj->faah anandamide Anandamide (AEA) & other FAAs faah->anandamide Degrades degradation Degradation Products (Arachidonic Acid & Ethanolamine) faah->degradation cb1_receptor CB1 Receptor anandamide->cb1_receptor Activates cb2_receptor CB2 Receptor anandamide->cb2_receptor Activates downstream Downstream Signaling (e.g., ↓ Neurotransmitter Release) cb1_receptor->downstream cb2_receptor->downstream therapeutic_effects Therapeutic Effects (e.g., Anxiolysis, Analgesia) downstream->therapeutic_effects

Caption: Signaling pathway of this compound via FAAH inhibition.

References

A Comparative Guide: JNJ-421652-79 Versus Dual FAAH/MAGL Inhibitors in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of endocannabinoid system modulation, both selective and dual enzyme inhibitors have emerged as promising therapeutic strategies. This guide provides a detailed comparison of the selective Fatty Acid Amide Hydrolase (FAAH) inhibitor, JNJ-42165279, and dual FAAH/Monoacylglycerol Lipase (MAGL) inhibitors, with a focus on preclinical data to inform researchers and drug development professionals.

Introduction to Endocannabinoid System Modulation

The endocannabinoid system, comprising cannabinoid receptors (CB1 and CB2), endogenous ligands (anandamide [AEA] and 2-arachidonoylglycerol [2-AG]), and metabolic enzymes, plays a crucial role in regulating a multitude of physiological processes, including pain, inflammation, mood, and anxiety. The primary enzymes responsible for the degradation of AEA and 2-AG are FAAH and MAGL, respectively. Inhibition of these enzymes elevates the endogenous levels of their respective substrates, thereby enhancing endocannabinoid signaling.

This compound is a potent and selective inhibitor of FAAH, developed by Janssen Pharmaceutica, which has been investigated for the treatment of anxiety and mood disorders.[1][2] By selectively blocking FAAH, this compound increases the levels of AEA, a partial agonist of CB1 receptors. In contrast, dual FAAH/MAGL inhibitors, such as JZL195, simultaneously block the degradation of both AEA and 2-AG, a full agonist of both CB1 and CB2 receptors.[3] This dual inhibition leads to a broader amplification of endocannabinoid signaling.

This guide will compare the pharmacological profiles of this compound and dual FAAH/MAGL inhibitors, presenting key preclinical data on their potency, selectivity, and efficacy in various models.

Data Presentation

The following tables summarize the quantitative data for this compound and representative dual FAAH/MAGL inhibitors.

Table 1: In Vitro Potency and Selectivity

CompoundTargetIC50 (nM)SelectivityReference
This compound human FAAH70Highly selective against a panel of 50 receptors, enzymes, transporters, and ion-channels at 10 µM.[1][4]
rat FAAH313[4]
JZL195 FAAH2Potent inhibitor of both FAAH and MAGL.[3][5]
MAGL4[3][5]
PF-3845 (Selective FAAH Inhibitor) human FAAH18Negligible activity against FAAH-2 (IC50 >10 µM).[4]
JZL184 (Selective MAGL Inhibitor) MAGL8>300-fold selectivity for MAGL over FAAH.[6]

Table 2: In Vivo Efficacy in Preclinical Models

CompoundModelSpeciesRoute of AdministrationKey FindingsReference
This compound Spinal Nerve Ligation (Neuropathic Pain)RatOralED90 of 22 mg/kg in decreasing tactile allodynia.[4]
JZL195 Acetic Acid Writhing (Inflammatory Pain)MouseSystemicDose-dependent antinociception at 5, 10, and 20 mg/kg.[7]
Colorectal Distension (Visceral Pain)RatSystemicDose-dependent antinociceptive effects at 5, 10, and 20 mg/kg.[7]
Chronic Constriction Injury (Neuropathic Pain)MouseSubcutaneousDose-dependent reduction in mechanical and cold allodynia.[8]
PF-3845 Acetic Acid Writhing (Inflammatory Pain)MouseSystemicDose-dependent antinociception at 5, 10, and 20 mg/kg.[7]
Colorectal Distension (Visceral Pain)RatSystemicDose-dependent antinociceptive effects at 10, 20, and 40 mg/kg.[7]
JZL184 Acetic Acid Writhing (Inflammatory Pain)MouseSystemicDose-dependent antinociception at 5, 10, and 20 mg/kg.[7]
Colorectal Distension (Visceral Pain)RatSystemicDid not alter the visceromotor response at 10, 20, and 40 mg/kg.[7]

Experimental Protocols

FAAH Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit FAAH activity.

Principle: The assay utilizes a fluorogenic substrate, such as AMC-arachidonoyl amide, which is cleaved by FAAH to release a fluorescent product, 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is proportional to FAAH activity.[9][10]

Protocol Outline:

  • Enzyme Source: Recombinant human or rat FAAH, or tissue homogenates containing FAAH are used.[4][11]

  • Reaction Setup: In a 96-well plate, the enzyme preparation is pre-incubated with the test compound (e.g., this compound) or vehicle control for a specified time (e.g., 60 minutes).[4]

  • Reaction Initiation: The fluorogenic substrate is added to all wells to start the reaction.

  • Measurement: Fluorescence is measured kinetically using a plate reader with excitation and emission wavelengths of approximately 340-360 nm and 450-465 nm, respectively.[9]

  • Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. The percent inhibition is determined relative to the vehicle control, and IC50 values are calculated.

MAGL Inhibition Assay

This assay measures the inhibition of MAGL activity by a test compound.

Principle: Similar to the FAAH assay, a substrate is used that, when hydrolyzed by MAGL, produces a detectable product. For example, 4-nitrophenylacetate can be used, which releases the chromogenic product 4-nitrophenol, or a fluorescent substrate can be employed.[12]

Protocol Outline:

  • Enzyme Source: Recombinant human MAGL or brain membrane preparations are commonly used.[6]

  • Reaction Setup: The enzyme is pre-incubated with the test compound (e.g., a dual FAAH/MAGL inhibitor) or vehicle.

  • Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

  • Measurement: Depending on the substrate, absorbance or fluorescence is measured over time.

  • Data Analysis: The rate of product formation is calculated, and the inhibitory potency of the compound is determined.

In Vivo Model: Spinal Nerve Ligation (SNL) for Neuropathic Pain

This is a widely used model to induce neuropathic pain in rodents.

Protocol Outline:

  • Surgical Procedure: Under anesthesia, the L5 spinal nerve of a rat is tightly ligated.[4] This procedure induces nerve injury and subsequent pain-like behaviors.

  • Behavioral Testing: At a set time post-surgery (e.g., 2 weeks), animals are tested for tactile allodynia, a hallmark of neuropathic pain. This is often measured using von Frey filaments, where the paw withdrawal threshold to a mechanical stimulus is determined.

  • Drug Administration: The test compound (e.g., this compound) or vehicle is administered, typically orally or via injection.[4]

  • Post-treatment Assessment: Behavioral testing is repeated at various time points after drug administration to assess the compound's ability to reverse allodynia.

  • Data Analysis: The paw withdrawal thresholds are measured, and the percentage of maximum possible effect (%MPE) is often calculated to quantify the analgesic effect.[4]

Mandatory Visualization

Signaling Pathways

cluster_0 Endocannabinoid Metabolism cluster_1 Pharmacological Intervention AEA Anandamide (AEA) FAAH FAAH AEA->FAAH Degradation 2-AG 2-Arachidonoylglycerol (2-AG) MAGL MAGL 2-AG->MAGL Degradation Arachidonic Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic Acid Arachidonic Acid 2 Arachidonic Acid + Glycerol MAGL->Arachidonic Acid 2 This compound This compound This compound->FAAH Inhibits Dual Inhibitor Dual FAAH/MAGL Inhibitor Dual Inhibitor->FAAH Inhibits Dual Inhibitor->MAGL Inhibits

Caption: Endocannabinoid signaling and points of inhibition.

Experimental Workflows

cluster_0 In Vitro FAAH Inhibition Assay A Prepare FAAH Enzyme Solution B Add Test Compound (e.g., this compound) A->B C Pre-incubate B->C D Add Fluorogenic Substrate C->D E Measure Fluorescence (Kinetic Read) D->E F Calculate IC50 E->F

Caption: Workflow for an in vitro FAAH inhibition assay.

cluster_1 In Vivo Neuropathic Pain Model (SNL) G Spinal Nerve Ligation Surgery H Post-operative Recovery G->H I Baseline Behavioral Testing (von Frey) H->I J Administer Test Compound or Vehicle I->J K Post-treatment Behavioral Testing J->K L Data Analysis (%MPE) K->L

Caption: Workflow for an in vivo neuropathic pain study.

Logical Relationships

Selective FAAH Inhibition\n(this compound) Selective FAAH Inhibition (this compound) Increased AEA Levels Increased AEA Levels Selective FAAH Inhibition\n(this compound)->Increased AEA Levels Dual FAAH/MAGL Inhibition Dual FAAH/MAGL Inhibition Increased AEA & 2-AG Levels Increased AEA & 2-AG Levels Dual FAAH/MAGL Inhibition->Increased AEA & 2-AG Levels Partial CB1 Agonism Partial CB1 Agonism Increased AEA Levels->Partial CB1 Agonism Full CB1/CB2 Agonism Full CB1/CB2 Agonism Increased AEA & 2-AG Levels->Full CB1/CB2 Agonism Therapeutic Effects\n(e.g., Anxiolysis, Analgesia) Therapeutic Effects (e.g., Anxiolysis, Analgesia) Partial CB1 Agonism->Therapeutic Effects\n(e.g., Anxiolysis, Analgesia) Broader Therapeutic Potential\n& Potential for CB1-related side effects Broader Therapeutic Potential & Potential for CB1-related side effects Full CB1/CB2 Agonism->Broader Therapeutic Potential\n& Potential for CB1-related side effects

Caption: Pharmacological consequences of selective vs. dual inhibition.

References

Safety Operating Guide

Navigating the Safe Disposal of JNJ-42165279: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like JNJ-42165279 is paramount to maintaining a secure laboratory environment and adhering to regulatory compliance. This guide provides essential, step-by-step procedural information for the proper disposal of this compound, a potent and selective fatty acid amide hydrolase (FAAH) inhibitor.

While a specific, publicly available Safety Data Sheet (SDS) detailing the disposal procedures for this compound has not been identified through comprehensive searches, this document outlines the best practices for its disposal based on general principles of laboratory chemical safety and the handling of potent pharmaceutical compounds. The following procedures should be adapted to comply with the specific guidelines and regulations of your institution and local authorities.

Core Principles of this compound Disposal

Given that this compound is a potent, biologically active small molecule, it must be treated as hazardous chemical waste. The primary goal is to prevent its release into the environment and to avoid accidental exposure to personnel.

Step-by-Step Disposal Protocol

  • Decontamination of Labware and Surfaces:

    • All labware (e.g., glassware, spatulas, weighing boats) that has come into direct contact with this compound should be decontaminated.

    • A common and effective method for decontaminating surfaces and equipment contaminated with organic compounds is to rinse them with a suitable organic solvent, such as ethanol or isopropanol, to solubilize the compound.

    • The resulting solvent rinseate must be collected and disposed of as hazardous chemical waste.

    • Following the solvent rinse, wash the labware with an appropriate laboratory detergent and water.

  • Disposal of Solid this compound Waste:

    • Unused or expired solid this compound should be disposed of in its original container, if possible, or in a clearly labeled, sealed container.

    • The container should be labeled as "Hazardous Waste" and include the full chemical name: N-(4-chloro-3-pyridinyl)-4-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-1-piperazinecarboxamide, and the CAS number: 1346528-50-4.

    • This solid waste must be segregated for collection by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Disposal of this compound in Solution:

    • Solutions containing this compound (e.g., in DMSO, ethanol) must be collected as hazardous liquid waste.

    • Do not dispose of solutions containing this compound down the drain.

    • Collect all liquid waste in a dedicated, properly labeled, and sealed waste container. The label should clearly indicate the contents, including the name of the compound and the solvent(s) used.

    • Store the liquid waste container in a designated satellite accumulation area until it is collected for disposal by authorized personnel.

  • Disposal of Contaminated Personal Protective Equipment (PPE):

    • Disposable PPE, such as gloves, lab coats, and bench paper that are contaminated with this compound, should be collected in a designated hazardous waste bag.

    • This waste should be sealed and disposed of through your institution's hazardous waste stream.

Logical Workflow for Disposal

Below is a diagram illustrating the decision-making process and workflow for the proper disposal of this compound and associated materials.

G cluster_waste This compound Waste Generation cluster_disposal Disposal Pathway start This compound Waste waste_type Determine Waste Type start->waste_type solid Solid Compound waste_type->solid Solid liquid Solutions waste_type->liquid Liquid contaminated Contaminated Materials (PPE, etc.) waste_type->contaminated Contaminated collect_solid Collect in Labeled, Sealed Container solid->collect_solid collect_liquid Collect in Labeled, Sealed Liquid Waste Container liquid->collect_liquid collect_contaminated Collect in Designated Hazardous Waste Bag contaminated->collect_contaminated ehs Transfer to EHS / Licensed Waste Contractor collect_solid->ehs collect_liquid->ehs collect_contaminated->ehs

Disposal workflow for this compound.

Data Presentation and Experimental Protocols

Due to the absence of publicly available experimental data specifically on the disposal of this compound, quantitative data for comparison and detailed experimental protocols for disposal-related experiments cannot be provided. The information presented is based on established best practices for chemical waste management in a laboratory setting. Researchers should always refer to their institution's specific protocols and the manufacturer's Safety Data Sheet for detailed guidance.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
JNJ-42165279
Reactant of Route 2
Reactant of Route 2
JNJ-42165279

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.